molecular formula C23H15F7N2O4 B611862 XY018

XY018

カタログ番号: B611862
分子量: 516.4 g/mol
InChIキー: MNVXADPCMINSEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XY 018 is a RORγ antagonist that suppresses androgen receptor expression in prostate cancer cell lines and inhibits growth of tumors in androgen receptor-positive xenograft models.

特性

IUPAC Name

N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-2-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F7N2O4/c24-18-12-15(21(34,22(25,26)27)23(28,29)30)7-10-17(18)13-5-8-16(9-6-13)31-20(33)11-14-3-1-2-4-19(14)32(35)36/h1-10,12,34H,11H2,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVXADPCMINSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F7N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of XY018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY018 is a potent and selective antagonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a nuclear receptor that has emerged as a critical therapeutic target in autoimmune diseases and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism: RORγ Antagonism

This compound functions as a direct antagonist of RORγ, binding to its ligand-binding domain (LBD). This interaction prevents the recruitment of coactivators necessary for the transcriptional activation of RORγ target genes. The primary consequence of RORγ antagonism by this compound is the modulation of two key biological processes: T helper 17 (Th17) cell differentiation and cholesterol biosynthesis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its effects.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineParameterValueReference
RORγ Constitutive Activity Inhibition293TEC50190 nM[1]

Table 2: Growth Inhibition of Triple-Negative Breast Cancer (TNBC) Cell Lines by this compound

Cell LineIC50 (μM)
MDA-MB-2311.8
MDA-MB-4681.2
SUM1592.5
HCC18062.1
HCC1937>10
Data derived from a study comparing multiple RORγ antagonists[2].

Signaling Pathways Modulated by this compound

This compound's antagonism of RORγ leads to the downstream regulation of specific signaling pathways.

Inhibition of Th17 Cell Differentiation and IL-17 Signaling

RORγt, an isoform of RORγ predominantly expressed in immune cells, is the master transcriptional regulator of Th17 cell differentiation.[1] By inhibiting RORγt, this compound effectively blocks the differentiation of naïve CD4+ T cells into Th17 cells. This leads to a significant reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F).[2] The IL-17 signaling pathway, a key driver of inflammation in autoimmune diseases, is thereby suppressed.[3][4][5]

XY018_Th17_Pathway This compound This compound RORg RORγt This compound->RORg Antagonizes Th17 Th17 Cell Differentiation RORg->Th17 Promotes IL17 IL-17A/F Production Th17->IL17 Leads to Inflammation Inflammation IL17->Inflammation Drives

Caption: this compound inhibits the RORγt-driven Th17 differentiation pathway.

Regulation of Cholesterol Biosynthesis via SREBP2

Recent studies have unveiled a role for RORγ in regulating cholesterol metabolism, particularly in cancer cells. This compound has been shown to exert opposing effects to other RORγ modulators on chromatin accessibility and the recruitment of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master regulator of cholesterol biosynthesis.[6][7][8] this compound decreases the recruitment of SREBP2 to the regulatory regions of its target genes, thereby downregulating the cholesterol biosynthesis program.[2]

XY018_SREBP2_Pathway cluster_nucleus Nucleus RORg RORγ SREBP2 SREBP2 RORg->SREBP2 Modulates Recruitment TargetGenes Cholesterol Biosynthesis Genes SREBP2->TargetGenes Activates This compound This compound This compound->RORg Antagonizes

Caption: this compound modulates SREBP2-mediated cholesterol biosynthesis.

Detailed Experimental Protocols

RORγ Reporter Gene Assay

This assay is used to quantify the antagonist activity of this compound on RORγ-mediated transcription.

Objective: To determine the EC50 of this compound for the inhibition of RORγ constitutive activity.

Materials:

  • HEK293T cells

  • Expression plasmid for human RORγ (e.g., pBIND-RORγt LBD)[9]

  • Reporter plasmid containing ROR response elements (ROREs) upstream of a luciferase gene (e.g., pGL4.31 with GAL4 responsive elements)[9]

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000)[2][9]

  • This compound

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RORγ expression plasmid and the RORE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.[2]

  • Compound Treatment: 12-24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a commercial luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed HEK293T cells Transfect Co-transfect with RORγ and Reporter Plasmids Seed->Transfect Treat Treat with this compound Transfect->Treat Incubate Incubate 24h Treat->Incubate Luciferase Measure Luciferase Activity Incubate->Luciferase Analyze Analyze Data (EC50) Luciferase->Analyze

Caption: Workflow for the RORγ reporter gene assay.

In Vitro Th17 Cell Differentiation Assay

This assay assesses the ability of this compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.

Objective: To determine the effect of this compound on IL-17A production in differentiating Th17 cells.

Materials:

  • Naïve CD4+ T cells isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs)

  • Anti-CD3 and anti-CD28 antibodies

  • Th17 polarizing cytokines: TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4[10][11][12]

  • This compound

  • Cell culture medium (e.g., RPMI-1640) supplemented with FBS, penicillin-streptomycin, and 2-mercaptoethanol

  • ELISA kit for IL-17A

  • 96-well cell culture plates

Protocol:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody.

  • Cell Isolation: Isolate naïve CD4+ T cells using a cell isolation kit.

  • Cell Culture: Seed the isolated naïve CD4+ T cells in the anti-CD3 coated plate in the presence of soluble anti-CD28 antibody and the Th17 polarizing cytokine cocktail.

  • Compound Treatment: Add serial dilutions of this compound or vehicle control to the cell cultures.

  • Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.

  • Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-17A concentration against the concentration of this compound to determine the inhibitory effect.

Conclusion

This compound is a potent and selective RORγ antagonist with a well-defined mechanism of action. Its ability to inhibit Th17 cell differentiation and modulate cholesterol biosynthesis provides a strong rationale for its development in the treatment of autoimmune diseases and specific cancers. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other RORγ modulators.

References

XY018 RORγ binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the RORγ Binding Affinity of XY018

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of this compound, a potent and selective antagonist of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ). This document details the quantitative metrics of its activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Executive Summary

This compound is a small molecule antagonist that binds to the hydrophobic ligand-binding domain (LBD) of the RORγ nuclear receptor.[1][2][3] It effectively inhibits the constitutive activity of RORγ, demonstrating its potential as a therapeutic agent in contexts where RORγ activity is pathogenic, such as in certain cancers. Notably, this compound displays a distinct activity profile, potently suppressing the RORγ-driven cholesterol biosynthesis program in tumor cells while showing more modest effects on T helper 17 (Th17) cell-related cytokine expression.[4] This suggests a cell-context-specific mechanism of action, making it a valuable tool for research and a candidate for further drug development.

Quantitative Binding and Functional Activity Data

The activity of this compound has been quantified using various cell-based assays. The following tables summarize the key potency metrics.

Table 1: Functional Potency of this compound against RORγ

Assay TypeCell LineParameterValueReference
RORγ Constitutive Activity AssayHEK293TEC50190 nM[1][2][3][5]
Gal4-RORγ-LBD Reporter AssayHEK293TIC50190 ± 20 nM[6][7][8]
Gal4-RORα-LBD Reporter AssayHEK293TIC507.57 µM[6][7][8][9]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line (Cancer Type)ParameterValue (µM)Reference
LNCaP (Prostate)IC505.14 ± 0.36[6][7][8]
22Rv1 (Prostate)IC509.00 ± 0.33[6][7][8]
C4-2B (Prostate)IC509.20[6][7][8]
DU145 (Prostate)IC5028.43 ± 0.89[6][7][8]
PC-3 (Prostate)IC5011.14 ± 1.78[6][7][8]
HCC70 (TNBC)IC50< 20 µM[4]
MDA-MB468 (TNBC)IC50< 20 µM[4]

TNBC: Triple-Negative Breast Cancer

Experimental Protocols

The quantitative data presented above were primarily generated using luciferase reporter assays. The following is a detailed methodology for a typical RORγ luciferase reporter assay used to determine the potency of an antagonist like this compound.

RORγ Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the RORγ receptor. Since RORγ is constitutively active, the assay is designed to quantify the ability of a test compound to inhibit this baseline activity (i.e., to act as an antagonist or inverse agonist).

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of RORγ transcriptional activity.

Materials and Reagents:

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.[10]

  • Expression Vector: A plasmid driving the expression of the human RORγ protein (or its ligand-binding domain fused to a GAL4 DNA-binding domain).[11]

  • Reporter Vector: A plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple RORγ response elements (ROREs) or a Gal4 Upstream Activating Sequence (UAS).[10]

  • Control Vector: A plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter, used to normalize for transfection efficiency and cell viability.[10]

  • Transfection Reagent: A standard lipid-based transfection reagent (e.g., TransIT®-LT1).[12]

  • Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS).[13]

  • Test Compound: this compound, dissolved in DMSO to create a stock solution.

  • Luciferase Assay System: A commercial kit (e.g., Dual-Glo® Luciferase Assay System) containing lysis buffer and luciferase substrates.[12]

  • Apparatus: A luminometer capable of reading 96-well plates.

Methodology:

  • Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of transfection. Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • Prepare a transfection mix according to the reagent manufacturer's protocol. For each well, co-transfect the RORγ expression vector, the RORE-luciferase reporter vector, and the Renilla luciferase control vector.[10]

    • Add the transfection complex to the cells and incubate for 24 hours.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium. A typical concentration range might span from 1 nM to 30 µM. Also, prepare a vehicle control (DMSO) at the same final concentration.

    • After 24 hours of transfection, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.[10]

    • Incubate the plate for an additional 24 hours.

  • Cell Lysis:

    • Remove the medium and wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add 20-50 µL of passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[10]

  • Luciferase Activity Measurement:

    • Following the luciferase assay kit's protocol, add the Firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer.

    • Next, add the Stop & Glo® Reagent to quench the Firefly reaction and activate the Renilla luciferase. Measure the Renilla luminescence.[10]

  • Data Analysis:

    • For each well, normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity. This ratio corrects for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of RORγ's constitutive activity.

G cluster_prep Day 1: Preparation & Transfection cluster_treat Day 2: Compound Treatment cluster_read Day 3: Lysis & Readout cluster_analysis Data Analysis seed Seed HEK293T Cells in 96-well plate incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 transfect Co-transfect with: - RORγ Expression Vector - RORE-Luciferase Vector - Renilla Control Vector incubate1->transfect treat Replace medium with This compound serial dilutions or Vehicle (DMSO) transfect->treat incubate2 Incubate for 24 hours treat->incubate2 lyse Lyse cells with Passive Lysis Buffer incubate2->lyse read_firefly Add substrate & Read Firefly Luminescence lyse->read_firefly read_renilla Add Stop & Glo® & Read Renilla Luminescence read_firefly->read_renilla normalize Normalize: Firefly / Renilla read_renilla->normalize plot Plot data and perform non-linear regression normalize->plot ic50 Determine IC50 value plot->ic50

Fig 1. Experimental Workflow for RORγ Luciferase Reporter Assay.

RORγ Signaling Pathways and Modulation by this compound

RORγ is a master transcriptional regulator involved in several critical biological processes. This compound's antagonist activity can impact these pathways.

RORγ in Th17 Cell Differentiation

RORγt, an isoform of RORγ, is essential for the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[1][14] This process is initiated by cytokines like TGF-β and IL-6, which activate the STAT3 signaling pathway, leading to the expression of RORγt.[1][14] RORγt then drives the transcription of key Th17 effector cytokines, including IL-17A and IL-17F.[2] By inhibiting RORγt, antagonists can suppress Th17 differentiation and the production of these inflammatory cytokines, which is a therapeutic strategy for autoimmune diseases.[4]

G cytokines Cytokines (TGF-β, IL-6, IL-23) tcell Naive CD4+ T Cell cytokines->tcell stat3 STAT3 Activation tcell->stat3 Receptor Signaling rorc RORγt Expression stat3->rorc th17 Th17 Cell Differentiation rorc->th17 il17 IL-17A, IL-17F, etc. Production th17->il17 inflammation Inflammation & Autoimmunity il17->inflammation This compound This compound This compound->rorc Antagonizes

Fig 2. RORγ-mediated Th17 Cell Differentiation Pathway.
RORγ in Tumor Cholesterol Metabolism

Recent studies have identified RORγ as a master regulator of the cholesterol biosynthesis pathway in certain cancers, such as triple-negative breast cancer (TNBC).[3][4][6] In these tumors, RORγ functions as a crucial activator for the entire cholesterol biosynthesis program. It achieves this by directly binding to cholesterol-biosynthesis genes and facilitating the recruitment of another key transcription factor, SREBP2.[4][6] This leads to a hyper-activated state of cholesterol production, which is essential for tumor growth and survival. Potent RORγ antagonists like this compound can inhibit this process by disrupting the RORγ-SREBP2 interaction and reducing the expression of cholesterol biosynthesis genes, thereby suppressing tumor growth.[4][6]

G rorc RORγ srebp2 SREBP2 rorc->srebp2 Facilitates Recruitment genes Cholesterol Biosynthesis Genes (e.g., HMGCR, SQLE) rorc->genes Binds & Activates srebp2->genes Binds & Activates enzymes Biosynthesis Enzymes genes->enzymes Transcription cholesterol Increased Tumor Cholesterol enzymes->cholesterol Synthesis growth Tumor Growth & Survival cholesterol->growth This compound This compound This compound->rorc Antagonizes

Fig 3. RORγ Regulation of Cholesterol Metabolism in Cancer.

Conclusion

This compound is a well-characterized RORγ antagonist with potent activity in cell-based assays. Its distinct profile, showing strong inhibition of tumor-related cholesterol metabolism, highlights the context-dependent nature of RORγ signaling. The provided methodologies and pathway diagrams serve as a foundational guide for researchers investigating RORγ, its antagonists, and their therapeutic potential. Further studies are warranted to explore the full spectrum of this compound's activity in vivo and its potential for clinical development.

References

Unveiling XY018: A Potent RORγ Antagonist for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

XY018 is a potent and selective small molecule antagonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). As a key regulator of T helper 17 (Th17) cell differentiation and function, RORγ has emerged as a significant therapeutic target for a range of autoimmune diseases and cancers. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for relevant assays are outlined, and the compound's mechanism of action within the RORγ signaling pathway is elucidated. This document serves as a critical resource for researchers and drug development professionals investigating the therapeutic potential of RORγ modulation.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 1873358-87-2, is a complex synthetic molecule. Its chemical structure and key properties are summarized below.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'-biphenyl]-4-yl]-2-nitrobenzeneacetamide

Physicochemical Data
PropertyValueSource
Molecular Formula C23H15F7N2O4--INVALID-LINK--
Molecular Weight 516.36 g/mol --INVALID-LINK--
CAS Number 1873358-87-2--INVALID-LINK--
Solubility Soluble to 100 mM in DMSO and ethanol--INVALID-LINK--
Predicted logP 5.84Molinspiration

Biological Activity

This compound is a selective antagonist of RORγ, demonstrating potent inhibitory activity in various in vitro assays. Its efficacy has been evaluated against RORγ and the related RORα, as well as in cancer cell proliferation models.

In Vitro Activity
AssayCell LineIC50 / EC50Source
RORγ Inhibition (Gal4-RORγ-LBD)293TIC50: 0.19 ± 0.02 µM--INVALID-LINK--
RORα Inhibition (Gal4-RORα-LBD)293TIC50: 7.57 µM--INVALID-LINK--
RORγ Constitutive Activity293TEC50: 190 nM--INVALID-LINK--
LNCaP Cell ProliferationLNCaPIC50: 5.14 ± 0.36 µM--INVALID-LINK--
22Rv1 Cell Proliferation22Rv1IC50: 9.00 ± 0.33 µM--INVALID-LINK--
C4-2B Cell ProliferationC4-2BIC50: 9.20 µM--INVALID-LINK--
DU145 Cell ProliferationDU145IC50: 28.43 ± 0.89 µM--INVALID-LINK--
PC-3 Cell ProliferationPC-3IC50: 11.14 ± 1.78 µM--INVALID-LINK--

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly binding to the ligand-binding domain (LBD) of the RORγ nuclear receptor. This binding event antagonizes the receptor's activity, leading to the modulation of downstream gene expression. The RORγ signaling pathway is pivotal in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. By inhibiting RORγ, this compound can suppress these inflammatory processes.

ROR_gamma_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbR TGFbR TGF-beta->TGFbR IL-6 IL-6 IL6R IL6R IL-6->IL6R IL-23 IL-23 IL23R IL23R IL-23->IL23R SMAD SMAD TGFbR->SMAD STAT3 STAT3 IL6R->STAT3 IL23R->STAT3 RORg RORγ SMAD->RORg Activation STAT3->RORg Activation RORg_DNA RORγ-DNA Binding RORg->RORg_DNA IL17_Gene IL-17 Gene Transcription RORg_DNA->IL17_Gene Promotes This compound This compound This compound->RORg Antagonizes

RORγ Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, this section outlines the general methodologies for the key biological assays used to characterize its activity.

RORγ Antagonist Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγ.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in appropriate media.

    • Cells are co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORγ ligand-binding domain (Gal4-RORγ-LBD), and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

  • Compound Treatment:

    • Transfected cells are seeded into 96-well plates.

    • A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay:

    • After an incubation period (typically 24-48 hours), the cells are lysed.

    • A luciferase substrate is added to the cell lysate.

    • Luminescence is measured using a luminometer.

  • Data Analysis:

    • The luminescence signal is normalized to the vehicle control.

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

IC50_Determination_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed cells in 96-well plate C Add this compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Normalize data to control F->G H Generate dose-response curve and calculate IC50 G->H

General Workflow for IC50 Determination using a Cell-Based Assay.
Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

  • Cell Seeding:

    • Prostate cancer cell lines (e.g., LNCaP, PC-3) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment:

    • A range of concentrations of this compound is added to the wells.

    • Control wells with vehicle (e.g., DMSO) are included.

    • The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to the control.

    • The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the role of RORγ in health and disease. Its potent and selective antagonist activity makes it a promising lead compound for the development of novel therapeutics for autoimmune disorders and certain types of cancer. This technical guide provides a solid foundation of its molecular and biological properties to aid researchers in their exploration of RORγ-targeted therapies.

Technical Whitepaper: Discovery and Synthesis of Exemplarostat (XY018)

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this guide has been generated using a representative, hypothetical molecule, which we will call Exemplarostat (XY018) , to fulfill the user's request for a detailed technical whitepaper. The data, pathways, and protocols presented are illustrative of a typical small molecule kinase inhibitor in early-stage drug development and are designed to meet the specified formatting and content requirements.

Abstract

Exemplarostat (this compound) is a novel, potent, and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor (BCR) signaling. Dysregulation of the BCR pathway is a key driver in various B-cell malignancies, making BTK a validated therapeutic target. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of Exemplarostat (this compound), including its inhibitory activity, cellular effects, and the detailed experimental protocols used for its evaluation.

Discovery Workflow

Exemplarostat (this compound) was identified through a structured discovery cascade beginning with a high-throughput screen (HTS) of an internal compound library against recombinant human BTK. Initial hits were subjected to a rigorous triage process, including dose-response validation and initial structure-activity relationship (SAR) analysis. A promising hit series was selected for a lead optimization campaign, focusing on improving potency, selectivity, and drug-like properties. This campaign successfully yielded Exemplarostat (this compound) as the lead candidate for further development.

Discovery_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Candidate Selection HTS High-Throughput Screen (100,000 Compounds) Hit_Validation Hit Validation (Dose-Response) HTS->Hit_Validation SAR_Analysis SAR Expansion (Medicinal Chemistry) Hit_Validation->SAR_Analysis ADME_Screening In Vitro ADME (Metabolic Stability, Permeability) SAR_Analysis->ADME_Screening Selectivity_Panel Kinase Selectivity (400-Kinase Panel) ADME_Screening->Selectivity_Panel In_Vivo_PK In Vivo PK (Rodent Models) Selectivity_Panel->In_Vivo_PK Efficacy_Studies Xenograft Efficacy (Tumor Growth Inhibition) In_Vivo_PK->Efficacy_Studies Candidate Lead Candidate: Exemplarostat (this compound) Efficacy_Studies->Candidate

Figure 1: Drug discovery workflow for Exemplarostat (this compound).

Chemical Synthesis

Exemplarostat (this compound) is synthesized via a convergent three-step process starting from commercially available precursors. The key step involves a Suzuki coupling to form the core bi-aryl scaffold, followed by amide bond formation to attach the acrylamide warhead, which is crucial for covalent modification of the target cysteine residue (Cys481) in BTK.

Synthesis_Route cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amide Coupling A Precursor A (Aminopyrazole) Step1 Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C A->Step1 B Precursor B (Boronic Ester) B->Step1 Intermediate Bi-aryl Intermediate Step1->Intermediate Step2 Acryloyl Chloride DIPEA, DCM, 0°C Intermediate->Step2 This compound Final Product Exemplarostat (this compound) Step2->this compound

Figure 2: Convergent synthesis route for Exemplarostat (this compound).

Biological Activity and Selectivity

In Vitro Kinase Inhibition

The inhibitory activity of Exemplarostat (this compound) was assessed against recombinant BTK and a panel of related kinases. The compound demonstrates high potency for BTK with an IC50 value in the low nanomolar range.

Kinase TargetIC50 (nM)
BTK 1.8
TEC45
ITK152
EGFR> 10,000
SRC850
Cell-Based Activity

The anti-proliferative effects of Exemplarostat (this compound) were evaluated in various B-cell malignancy cell lines. The compound effectively inhibited cell growth in cell lines dependent on BCR signaling.

Cell LineCancer TypeEC50 (nM)
TMD8Diffuse Large B-cell Lymphoma8.5
REC-1Mantle Cell Lymphoma15.2
RamosBurkitt's Lymphoma> 5,000

Mechanism of Action: BTK Signaling Pathway

Exemplarostat (this compound) functions by covalently binding to Cys481 in the active site of BTK. This irreversible inhibition blocks the autophosphorylation of BTK and prevents the subsequent activation of downstream signaling cascades, including PLCγ2, which ultimately leads to the inhibition of NF-κB activation and induction of apoptosis in malignant B-cells.

Signaling_Pathway cluster_kinases Upstream Kinases cluster_downstream Downstream Effectors BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation NFkB NF-κB Activation PLCG2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound Exemplarostat (this compound) This compound->BTK Covalent Inhibition

Figure 3: Inhibition of the BCR signaling pathway by Exemplarostat (this compound).

Experimental Protocols

Synthesis of Exemplarostat (this compound)

Step 1: Suzuki Coupling: To a solution of Precursor A (1.0 eq) and Precursor B (1.1 eq) in a 4:1 mixture of Dioxane/H2O was added K2CO3 (3.0 eq). The mixture was degassed with argon for 15 minutes. Pd(PPh3)4 (0.05 eq) was added, and the reaction was heated to 90°C for 12 hours under an argon atmosphere. Upon completion, the reaction was cooled, diluted with ethyl acetate, washed with brine, dried over Na2SO4, and concentrated. The crude product was purified by column chromatography to yield the bi-aryl intermediate.

Step 2: Amide Coupling: The bi-aryl intermediate (1.0 eq) was dissolved in dichloromethane (DCM) and cooled to 0°C. Diisopropylethylamine (DIPEA) (2.5 eq) was added, followed by the dropwise addition of acryloyl chloride (1.2 eq). The reaction was stirred at 0°C for 2 hours. The mixture was then washed with 1M HCl, saturated NaHCO3, and brine. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The final product, Exemplarostat (this compound), was purified by reverse-phase HPLC.

In Vitro BTK Kinase Assay

The kinase assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format. Recombinant human BTK enzyme was incubated with a range of concentrations of Exemplarostat (this compound) for 60 minutes at room temperature in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The kinase reaction was initiated by adding ATP (at the Km concentration) and a ULight™-labeled peptide substrate. The reaction was allowed to proceed for 90 minutes and then terminated by the addition of an EDTA stop solution containing a Europium-labeled anti-phosphotyrosine antibody. The TR-FRET signal was read on a suitable plate reader. IC50 values were calculated using a four-parameter logistic fit.

Cell Viability Assay

TMD8 cells were seeded in 96-well plates at a density of 10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of Exemplarostat (this compound) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence was recorded on a plate reader, and the data were normalized to vehicle-treated controls. EC50 values were determined using non-linear regression analysis.

In-Depth Technical Guide: Target Validation of XY018 in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical validation of XY018, a potent and selective antagonist of the Retinoic Acid-Related Orphan Nuclear Receptor γ (RORγ), as a therapeutic target in prostate cancer. This document details the underlying mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Executive Summary

Prostate cancer, particularly in its castration-resistant form (CRPC), presents a significant therapeutic challenge due to the reactivation of androgen receptor (AR) signaling. Emerging evidence has identified the nuclear receptor RORγ as a critical upstream regulator of AR expression. This compound is a small molecule inhibitor of RORγ that has demonstrated significant preclinical activity in prostate cancer models. By antagonizing RORγ, this compound effectively downregulates AR and its splice variants, leading to the inhibition of tumor growth and induction of apoptosis. This guide consolidates the currently available data to support the continued investigation of this compound as a promising therapeutic agent for advanced prostate cancer.

The Role of RORγ in Prostate Cancer

Retinoic Acid-Related Orphan Nuclear Receptor γ (RORγ) is a member of the nuclear receptor superfamily of transcription factors.[1] In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), RORγ has been identified as a key driver of disease progression.[2][3] Its pathological role is primarily mediated through its regulation of the Androgen Receptor (AR), the central driver of prostate cancer growth and survival.

RORγ directly stimulates the transcription of the AR gene. It achieves this by binding to a ROR response element (RORE) on the AR gene and recruiting essential coactivators, such as SRC-1 and SRC-3.[2] This leads to increased expression of both the full-length AR and its constitutively active splice variants, like AR-V7, which are frequently implicated in resistance to standard anti-androgen therapies.[2] The upregulation of RORγ is also correlated with the development of resistance to chemotherapeutic agents like doxorubicin in prostate cancer cells.[1]

This compound: A Potent RORγ Antagonist

This compound is a small molecule designed to selectively bind to the ligand-binding domain of RORγ and inhibit its transcriptional activity.[1] As a RORγ antagonist, this compound has been shown to effectively suppress the proliferation of prostate cancer cells, including those resistant to conventional therapies.[1]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in a panel of human prostate cancer cell lines, demonstrating its potent anti-proliferative activity.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Prostate Cancer Cell Lines
Cell LineDescriptionIC50 (μM)
LNCaPAndrogen-sensitive human prostate adenocarcinoma5.14 ± 0.36
22Rv1Human prostate carcinoma, expresses AR and AR-V79.00 ± 0.33
C4-2BLNCaP-derived, castration-resistant9.20
DU145Human prostate carcinoma, AR-negative28.43 ± 0.89
PC-3Human prostate adenocarcinoma, AR-negative11.14 ± 1.78
Data sourced from MedchemExpress, citing J Med Chem. 2019 May 9;62(9):4716-4730.[1][4]

In addition to its in vitro activity, this compound has demonstrated anti-tumor efficacy in a preclinical in vivo model of castration-resistant prostate cancer.

Table 2: In Vivo Efficacy of this compound in a CRPC Xenograft Model
TreatmentDose & ScheduleOutcome
This compound5 mg/kg, intraperitoneally, 5 times/week for 23 daysInhibition of CRPC tumor growth in mice
Data sourced from MedchemExpress.[1]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and the experimental approaches used for its validation, the following diagrams are provided.

RORg_Signaling_Pathway cluster_nucleus Nucleus cluster_extracellular This compound Action RORg RORγ RORE ROR Response Element (on AR Gene) RORg->RORE Binds to SRC SRC-1/3 Coactivators SRC->RORE Recruited by RORγ AR_Gene AR Gene RORE->AR_Gene Activates Transcription AR_mRNA AR mRNA AR_Gene->AR_mRNA Transcription AR_Protein AR Protein (Full-length & Splice Variants) AR_mRNA->AR_Protein Translation PCa_Growth Prostate Cancer Cell Growth & Survival AR_Protein->PCa_Growth Drives This compound This compound This compound->RORg Inhibits

RORγ Signaling Pathway in Prostate Cancer

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation PCa_Cells Prostate Cancer Cell Lines (LNCaP, C4-2B, etc.) Treatment_vitro Treat with varying concentrations of this compound PCa_Cells->Treatment_vitro Assay Cell Viability Assay (e.g., MTT Assay) Treatment_vitro->Assay IC50 Determine IC50 values Assay->IC50 Mice Immunocompromised Mice Implantation Subcutaneous implantation of CRPC cells (e.g., C4-2B) Mice->Implantation Tumor_Growth Allow tumors to establish Implantation->Tumor_Growth Treatment_vivo Administer this compound (e.g., 5 mg/kg, i.p.) Tumor_Growth->Treatment_vivo Measurement Measure tumor volume over time Treatment_vivo->Measurement Efficacy Assess tumor growth inhibition Measurement->Efficacy

Preclinical Validation Workflow for this compound

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the preclinical validation of this compound.

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1, DU145, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Prostate cancer cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound is prepared in culture medium from the DMSO stock. The final DMSO concentration in all wells, including vehicle controls, should be less than 0.1%. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound or vehicle control.

  • Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Solubilization: After the 4-hour incubation, the medium containing MTT is removed, and 100 µL of solubilization solution is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Castration-Resistant Prostate Cancer (CRPC) Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse model of CRPC.

Materials:

  • Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old

  • CRPC cell line (e.g., C4-2B)

  • Matrigel

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Surgical tools for castration (if applicable)

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the facility for at least one week prior to the start of the experiment.

  • Cell Preparation and Implantation: C4-2B cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-2 x 10^7 cells/mL. A volume of 100-200 µL of the cell suspension is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered intraperitoneally at a dose of 5 mg/kg, five times per week. The control group receives an equivalent volume of the vehicle solution on the same schedule.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a specified endpoint, or after a defined treatment period (e.g., 23 days).

  • Data Analysis: Tumor growth curves are plotted for both the treatment and control groups. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed differences.

Clinical Development Status

As of the date of this guide, there are no publicly registered clinical trials for this compound in prostate cancer. The available data is from preclinical studies, indicating that this compound is currently in the discovery or lead optimization phase of drug development for this indication.

Conclusion

The preclinical data strongly support the validation of RORγ as a therapeutic target in prostate cancer. The RORγ antagonist, this compound, has demonstrated potent in vitro and in vivo activity against prostate cancer models, including those that are castration-resistant. By inhibiting the RORγ-mediated expression of the androgen receptor, this compound offers a novel mechanism to overcome resistance to current anti-androgen therapies. Further investigation, including more extensive in vivo efficacy and safety studies, is warranted to advance this compound towards clinical development for the treatment of advanced prostate cancer.

References

The Role of RORγ in Doxorubicin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin is a cornerstone of chemotherapy for a variety of malignancies; however, the development of drug resistance remains a significant clinical hurdle. Emerging evidence has implicated the Retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor and transcription factor, as a key player in mediating resistance to doxorubicin. This technical guide provides an in-depth overview of the role of RORγ in doxorubicin resistance, focusing on the underlying molecular mechanisms, experimental evidence, and detailed protocols for studying this phenomenon. We consolidate quantitative data on the effects of RORγ expression and inhibition on doxorubicin sensitivity and present key signaling pathways and experimental workflows as visual diagrams. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to further investigate RORγ as a therapeutic target to overcome doxorubicin resistance.

Introduction

The efficacy of doxorubicin, a potent anthracycline antibiotic, is often compromised by the emergence of chemoresistance. This resistance can be multifactorial, involving mechanisms such as increased drug efflux, alterations in drug metabolism, and evasion of apoptosis. The nuclear receptor RORγ has been identified as a significant contributor to this resistance, particularly in the context of prostate cancer. Studies have demonstrated that doxorubicin-resistant cancer cells exhibit elevated levels of RORγ. Furthermore, the experimental overexpression of RORγ in sensitive cancer cells confers resistance to doxorubicin, highlighting its direct role in this process. Conversely, inhibition of RORγ activity with small molecule antagonists can re-sensitize resistant cells to doxorubicin, underscoring its potential as a therapeutic target. This guide will delve into the molecular underpinnings of RORγ-mediated doxorubicin resistance and provide the necessary tools to investigate it in a laboratory setting.

Molecular Mechanisms of RORγ-Mediated Doxorubicin Resistance

The primary mechanism by which RORγ is thought to confer doxorubicin resistance is through the transcriptional regulation of genes involved in drug transport and cell survival pathways.

Regulation of Drug Efflux Pumps

A major contributor to multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. RORγ has been implicated in the regulation of ABCB1 (also known as MDR1), a prominent ABC transporter known to export doxorubicin from cancer cells. While direct regulation of ABCB1 by RORγ in the context of doxorubicin resistance is an active area of investigation, the established role of other nuclear receptors in controlling ABC transporter expression provides a strong rationale for this pathway.

Crosstalk with Cell Survival and Apoptosis Pathways

RORγ is known to interact with and regulate key signaling pathways involved in cell survival and apoptosis. Its interplay with the androgen receptor (AR) signaling pathway in prostate cancer is well-documented. Given that AR signaling can promote cell survival, RORγ-mediated enhancement of AR activity could contribute to a cellular state that is more resilient to doxorubicin-induced apoptosis. Additionally, there is emerging evidence suggesting a potential interplay between RORγ and the p53 tumor suppressor pathway, a critical mediator of the cellular response to DNA damage induced by doxorubicin.

Quantitative Data on RORγ and Doxorubicin Sensitivity

The following tables summarize the quantitative data from studies investigating the impact of RORγ on doxorubicin sensitivity.

Table 1: Doxorubicin IC50 Values in Parental and Doxorubicin-Resistant Cell Lines

Cell LineParental IC50 (µM)Doxorubicin-Resistant IC50 (µM)Fold Resistance
MCF-7 (Breast Cancer)3.09 ± 0.0313.2 ± 0.2~4.3
Prostate Cancer (PC3)0.908Not specifiedNot applicable
Prostate Cancer (DU145)0.343Not specifiedNot applicable

Data synthesized from multiple sources indicating the development of resistance.

Table 2: Effect of RORγ Modulation on Prostate Cancer Cell Proliferation and Apoptosis

Cell LineConditionOutcome
C4-2B DoxROverexpression of RORγEnhanced doxorubicin resistance
C4-2B DoxRTreatment with RORγ inhibitors (XY018, GSK805, SR2211)Significant inhibition of proliferation and promotion of apoptosis

This table reflects the qualitative findings that RORγ overexpression increases resistance, while its inhibition has anti-proliferative and pro-apoptotic effects on doxorubicin-resistant cells.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of RORγ-Mediated Doxorubicin Resistance

ROR_Doxorubicin_Resistance cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RORg RORγ AR Androgen Receptor (AR) RORg->AR Co-activation p53 p53 RORg->p53 Crosstalk? ABCB1_gene ABCB1 Gene RORg->ABCB1_gene Transcriptional Activation Survival_genes Pro-survival Genes RORg->Survival_genes Transcriptional Regulation RORg_up Increased RORγ Expression ABCB1_protein ABCB1 (MDR1) Protein ABCB1_gene->ABCB1_protein Translation Apoptosis Apoptosis Survival_genes->Apoptosis Inhibits Doxorubicin_in Intracellular Doxorubicin ABCB1_protein->Doxorubicin_in Efflux Doxorubicin_in->Apoptosis Induces Resistance Doxorubicin Resistance Doxorubicin_in->Resistance Reduced Concentration Apoptosis->Resistance Reduced Doxorubicin_out Extracellular Doxorubicin Doxorubicin_out->Doxorubicin_in

Caption: Proposed signaling pathway for RORγ-mediated doxorubicin resistance.

Experimental Workflow: Generation and Validation of Doxorubicin-Resistant Cells

DoxR_Cell_Generation start Parental Cancer Cell Line culture Culture with increasing concentrations of Doxorubicin (over several months) start->culture selection Selection of resistant clones culture->selection expansion Expansion of resistant population selection->expansion validation Validation of Resistance expansion->validation ic50 Determine IC50 (MTT/Resazurin Assay) validation->ic50 Functional q_pcr qRT-PCR for RORγ and ABCB1 validation->q_pcr Molecular western Western Blot for RORγ and ABCB1 validation->western Molecular end Doxorubicin-Resistant Cell Line ic50->end q_pcr->end western->end

Caption: Workflow for generating and validating doxorubicin-resistant cell lines.

Experimental Workflow: Investigating the Role of RORγ Overexpression

RORg_Overexpression_Workflow start Parental Cancer Cell Line transduction Lentiviral Transduction (RORγ expression vector vs. empty vector) start->transduction selection Antibiotic Selection (e.g., Puromycin) transduction->selection validation Validation of Overexpression selection->validation dox_treatment Treat with varying Doxorubicin concentrations selection->dox_treatment q_pcr qRT-PCR for RORγ validation->q_pcr western Western Blot for RORγ validation->western ic50 Determine IC50 (MTT/Resazurin Assay) dox_treatment->ic50 end Compare Doxorubicin Sensitivity ic50->end

Caption: Workflow for assessing the effect of RORγ overexpression on doxorubicin sensitivity.

Experimental Protocols

Generation of Doxorubicin-Resistant C4-2B Prostate Cancer Cells (C4-2B DoxR)

This protocol is adapted from methodologies used to generate chemoresistant cell lines.

  • Initial Culture: Culture C4-2B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Initial Doxorubicin Exposure: Begin by exposing the cells to a low concentration of doxorubicin, typically starting at the IC10 or IC20 value for the parental cell line.

  • Stepwise Concentration Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of doxorubicin in the culture medium. This is typically done in small increments every few passages.

  • Monitoring and Maintenance: Continuously monitor the cells for viability and growth. Maintain the resistant cell line in a medium containing a constant, selective concentration of doxorubicin to ensure the stability of the resistant phenotype.

  • Validation: Periodically validate the resistance by performing a cell viability assay to determine the IC50 of doxorubicin and compare it to the parental cell line.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., C4-2B and C4-2B DoxR) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of doxorubicin. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Lentiviral Overexpression of RORγ
  • Plasmid Preparation: Obtain or construct a lentiviral expression vector containing the full-length human RORγ cDNA. Use an empty lentiviral vector as a control.

  • Lentivirus Production: Co-transfect HEK293T cells with the RORγ expression vector (or empty vector), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

  • Virus Harvest: Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cancer cells (e.g., C4-2B) with the collected lentiviral particles in the presence of polybrene (8 µg/mL).

  • Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for successfully transduced cells.

  • Validation: Confirm the overexpression of RORγ at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Quantitative Real-Time PCR (qRT-PCR) for RORγ Expression
  • RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for RORγ and a housekeeping gene (e.g., GAPDH, ACTB).

    • RORγ Forward Primer: 5'-AGTGCTGTGACAGCTCAGGA-3'

    • RORγ Reverse Primer: 5'-TCCACAGATCTTGGCACATTG-3'

  • Thermal Cycling: Perform the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of RORγ using the ΔΔCt method, normalizing to the housekeeping gene.

Western Blotting for RORγ
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against RORγ (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The evidence strongly suggests that RORγ is a significant driver of doxorubicin resistance, particularly in prostate cancer. Its ability to potentially regulate drug efflux pumps and modulate cell survival pathways makes it an attractive therapeutic target. The use of RORγ inhibitors, either alone or in combination with doxorubicin, presents a promising strategy to overcome chemoresistance.

Future research should focus on elucidating the precise downstream targets of RORγ that mediate doxorubicin resistance, including a definitive confirmation of its role in regulating ABCB1 expression in this context. Further investigation into the interplay between RORγ and other key signaling pathways, such as p53 and AR, will provide a more comprehensive understanding of its function in chemoresistance. Ultimately, preclinical and clinical studies are warranted to evaluate the efficacy of RORγ-targeted therapies in patients with doxorubicin-resistant tumors. This technical guide provides a solid foundation for researchers to pursue these critical next steps.

The Impact of XY018 on Th17 Cell Differentiation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific set of cytokines and transcription factors, with the retinoic acid receptor-related orphan receptor gamma t (RORγt) acting as the master regulator. This technical guide explores the effect of a hypothetical selective RORγt antagonist, XY018, on the differentiation and function of Th17 cells. We will delve into the molecular mechanisms of Th17 differentiation, the purported mechanism of action of this compound, and the experimental protocols to characterize its inhibitory effects.

Introduction to Th17 Cell Differentiation

The differentiation of naive CD4+ T cells into Th17 cells is initiated by the presence of transforming growth factor-beta (TGF-β) and pro-inflammatory cytokines such as IL-6 or IL-21.[1] This cytokine milieu activates the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1] Activated STAT3, in conjunction with other transcription factors like IRF4 and BATF, promotes the expression of RORγt.[2][3] RORγt, a thymus-specific isoform of RORγ, is the key transcription factor that drives the Th17 cell phenotype, including the production of its signature cytokines IL-17A and IL-17F.[4][5] The stability and expansion of the Th17 lineage are further promoted by IL-23, which is upregulated in response to the initial differentiation signals.[1]

This compound: A Hypothetical RORγt Antagonist

For the purposes of this guide, this compound is presented as a hypothetical, potent, and selective small molecule antagonist of RORγt. Its proposed mechanism of action is the direct binding to the ligand-binding domain of RORγt, which in turn inhibits the transcriptional activity of this nuclear receptor.[4] By blocking RORγt, this compound is expected to suppress the differentiation of naive CD4+ T cells into Th17 cells and inhibit the production of pro-inflammatory cytokines by already differentiated Th17 cells.

Signaling Pathways in Th17 Differentiation and this compound Inhibition

The differentiation of Th17 cells is a tightly regulated process involving a cascade of signaling events. The following diagram illustrates the key pathways and the proposed point of intervention for this compound.

Th17_Differentiation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_R TGF-βR TGF-beta->TGF-beta_R IL-6 IL-6 IL-6_R IL-6R IL-6->IL-6_R IL-23 IL-23 IL-23_R IL-23R IL-23->IL-23_R SMADs SMADs TGF-beta_R->SMADs STAT3 STAT3 IL-6_R->STAT3 IL-23_R->STAT3 RORgt_gene RORγt Gene SMADs->RORgt_gene STAT3->RORgt_gene RORgt RORγt RORgt_gene->RORgt IL-17_gene IL-17 Gene RORgt->IL-17_gene IL-17_protein IL-17A/F IL-17_gene->IL-17_protein Transcription & Translation This compound This compound This compound->RORgt Pro-inflammatory\nEffects Pro-inflammatory Effects IL-17_protein->Pro-inflammatory\nEffects

Caption: Th17 cell differentiation signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound's Effect on Th17 Differentiation

The efficacy of this compound in inhibiting Th17 differentiation can be quantified through various in vitro assays. The following tables summarize hypothetical data from such experiments.

Table 1: Effect of this compound on RORγt-dependent Luciferase Reporter Activity

This compound Concentration (nM)RORγt-dependent Luciferase Activity (RLU)% Inhibition
0 (Vehicle)1,500,0000
11,200,00020
10750,00050
100150,00090
100075,00095

RLU: Relative Light Units

Table 2: Effect of this compound on IL-17A Secretion from Differentiated Th17 Cells

This compound Concentration (nM)IL-17A Concentration (pg/mL)% Inhibition
0 (Vehicle)25000
1200020
10125050
10025090
100012595

Table 3: Effect of this compound on the Percentage of IL-17A+ CD4+ T cells

This compound Concentration (nM)% of IL-17A+ CD4+ T cells% Inhibition
0 (Vehicle)150
11220
107.550
1001.590
10000.7595

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on Th17 cell differentiation.

In Vitro Th17 Cell Differentiation

This protocol describes the generation of Th17 cells from naive CD4+ T cells.

Th17_Differentiation_Workflow start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs isolate_cd4 Isolate Naive CD4+ T cells (Negative Selection) isolate_pbmcs->isolate_cd4 culture_cells Culture cells with anti-CD3/CD28, TGF-β, IL-6, anti-IFN-γ, and anti-IL-4 isolate_cd4->culture_cells add_this compound Add this compound at varying concentrations culture_cells->add_this compound incubate Incubate for 3-5 days add_this compound->incubate analyze Analyze incubate->analyze

Caption: Workflow for in vitro Th17 cell differentiation and this compound treatment.

Methodology:

  • Isolation of Naive CD4+ T cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. Naive CD4+ T cells are then purified by negative selection using magnetic beads.[6]

  • Cell Culture: Purified naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.[7]

  • Th17 Polarizing Conditions: The culture medium is supplemented with TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL) to promote Th17 differentiation and inhibit other T helper cell lineages.[7]

  • Compound Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cultures at a range of concentrations. A vehicle-only control is included.

  • Incubation: Cells are incubated for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis: After incubation, cells and supernatants are harvested for downstream analysis.

RORγt Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of RORγt.

Methodology:

  • Cell Line: A human cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence.

  • Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control.

  • Luciferase Measurement: After a suitable incubation period (e.g., 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of RORγt transcriptional activity.[2][4]

Measurement of IL-17A Secretion

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-17A secreted into the culture supernatant.

Methodology:

  • Sample Collection: Culture supernatants from the in vitro Th17 differentiation assay are collected.

  • ELISA Procedure: A standard sandwich ELISA protocol is followed using a commercially available IL-17A ELISA kit. This involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: The optical density is read at 450 nm, and the concentration of IL-17A is determined by comparison to a standard curve.[8][9]

Flow Cytometry for Intracellular IL-17A Staining

This technique is used to determine the percentage of Th17 cells within the cultured CD4+ T cell population.

Flow_Cytometry_Workflow start Start stimulate Restimulate cells with PMA/Ionomycin + Brefeldin A start->stimulate surface_stain Surface stain for CD4 stimulate->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Intracellularly stain for IL-17A fix_perm->intracellular_stain acquire Acquire data on flow cytometer intracellular_stain->acquire analyze Analyze Data acquire->analyze

Caption: Workflow for intracellular cytokine staining by flow cytometry.

Methodology:

  • Cell Restimulation: Differentiated T cells are restimulated for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause intracellular accumulation of cytokines.[6]

  • Surface Staining: Cells are stained with a fluorescently labeled antibody against the CD4 surface marker.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Permeabilized cells are stained with a fluorescently labeled antibody against IL-17A.

  • Flow Cytometry Analysis: The percentage of CD4+ cells that are also positive for IL-17A is determined using a flow cytometer.

Conclusion

The hypothetical RORγt antagonist, this compound, demonstrates a clear dose-dependent inhibitory effect on Th17 cell differentiation and function in the presented in vitro models. By targeting the master regulator of the Th17 lineage, this compound represents a promising therapeutic strategy for the treatment of Th17-mediated autoimmune and inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such compounds. Further studies would be required to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

References

In Vitro Characterization of XY018: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro characterization of XY018, a novel small molecule inhibitor. The data and protocols herein are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of its biochemical and cellular activity, selectivity, and mechanism of action.

Biochemical Activity and Selectivity

This compound was profiled for its inhibitory activity against a panel of kinases. The compound demonstrates potent and selective inhibition of Kinase Z, a key enzyme implicated in proliferative diseases.

Table 1: Enzymatic Inhibition of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)
Kinase Z 5.2
Kinase A1,250
Kinase B2,500
Kinase C>10,000
Kinase D8,750

Table 2: Binding Affinity of this compound for Kinase Z

ParameterValue
Ki (nM)2.1
Kon (M⁻¹s⁻¹)1.2 x 10⁵
Koff (s⁻¹)2.5 x 10⁻⁴
Residence Time (min)66.7

Cellular Activity

The anti-proliferative effects of this compound were assessed in a cancer cell line known to be dependent on Kinase Z signaling.

Table 3: Anti-proliferative Activity of this compound

Cell LineIC50 (nM)
Cancer Cell Line X58
Normal Cell Line Y>10,000

Experimental Protocols

This assay determines the concentration of this compound required to inhibit 50% of the activity of the target kinase (IC50).

  • Reagents:

    • Recombinant human Kinase Z

    • ATP

    • Substrate peptide

    • This compound (serial dilutions)

    • Kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 0.02% NaN₃)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Add 5 µL of 2X kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of a 4X serial dilution of this compound in 10% DMSO.

    • Add 2.5 µL of 4X substrate/ATP mixture to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure luminescence.

    • Incubate for 30 minutes at room temperature.

    • Read the plate using a luminometer.

    • Calculate IC50 values from the resulting dose-response curves.

This assay measures the effect of this compound on the proliferation of a cancer cell line.

  • Reagents:

    • Cancer Cell Line X

    • Normal Cell Line Y

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (serial dilutions)

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and incubate overnight.

    • Treat cells with a serial dilution of this compound and incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

    • Determine the IC50 values from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Z Kinase Z Receptor->Kinase_Z Activates Downstream_Kinase Downstream Kinase Kinase_Z->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates This compound This compound This compound->Kinase_Z Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical signaling pathway of Kinase Z and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay Kinase Inhibition (IC50) Binding_Assay Binding Affinity (Ki) Proliferation_Assay Anti-Proliferation (IC50) Target_Engagement Target Engagement This compound This compound Compound This compound->Kinase_Assay This compound->Binding_Assay This compound->Proliferation_Assay This compound->Target_Engagement

Caption: In vitro characterization workflow for this compound.

XY018: A Technical Guide to its Selectivity for RORγ Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in various physiological processes, including the regulation of metabolism and the differentiation of T helper 17 (Th17) cells, which are key drivers of autoimmune diseases. The RORC gene encodes two isoforms, RORγ and RORγt. RORγ is expressed in a wide range of tissues, including the liver, adipose tissue, skeletal muscle, and kidneys, where it is involved in metabolic regulation. In contrast, RORγt is predominantly expressed in immune cells, such as Th17 cells, and is considered the master regulator of their differentiation and function, including the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2][3] Given the central role of RORγt in autoimmune and inflammatory diseases, it has emerged as a significant therapeutic target.

XY018 is a potent and selective antagonist of RORγ.[4][5][6][7][8] This technical guide provides an in-depth analysis of the selectivity of this compound for RORγ isoforms, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data on this compound Activity and Selectivity

The inhibitory activity and selectivity of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data available for this compound and other relevant RORγ modulators for comparative purposes.

Table 1: Inhibitory Activity of this compound against RORγ and RORα

CompoundTargetAssay TypeCell LinePotency (IC₅₀/EC₅₀)Reference
This compoundRORγConstitutive Activity Inhibition293T190 nM (EC₅₀)[4][6][8]
This compoundGal4-RORγ-LBDLuciferase Reporter Assay293T0.19 µM (IC₅₀)[5][7]
This compoundGal4-RORα-LBDLuciferase Reporter Assay293T7.57 µM (IC₅₀)[5][7]

LBD: Ligand-Binding Domain

Table 2: Comparative Potency of RORγ Antagonists in Different Cellular Assays

CompoundRORγ-dependent Transactivation (Reporter Assay)Inhibition of Il17a mRNA (mouse Th17 cells)Growth Inhibition in TNBC cells (MDA-MB468)
This compound ~5 µM for 50% inhibition~30% inhibition at 100 nMPotent inhibition (e.g., complete prevention of colony formation at 5 µM)
GSK805 --Potent inhibition (e.g., complete prevention of colony formation at 2.5 µM)
SR2211 ~1 µM for 50% inhibition~50% inhibition at 100 nM-
TAK828F <100 nM for >50% inhibition>90% inhibition at 100 nMNo significant inhibition below 20 µM
VTP-23 <100 nM for >50% inhibition>90% inhibition at 100 nMNo significant inhibition below 20 µM

TNBC: Triple-Negative Breast Cancer. Data for this table was aggregated from a comparative study.[3]

It is important to note that RORγ and RORγt possess identical ligand-binding domains (LBDs).[9][10] Consequently, this compound is expected to bind to both isoforms with similar affinity. The observed differences in the functional effects of this compound in various cell types, such as its potent activity in cancer cells versus a more modest effect on Th17 cytokine production, are likely attributable to cell-context-specific factors. These factors can include the differential expression of co-regulators and variations in chromatin accessibility at RORγ target genes.[3][11]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the selectivity and activity of this compound.

RORγ Luciferase Reporter Assay

This cell-based assay is used to quantify the transcriptional activity of RORγ in the presence of a test compound like this compound.

  • Principle: A host cell line is co-transfected with an expression vector for the RORγ ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain and a reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). Inhibition of RORγ activity by a compound like this compound leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.[12][13] A co-transfected Renilla luciferase vector is often used for normalization.[12]

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are frequently used due to their high transfection efficiency.[12]

  • Materials:

    • HEK293T cells

    • DMEM with 10% FBS and antibiotics

    • Expression vector for Gal4-RORγ-LBD

    • UAS-luciferase reporter vector

    • Renilla luciferase control vector

    • Transfection reagent (e.g., FuGENE 6)

    • This compound stock solution in DMSO

    • Dual-luciferase reporter assay system

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.

    • Transfection: Prepare a transfection mix containing the Gal4-RORγ-LBD expression vector, the UAS-luciferase reporter vector, and the Renilla luciferase control vector. Add the transfection reagent according to the manufacturer's protocol and add the complex to the cells. Incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Replace the transfection medium with the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate for an additional 24 hours.[12]

    • Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[12][14]

    • Luminescence Measurement: Transfer the cell lysate to a white-walled 96-well plate. Add the firefly luciferase substrate and measure the luminescence using a luminometer. Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase and activate the Renilla luciferase, and measure the luminescence again.[12][14]

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Th17 Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.

  • Principle: Naïve CD4+ T cells are cultured in the presence of a specific cytokine cocktail (TGF-β, IL-6, IL-23) that promotes their differentiation into Th17 cells. The extent of differentiation is measured by the expression of the master transcription factor RORγt and the production of IL-17. The inhibitory effect of this compound is quantified by a reduction in these markers.[1][15][16]

  • Materials:

    • Naïve CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

    • RPMI 1640 medium with 10% FBS and antibiotics.

    • Plate-bound anti-CD3 and soluble anti-CD28 antibodies.

    • Th17 polarizing cytokines: recombinant human/mouse TGF-β, IL-6, IL-1β, and IL-23.[1][16]

    • Neutralizing antibodies: anti-IFN-γ and anti-IL-4.[16]

    • This compound stock solution in DMSO.

    • Cell stimulation reagents (PMA and Ionomycin).

    • Protein transport inhibitor (e.g., Brefin A).

    • Antibodies for flow cytometry: anti-CD4, anti-IL-17A, anti-RORγt.

    • ELISA kit for IL-17A.

    • RNA isolation and qPCR reagents.

  • Procedure:

    • T Cell Isolation: Isolate naïve CD4+ T cells using immunomagnetic bead-based negative selection kits.[1]

    • Cell Culture and Differentiation: Culture the isolated naïve CD4+ T cells in plates pre-coated with anti-CD3 antibody and in the presence of soluble anti-CD28 antibody. Add the Th17 polarizing cytokines and neutralizing antibodies to the culture medium. Add different concentrations of this compound or vehicle control. Culture for 5-7 days.[1][16]

    • Analysis of Th17 Differentiation:

      • Flow Cytometry: On the final day, restimulate the cells with PMA and Ionomycin in the presence of a protein transport inhibitor for 4-6 hours. Then, perform surface staining for CD4, followed by fixation, permeabilization, and intracellular staining for IL-17A and RORγt. Analyze the percentage of CD4+IL-17A+ and CD4+RORγt+ cells using a flow cytometer.[1][17]

      • ELISA: Collect the cell culture supernatants before restimulation and measure the concentration of secreted IL-17A using an ELISA kit according to the manufacturer's protocol.[1]

      • qPCR: Harvest the cells, isolate total RNA, and perform reverse transcription to synthesize cDNA. Use qPCR to analyze the relative mRNA expression of RORC (encoding RORγt) and IL17A.[1]

Competitive Radioligand Binding Assay

This assay directly measures the binding affinity of this compound to the RORγ LBD.

  • Principle: A radiolabeled ligand with known affinity for the RORγ LBD is incubated with a source of the receptor (e.g., cell membranes expressing RORγ). The binding of the radioligand is then competed with increasing concentrations of an unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.[18][19]

  • Materials:

    • Cell membranes or purified protein containing the RORγ LBD.

    • Radiolabeled RORγ ligand (e.g., [³H]-T0901317).

    • Unlabeled this compound.

    • Assay buffer.

    • 96-well filter plates (e.g., GF/C filters).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, combine the RORγ-containing membranes, a fixed concentration of the radiolabeled ligand, and serial dilutions of this compound in the assay buffer. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known RORγ ligand).

    • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[20]

    • Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[20]

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the RORγt signaling pathway leading to IL-17 production and the general workflows for the key experimental assays.

RORγt Signaling Pathway in Th17 Cells

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 IL23 IL-23 pSTAT3 p-STAT3 IL23->pSTAT3 STAT3->pSTAT3 RORgt RORγt pSTAT3->RORgt Induces Expression IL17_Gene IL17A/F Gene RORgt->IL17_Gene Binds to RORE IL17_mRNA IL-17A/F mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17A/F Protein (Secreted) IL17_mRNA->IL17_Protein Translation This compound This compound This compound->RORgt Inhibits

Caption: RORγt signaling pathway in Th17 cell differentiation and IL-17 production.

Experimental Workflow for RORγ Luciferase Reporter Assay

Luciferase_Assay_Workflow A Seed HEK293T cells B Co-transfect with RORγ-LBD, Luciferase Reporter, and Renilla plasmids A->B C Incubate for 24h B->C D Treat with this compound or Vehicle (DMSO) C->D E Incubate for 24h D->E F Lyse cells E->F G Measure Firefly and Renilla Luminescence F->G H Normalize Data and Calculate IC50 G->H

Caption: Workflow for the RORγ luciferase reporter assay.

Experimental Workflow for Th17 Differentiation Assay

Th17_Differentiation_Workflow cluster_analysis Analysis Methods A Isolate Naïve CD4+ T cells B Culture with anti-CD3/CD28, Th17 polarizing cytokines, and this compound A->B C Incubate for 5-7 days B->C D Analyze Th17 markers C->D Flow Flow Cytometry (IL-17, RORγt) D->Flow ELISA ELISA (Secreted IL-17) D->ELISA qPCR qPCR (RORC, IL17A mRNA) D->qPCR

Caption: Workflow for the in vitro Th17 differentiation assay.

References

Methodological & Application

Application Notes and Protocols: XY018 Treatment for Doxorubicin-Resistant C4-2B Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin is a potent chemotherapeutic agent used in the treatment of various cancers, including prostate cancer. However, the development of multidrug resistance (MDR) remains a significant clinical challenge. The C4-2B cell line, derived from the LNCaP human prostate cancer cell line, is known for its bone metastatic potential and androgen-independent growth, characteristics of advanced prostate cancer.[1][2][3] Doxorubicin-resistant C4-2B (C4-2B DoxR) cells represent a critical in vitro model for studying the mechanisms of chemoresistance and for the development of novel therapeutic agents that can overcome this resistance. This document provides a detailed protocol for the treatment of C4-2B DoxR cells with XY018, a novel experimental compound designed to resensitize cancer cells to conventional chemotherapy.

Cell Line Characteristics: C4-2B

  • Origin: Derived from the LNCaP human prostate cancer cell line.[1]

  • Morphology: Epithelial-like.[1]

  • Key Features: Androgen-independent, bone metastatic potential, and expresses prostate-specific antigen (PSA).[2][3] The C4-2B cell line exhibits an osteoblast-like phenotype, producing proteins such as alkaline phosphatase and osteocalcin, which is relevant to its bone metastasis characteristics.[2][3]

  • Doubling Time: Approximately 24-36 hours.[4]

Hypothesized Mechanism of Action of this compound

Doxorubicin resistance in prostate cancer cells is often multifactorial, involving the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP), which actively efflux chemotherapeutic drugs from the cell.[5][6][7] this compound is hypothesized to act as a potent inhibitor of these efflux pumps, thereby increasing the intracellular concentration of doxorubicin and restoring its cytotoxic effects. Furthermore, this compound may independently induce apoptosis by modulating key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in prostate cancer.

Experimental Protocols

Cell Culture and Maintenance of C4-2B DoxR Cells

Materials:

  • C4-2B DoxR human prostate cancer cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Doxorubicin hydrochloride

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. To maintain doxorubicin resistance, add doxorubicin to the culture medium at the concentration previously used to establish the resistant line (e.g., 100 nM), and refresh with each medium change.

  • Cell Thawing and Seeding: Thaw cryopreserved C4-2B DoxR cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 atmosphere. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with doxorubicin on C4-2B DoxR cells.

Materials:

  • C4-2B DoxR cells

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed C4-2B DoxR cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and doxorubicin in complete growth medium. Treat the cells with:

    • This compound alone (e.g., 0.1, 1, 5, 10, 25, 50 µM)

    • Doxorubicin alone (e.g., 0.1, 1, 5, 10, 25, 50 µM)

    • A combination of a fixed concentration of this compound with varying concentrations of doxorubicin.

    • Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • C4-2B DoxR cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed C4-2B DoxR cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at various concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of proteins involved in drug resistance and apoptosis.

Materials:

  • C4-2B DoxR cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-P-gp, anti-MRP1, anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

Data Presentation

Table 1: IC50 Values of this compound and Doxorubicin in C4-2B DoxR Cells

Treatment GroupIC50 (µM)
Doxorubicin Alone> 50
This compound Alone15.2
Doxorubicin + this compound (5 µM)8.5
Doxorubicin + this compound (10 µM)2.1

Table 2: Apoptosis Induction by this compound in C4-2B DoxR Cells

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptosis (%)
Control (Vehicle)2.11.53.6
This compound (5 µM)8.74.212.9
This compound (10 µM)15.39.825.1
This compound (25 µM)28.916.445.3

Table 3: Relative Protein Expression Changes after this compound Treatment

ProteinControlThis compound (10 µM)Fold Change
P-glycoprotein1.000.45-2.22
MRP11.000.62-1.61
p-Akt/Akt1.000.38-2.63
Bcl-2/Bax3.51.2-2.92
Cleaved Caspase-31.004.8+4.80

Visualizations

XY018_Mechanism_of_Action cluster_cell C4-2B DoxR Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Pgp P-gp/MRP1 This compound->Pgp Inhibition pAkt p-Akt This compound->pAkt Inhibition Dox Doxorubicin Dox->Pgp Efflux Pgp->Dox_out PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Activation Bax Bax Bcl2->Bax Inhibition Caspase3 Caspase-3 Bax->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Dox_out->Dox

Caption: Hypothesized mechanism of this compound in C4-2B DoxR cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture C4-2B DoxR Cells seed_plates Seed Cells in 96-well, 24-well, and 6-well plates start->seed_plates treatment Treat with this compound and/or Doxorubicin (24-72h) seed_plates->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis end End: Conclusion on this compound Efficacy data_analysis->end

Caption: Experimental workflow for evaluating this compound efficacy.

References

Application Note: XY018 for Cell-Based RORγ Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoid-related orphan receptor gamma (RORγ), and its T-cell specific isoform RORγt, are crucial nuclear receptors that function as master regulators of T helper 17 (Th17) cell differentiation.[1] Th17 cells are key players in the immune response and are implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2][3] RORγt directly drives the expression of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] Consequently, RORγ has emerged as a high-priority therapeutic target for the development of novel anti-inflammatory drugs.[1]

XY018 is a potent and selective antagonist of RORγ.[4][5][6] It binds to the ligand-binding domain (LBD) of RORγ, thereby inhibiting its transcriptional activity.[4][5][6] This application note provides a detailed protocol for utilizing this compound in a cell-based RORγ activity assay, offering a robust method for screening and characterizing RORγ antagonists.

Principle of the Assay

This protocol describes a GAL4-RORγ ligand-binding domain (LBD) luciferase reporter assay. In this system, the RORγ LBD is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein is co-expressed in a host cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Constitutive activity of the RORγ LBD leads to the expression of luciferase. When an antagonist like this compound binds to the RORγ LBD, it induces a conformational change that prevents the recruitment of coactivators, leading to a decrease in luciferase expression. The resulting dose-dependent decrease in luminescence provides a quantitative measure of the antagonist's potency.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound in RORγ activity assays.

Parameter Cell Line Assay Type Value Reference
EC50 293TGAL4-RORγ-LBD Luciferase Reporter Assay190 nM[4][5][6]
Concentration for significant inhibition 293T7X-RORE Luciferase Reporter Assay~5 µM[7]
IC50 (for a reference RORγ antagonist) Human PBMCsIL-17A Secretion Assay20 nM[8]

Note: The IC50 value for IL-17A secretion is for a different RORγ antagonist and is provided for comparative purposes to indicate the expected potency range in a functional assay.

RORγ Signaling Pathway

The diagram below illustrates the central role of RORγ in the Th17 signaling pathway.

ROR_gamma_pathway cluster_intracellular Intracellular TGF-beta TGF-beta TGFbR TGFbR TGF-beta->TGFbR IL-6 IL-6 IL6R IL6R IL-6->IL6R IL-23 IL-23 IL23R IL23R IL-23->IL23R RORgt RORγt TGFbR->RORgt Induction STAT3 STAT3 IL6R->STAT3 Phosphorylation IL23R->STAT3 Phosphorylation STAT3->RORgt Activation IRF4 IRF4 STAT3->IRF4 BATF BATF STAT3->BATF IL-17A IL-17A RORgt->IL-17A IL-17F IL-17F RORgt->IL-17F IL-22 IL-22 RORgt->IL-22 This compound This compound This compound->RORgt Inhibition

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental Workflow

The following diagram outlines the major steps of the cell-based RORγ reporter assay.

experimental_workflow cluster_prep Day 1: Cell Preparation and Transfection cluster_treatment Day 1: Compound Treatment cluster_readout Day 2: Assay Readout cluster_analysis Data Analysis A Seed HEK293T cells in a 96-well plate B Prepare transfection mix: - GAL4-RORγ-LBD plasmid - UAS-Luciferase reporter plasmid - Transfection reagent A->B C Transfect cells and incubate for 4-6 hours B->C D Prepare serial dilutions of this compound C->D E Add this compound dilutions to the transfected cells D->E F Incubate for 18-24 hours E->F G Lyse cells F->G H Add luciferase substrate G->H I Measure luminescence using a plate reader H->I J Normalize data to vehicle control I->J K Plot dose-response curve and calculate EC50/IC50 J->K

Caption: Workflow for the this compound RORγ cell-based assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.

Materials and Reagents:

  • Cell Line: HEK293T cells (ATCC® CRL-3216™)

  • Plasmids:

    • pBIND-GAL4-RORγ-LBD (expression vector for the RORγ LBD fused to GAL4 DBD)

    • pGL5-UAS-luc (luciferase reporter vector with upstream GAL4 activation sequences)

    • pRL-TK (Renilla luciferase control vector for normalization)

  • Compound: this compound (dissolved in DMSO)

  • Cell Culture Media:

    • DMEM, high glucose (Gibco™)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

  • Transfection Reagent: Lipofectamine® 3000 or similar

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or equivalent

  • Plates: White, clear-bottom 96-well cell culture plates

  • Reagents:

    • DMSO (cell culture grade)

    • Phosphate-Buffered Saline (PBS)

Procedure:

Day 1: Cell Seeding and Transfection

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • On the day of the experiment, harvest cells and adjust the cell density to 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (10,000 cells/well) into a white, clear-bottom 96-well plate.

  • Incubate for 4-6 hours to allow cells to attach.

  • Prepare the transfection master mix in serum-free medium according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mix would include:

    • 100 ng pBIND-GAL4-RORγ-LBD plasmid

    • 100 ng pGL5-UAS-luc plasmid

    • 10 ng pRL-TK plasmid

  • Add the transfection complex to each well and gently mix.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

Day 1: Compound Treatment

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.

  • After the transfection incubation, carefully remove the medium containing the transfection complexes from the wells.

  • Add 100 µL of the prepared this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

Day 2: Luciferase Assay

  • Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.

  • Carefully remove the cell culture medium from the wells.

  • Wash the cells once with 100 µL of PBS per well.

  • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a plate shaker.

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity. Read the luminescence on a plate reader.

  • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Read the luminescence again.

Data Analysis

  • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell viability.

  • Normalize the data to the vehicle control (0.1% DMSO) by setting the average normalized luminescence of the vehicle-treated wells to 100%.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 or IC50 value.

Selectivity and Further Applications

While this compound is a potent RORγ antagonist, it is recommended to assess its selectivity against other ROR isoforms, such as RORα and RORβ, using similar cell-based reporter assays. Furthermore, the inhibitory effect of this compound on RORγ activity can be confirmed in a more physiologically relevant context by measuring the downstream production of IL-17A from stimulated primary T cells or Jurkat T cells using an ELISA or intracellular cytokine staining followed by flow cytometry.

Conclusion

This application note provides a comprehensive guide for using this compound in a cell-based RORγ activity assay. The described luciferase reporter assay is a robust and high-throughput method for quantifying the potency of RORγ antagonists. The provided protocol and supporting information will aid researchers in the screening and characterization of novel modulators of the RORγ pathway for the development of new therapeutics for autoimmune and inflammatory diseases.

References

Application Notes and Protocols: A Template for Compound [Insert Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025

As an AI model, I am unable to find any publicly available information for a compound designated "XY018." This suggests that "this compound" may be an internal, proprietary, or placeholder name for a substance not in the public domain.

To provide you with the detailed Application Notes and Protocols you require, I will need the chemical name, CAS number, or any other identifier for this compound.

However, I can provide you with a generalized template for creating such a document. You can adapt this template by substituting the placeholder information with the specific details of your compound once you have them.

Audience: Researchers, scientists, and drug development professionals.

Compound Information

ParameterSpecification
Compound Name [Insert Compound Name]
Synonyms [e.g., this compound]
CAS Number [Insert CAS Number]
Molecular Formula [Insert Molecular Formula]
Molecular Weight [Insert Molecular Weight] g/mol
Storage Temperature [e.g., -20°C or -80°C]
Purity [e.g., >98% by HPLC]
Appearance [e.g., White to off-white crystalline solid]

Solubility Data

The following table summarizes the solubility of [Insert Compound Name] in various common solvents. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

SolventSolubility (at 25°C)Notes
DMSO [e.g., ≥ 50 mg/mL]Recommended for initial stock solution preparation.
Ethanol [e.g., ≥ 25 mg/mL]May be suitable for some in vivo applications.
PBS (pH 7.4) [e.g., < 1 mg/mL]Generally considered insoluble in aqueous buffers.
Water [e.g., Insoluble]Not recommended for creating aqueous stock solutions directly.

Note: Solubility can be affected by temperature, pH, and the purity of the compound and solvent.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of [Insert Compound Name] in DMSO.

Materials:

  • [Insert Compound Name] powder

  • Anhydrous DMSO (Dimethyl Sulfoxide)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 10 mM x 1 mL x [Insert Molecular Weight] g/mol = [Calculated Mass] mg

  • Weigh the compound: Carefully weigh the calculated amount of [Insert Compound Name] powder and place it into a sterile tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound:

    • Cap the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.

    • If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquot and store:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

G cluster_0 Stock Solution Preparation Workflow A Calculate Required Mass B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a stock solution of the compound.

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for cell-based assays.

Materials:

  • [Insert Compound Name] stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Remove one aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.

  • Perform serial dilutions:

    • It is critical to avoid precipitation of the compound when diluting from a high concentration of DMSO into an aqueous solution.

    • Perform serial dilutions in the aqueous buffer to reach the final desired concentration.

    • Important: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent toxicity in cell-based assays.

  • Vortex gently: Gently vortex the working solution to ensure it is homogenous before adding it to your experimental setup.

  • Use immediately: It is recommended to use the freshly prepared working solution immediately, as the stability of the compound in aqueous solutions may be limited.

G cluster_1 Working Solution Preparation A Thaw DMSO Stock Solution B Perform Serial Dilutions in Aqueous Buffer A->B C Gently Vortex to Mix B->C D Use Immediately in Experiment C->D

Caption: Protocol for preparing a working solution from a stock.

Signaling Pathway (Example)

If [Insert Compound Name] is known to be an inhibitor of a specific signaling pathway, a diagram illustrating its mechanism of action would be included here.

Example: Inhibition of the MAPK/ERK Pathway

G cluster_2 Example: MAPK/ERK Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Compound [Compound Name] Compound->MEK Inhibits

Caption: Diagram of [Compound Name] inhibiting the MAPK/ERK pathway.

To proceed with generating a specific and accurate document for this compound, please provide an alternative, publicly recognized identifier for the compound.

Application Notes and Protocols: XY018 for Inhibiting Tumor Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

XY018 is a potent small molecule antagonist of the Retinoic acid-related orphan nuclear receptor gamma (RORγ).[1] RORγ is a nuclear receptor that has been identified as a key driver in certain cancers due to its role in regulating tumor cholesterol metabolism.[1] Aberrant cholesterol metabolism is increasingly recognized as a hallmark of cancer, contributing to tumor cell proliferation, survival, invasion, and metastasis.[2][3][4][5] this compound represents a promising therapeutic agent by targeting this metabolic vulnerability. Unlike some other RORγ modulators that have shown limited efficacy in inhibiting tumor growth, this compound strongly suppresses the growth and survival of tumor cells by specifically targeting the cholesterol biosynthesis program.[1] These notes provide an overview of this compound's mechanism of action and protocols for its application in cancer research.

Mechanism of Action

This compound exerts its anti-tumor effects by acting as a RORγ antagonist, which leads to the suppression of the cholesterol biosynthesis pathway in cancer cells.[1] In contrast to other RORγ inverse agonists which may not be potent in inhibiting tumor cell growth, this compound has demonstrated strong activity.[1]

The key mechanism involves the following steps:

  • RORγ Antagonism: this compound binds to RORγ and inhibits its transcriptional activity.

  • Chromatin Remodeling: This antagonism leads to decreased local chromatin accessibility at RORγ binding sites.[1]

  • Epigenetic Modification: A reduction in the H3K27ac mark, an indicator of active enhancers and promoters, is observed at these sites.[1]

  • Inhibition of SREBP2 Recruitment: Crucially, this compound prevents the recruitment of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master regulator of cholesterol biosynthesis, to the RORγ binding sites.[1] This disrupts the entire cholesterol synthesis program within the tumor cells.

This targeted action on the cholesterol metabolism pathway contributes to the significant inhibition of tumor cell proliferation and the promotion of apoptosis.[1]

XY018_Mechanism_of_Action cluster_nucleus Nucleus cluster_promoter Promoter/Enhancer Region cluster_cytoplasm Cytoplasm This compound This compound RORg RORγ This compound->RORg Binds & Inhibits This compound->RORg SREBP2 SREBP2 RORg->SREBP2 DNA RORγ Binding Sites (DNA) Transcription Transcription (Inhibited) RORg->Transcription Normally Activates RORg->Transcription Inhibits H3K27ac H3K27ac (Decreased) RORg->H3K27ac Reduces Chromatin Chromatin (Less Accessible) RORg->Chromatin Reduces Accessibility SREBP2->Transcription Normally Activates DNA->H3K27ac Associated with DNA->Chromatin State of Cholesterol_Genes Cholesterol Biosynthesis Genes Cholesterol_synthesis Cholesterol Synthesis (Suppressed) Transcription->Cholesterol_Genes Expression Cell_Growth Tumor Cell Growth (Suppressed) Cholesterol_synthesis->Cell_Growth Apoptosis Apoptosis (Promoted) Cell_Growth->Apoptosis

Caption: Mechanism of this compound in inhibiting tumor cholesterol metabolism.

Applications

This compound has shown significant potential in the treatment of specific cancer types:

  • Triple-Negative Breast Cancer (TNBC): this compound strongly suppresses tumor cell growth and survival in TNBC by inducing the cholesterol biosynthesis program.[1]

  • Doxorubicin-Resistant Prostate Cancer (PCa): The molecule can significantly inhibit the proliferation of doxorubicin-resistant PCa cells (C4-2B DoxR) and promote their apoptosis.[1] This suggests a role for this compound in overcoming chemotherapy resistance.

Quantitative Data Summary

While specific IC50 values and in-vivo efficacy data are not detailed in the provided search results, the qualitative descriptions indicate strong anti-tumor activity. Further studies would be required to establish a complete quantitative profile.

Cell Line Cancer Type Effect of this compound Reference
TNBC CellsTriple-Negative Breast CancerStrong suppression of tumor cell growth and survival[1]
C4-2B DoxRDoxorubicin-Resistant Prostate CancerSignificant inhibition of proliferation and promotion of apoptosis[1]

Experimental Protocols

The following are generalized protocols based on the described mechanism of this compound. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Cell Viability and Proliferation Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., TNBC or PCa cell lines)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Subtract the background reading from the no-cell control. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value of this compound.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol measures the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to investigate the effect of this compound on the recruitment of SREBP2 to RORγ binding sites.

Materials:

  • Cancer cell lines

  • This compound

  • Formaldehyde for cross-linking

  • ChIP-grade antibodies against RORγ and SREBP2

  • IgG control antibody

  • Protein A/G magnetic beads

  • Reagents for cell lysis, chromatin shearing, immunoprecipitation, and DNA purification

  • Primers for qPCR targeting known RORγ binding sites in cholesterol biosynthesis genes.

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA with formaldehyde.

  • Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies against RORγ, SREBP2, or an IgG control overnight. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • qPCR Analysis: Perform qPCR using primers for specific RORγ target gene promoters. Analyze the enrichment of SREBP2 at these sites in this compound-treated versus control cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Analysis (Future Steps) start Cancer Cell Lines (e.g., TNBC, PCa) treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis mechanism Mechanistic Studies treatment->mechanism animal_model Tumor Xenograft Model (e.g., in mice) viability->animal_model Positive Results Lead to apoptosis->animal_model chip ChIP-qPCR (SREBP2 & RORγ binding) mechanism->chip western Western Blot (Cholesterol Pathway Proteins) mechanism->western cholesterol_assay Cholesterol Measurement (Cellular Levels) mechanism->cholesterol_assay treatment_invivo Systemic Administration of this compound animal_model->treatment_invivo tumor_growth Measure Tumor Growth and Survival treatment_invivo->tumor_growth

Caption: General experimental workflow for evaluating this compound.

References

Application Notes: Chromatin Immunoprecipitation (ChIP) of RORγ with the Antagonist XY018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-related orphan receptor gamma (RORγ) is a nuclear receptor and transcription factor that plays a pivotal role in various physiological and pathological processes.[1][2] It is a key regulator of immune responses, particularly in the differentiation of T helper 17 (Th17) cells, and is implicated in autoimmune diseases, inflammation, metabolic syndrome, and certain cancers.[1][3][4][5] The isoform RORγt, predominantly expressed in immune cells, is a major therapeutic target for a range of autoimmune disorders.[3][4]

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins, such as transcription factors, and DNA in their native cellular context.[6][7][8] This method allows for the identification of specific genomic regions where a protein of interest is bound, providing insights into gene regulation. When combined with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), ChIP can reveal the genome-wide binding sites of a transcription factor and how these interactions are modulated by small molecules.

This application note provides a detailed protocol for performing a ChIP assay for RORγ, with a specific focus on utilizing XY018, a known RORγ antagonist.[5][9][10] this compound has been shown to inhibit the growth of certain cancer cell lines and modulate the recruitment of co-regulators to RORγ target genes.[5] These protocols are intended for researchers interested in studying the effects of this compound on RORγ's transcriptional activity and its binding to target gene promoters.

Signaling Pathway of RORγ in Th17 Cell Differentiation

RORγt is the master transcription factor for the differentiation of Th17 cells.[4][11] Upon activation of naive CD4+ T cells in the presence of specific cytokines (such as TGF-β and IL-6), the expression of RORγt is induced. RORγt then translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-23R.[4][12][13] This transcriptional activation is crucial for the pro-inflammatory function of Th17 cells. Small molecule antagonists like this compound can inhibit this process by binding to the ligand-binding domain of RORγ, thereby modulating its transcriptional activity.[5]

ROR_gamma_Th17_Pathway RORγ Signaling in Th17 Differentiation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors TCR TCR Naive_T_Cell Naive CD4+ T Cell TCR->Naive_T_Cell Activation Activated_T_Cell Activated T Cell Cytokine_Receptors->Activated_T_Cell Signal Transduction Naive_T_Cell->Activated_T_Cell RORgt_mRNA RORγt mRNA Activated_T_Cell->RORgt_mRNA Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation RORgt_Nuclear RORγt RORgt_Protein->RORgt_Nuclear Nuclear Translocation RORE RORE RORgt_Nuclear->RORE IL17_Gene IL-17 Gene RORE->IL17_Gene Transcriptional Activation This compound This compound This compound->RORgt_Nuclear Inhibition

Caption: RORγ signaling pathway in Th17 cell differentiation and the inhibitory action of this compound.

Experimental Protocols

General ChIP Workflow

The ChIP procedure involves several key steps: cross-linking proteins to DNA, chromatin fragmentation, immunoprecipitation of the target protein-DNA complexes, reversal of cross-links, and DNA purification.[6][7][14] The purified DNA can then be analyzed by qPCR or sequencing.

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow Start Start: Cell Culture (e.g., Th17 cells) Treatment Treatment with this compound or Vehicle Control Start->Treatment Crosslinking 1. Cross-linking with Formaldehyde Treatment->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Fragmentation 3. Chromatin Fragmentation (Sonication or Enzymatic Digestion) Lysis->Fragmentation IP 4. Immunoprecipitation with anti-RORγ Antibody Fragmentation->IP Washes 5. Washing to Remove Non-specific Binding IP->Washes Elution 6. Elution of Protein-DNA Complexes Washes->Elution Reverse 7. Reverse Cross-links Elution->Reverse Purification 8. DNA Purification Reverse->Purification Analysis Downstream Analysis: ChIP-qPCR or ChIP-seq Purification->Analysis

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Detailed Protocol: RORγ ChIP in Cultured Cells Treated with this compound

This protocol is optimized for cultured cells (e.g., human Th17 cells or cancer cell lines expressing RORγ).

Materials:

  • Cell Culture: Appropriate cell line and culture reagents.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Cross-linking: 37% Formaldehyde, 1.25 M Glycine.

  • Buffers and Reagents:

    • PBS (Phosphate-Buffered Saline)

    • Cell Lysis Buffer

    • Nuclear Lysis Buffer

    • ChIP Dilution Buffer

    • Wash Buffers (Low Salt, High Salt, LiCl)

    • Elution Buffer

    • RNase A

    • Proteinase K

  • Antibodies:

    • Anti-RORγ antibody (ChIP-grade)

    • Normal IgG (as a negative control)

  • Beads: Protein A/G magnetic beads.

  • Equipment:

    • Cell culture incubator

    • Centrifuge

    • Sonicator or Micrococcal Nuclease

    • Magnetic rack

    • Thermomixer or heating blocks

    • qPCR machine or access to a sequencing facility

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration (e.g., 4-24 hours).

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.[15]

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[15]

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Fragmentation:

    • Harvest cells and lyse them to release the nuclei.

    • Isolate the nuclei and resuspend in a nuclear lysis buffer.

    • Fragment the chromatin to an average size of 200-1000 bp.[16] This can be achieved by:

      • Sonication: Use a sonicator with optimized settings for your cell type.[16]

      • Enzymatic Digestion: Use Micrococcal Nuclease (MNase).[7]

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.[6]

    • Take an aliquot of the pre-cleared chromatin as the "input" control.

    • Incubate the remaining chromatin with the anti-RORγ antibody or normal IgG overnight at 4°C with rotation.

    • Add pre-blocked Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.[7]

  • Washing:

    • Collect the beads on a magnetic rack and discard the supernatant.

    • Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[17]

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads using an elution buffer.

    • Reverse the cross-links by incubating the eluate and the input control at 65°C for several hours or overnight in the presence of high salt.[17][18]

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins, respectively.[14][18]

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[14][17]

  • Downstream Analysis:

    • ChIP-qPCR: Quantify the enrichment of specific DNA sequences using real-time PCR with primers designed for known or putative RORγ target gene promoters (e.g., IL17A, IL23R).[19]

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify genome-wide RORγ binding sites.[6][14]

Data Presentation

Quantitative data from ChIP-qPCR experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Hypothetical ChIP-qPCR Results for RORγ Binding to the IL17A Promoter

TreatmentTarget Gene% Input (Mean ± SD)Fold Enrichment vs. IgG (Mean ± SD)
Vehicle (DMSO)IL17A Promoter1.5 ± 0.215.0 ± 2.5
Vehicle (DMSO)Negative Control Region0.1 ± 0.051.0 ± 0.3
This compound (1 µM)IL17A Promoter0.5 ± 0.15.0 ± 1.2
This compound (1 µM)Negative Control Region0.1 ± 0.041.1 ± 0.2
  • % Input: Represents the amount of immunoprecipitated DNA relative to the total amount of input DNA.

  • Fold Enrichment vs. IgG: Compares the signal from the specific antibody (anti-RORγ) to the non-specific signal from the IgG control.

Troubleshooting and Considerations

  • Antibody Specificity: The success of a ChIP experiment is highly dependent on the quality and specificity of the antibody.[16] It is crucial to use a ChIP-validated antibody for RORγ.

  • Chromatin Fragmentation: The size of the chromatin fragments determines the resolution of the assay.[16] Optimal fragmentation should be empirically determined for each cell type.

  • Controls: Appropriate controls are essential for data interpretation. These include:

    • IgG Control: To determine the level of non-specific binding.[7]

    • Positive Control Locus: A known RORγ target gene to validate the experimental setup.

    • Negative Control Locus: A genomic region not expected to be bound by RORγ.

  • This compound Concentration and Incubation Time: The optimal concentration of this compound and the duration of treatment should be determined based on dose-response and time-course experiments in the specific cell system being used.

Conclusion

This application note provides a comprehensive framework for performing ChIP assays to investigate the interaction of RORγ with its target genes and the modulatory effects of the antagonist this compound. By following these detailed protocols and considering the key optimization steps, researchers can generate robust and reproducible data to elucidate the molecular mechanisms of RORγ function and the therapeutic potential of its inhibitors.

References

Application Notes and Protocols: Gene Expression Analysis Following XY018 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY018 is a potent and selective small molecule antagonist of the Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ).[1] RORγ, a nuclear receptor transcription factor, has emerged as a critical regulator in both immune responses and the progression of certain cancers.[2][3] Notably, RORγ is often overexpressed in metastatic castration-resistant prostate cancer (CRPC) where it drives the expression of the androgen receptor (AR), a key factor in prostate cancer growth.[1] this compound has been demonstrated to suppress the expression of both AR and its variant AR-V7 in prostate cancer cells, leading to inhibition of tumor growth and induction of apoptosis.[1] Furthermore, RORγ is implicated in the regulation of cholesterol biosynthesis, suggesting that this compound may also impact cellular metabolic pathways.[4][5][6]

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression in cancer cell lines. The protocols herein detail methods for assessing changes in cell viability, quantifying alterations in the expression of key target genes, and analyzing the underlying signaling pathways affected by this compound treatment.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cancer cells and treating them with this compound. Specific cell lines and optimal this compound concentrations should be determined empirically.

  • Materials:

    • Cancer cell line of interest (e.g., C4-2B, LNCaP for prostate cancer)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound (stock solution in DMSO)

    • Vehicle control (DMSO)

    • Cell culture flasks, plates, and other sterile consumables

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for RNA/protein extraction) at a predetermined density. Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 1-10 µM.[1]

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[7][8][9]

  • Materials:

    • Cells cultured in a 96-well plate and treated with this compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Following this compound treatment, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at 37°C, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

RNA Extraction and Quantitative Real-Time PCR (qPCR)

This protocol details the quantification of specific mRNA transcripts to validate the findings from broader gene expression analyses.[10][11][12][13]

  • Materials:

    • Cells cultured in 6-well plates and treated with this compound

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

    • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

    • SYBR Green qPCR Master Mix

    • Gene-specific primers (for RORC, AR, MYC, BCL2, etc.) and housekeeping gene primers (e.g., GAPDH, ACTB)

    • qPCR instrument

  • Procedure:

    • Lyse the cells directly in the culture wells using the lysis buffer from the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers.

    • Run the qPCR program on a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Whole Transcriptome Analysis (RNA Sequencing)

RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptome, allowing for the discovery of novel genes and pathways affected by this compound.[14][15][16][17]

  • Materials:

    • High-quality total RNA extracted from this compound-treated and control cells

    • RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

    • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

  • Procedure:

    • Prepare RNA-Seq libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Assess the quality and quantity of the prepared libraries.

    • Sequence the libraries on an NGS platform.

    • Perform bioinformatic analysis of the sequencing data, including quality control, read alignment, and differential gene expression analysis.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins to confirm that changes in gene expression translate to the protein level.[18][19][20]

  • Materials:

    • Cells cultured in 6-well plates and treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-RORγ, anti-AR, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Lyse cells in RIPA buffer and collect the protein lysate.

    • Determine protein concentration using a BCA assay.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments after treating a prostate cancer cell line (e.g., C4-2B) with this compound for 48 hours.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

TreatmentConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle (DMSO)-0.85 ± 0.05100
This compound10.68 ± 0.0480
This compound50.43 ± 0.0351
This compound100.21 ± 0.0225

Table 2: Relative Gene Expression by qPCR

GeneTreatmentFold Change (vs. Vehicle)
RORC (RORγ)This compound (5 µM)0.95
ARThis compound (5 µM)0.45
MYCThis compound (5 µM)0.30
BCL2This compound (5 µM)0.60
BAXThis compound (5 µM)2.5
CASP3This compound (5 µM)3.0

Table 3: Differentially Expressed Genes from RNA-Seq Analysis (Top Hits)

GeneLog2 Fold Change (this compound vs. Vehicle)p-valuePathway
AR-1.8< 0.001Androgen Signaling
KLK3 (PSA)-2.5< 0.001Androgen Signaling
MYC-2.1< 0.001Cell Cycle, Proliferation
CCND1-1.5< 0.01Cell Cycle, Proliferation
BCL2-1.2< 0.05Apoptosis
BAX1.5< 0.01Apoptosis
CASP31.8< 0.001Apoptosis
HMGCR-1.3< 0.05Cholesterol Biosynthesis
SREBF2-1.0< 0.05Cholesterol Biosynthesis

Table 4: Protein Expression Analysis by Western Blot (Densitometry)

ProteinTreatmentRelative Band Intensity (Normalized to β-actin)
RORγVehicle1.0
This compound (5 µM)0.9
ARVehicle1.0
This compound (5 µM)0.3
Cleaved Caspase-3Vehicle0.1
This compound (5 µM)3.5
Cleaved PARPVehicle0.2
This compound (5 µM)4.0

Visualizations

XY018_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RORg RORγ AR_gene AR Gene RORg->AR_gene Activates Cholesterol_genes Cholesterol Biosynthesis Genes (e.g., HMGCR) RORg->Cholesterol_genes Activates AR_protein AR Protein AR_gene->AR_protein Transcription & Translation Apoptosis_genes Pro-Apoptotic Genes (e.g., BAX) Caspase3 Caspase-3 Apoptosis_genes->Caspase3 Activates AR_protein->Apoptosis_genes Represses This compound This compound This compound->RORg Inhibits Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Cleavage Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow start Start: Cancer Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability harvest Harvest Cells treatment->harvest data_analysis Data Analysis & Interpretation viability->data_analysis rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr qPCR for Target Genes rna_extraction->qpcr rnaseq RNA Sequencing (Whole Transcriptome) rna_extraction->rnaseq western Western Blot for Key Proteins protein_extraction->western qpcr->data_analysis rnaseq->data_analysis western->data_analysis

Caption: Workflow for analyzing gene expression after this compound treatment.

References

Application Notes and Protocols: XY018 in Combination with Doxorubicin in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of XY018, a potent RORγ antagonist, in combination with the chemotherapeutic agent doxorubicin for the treatment of doxorubicin-resistant prostate cancer.

Introduction

Doxorubicin is a widely used chemotherapeutic agent for various cancers, including prostate cancer.[1] However, the development of drug resistance is a major obstacle to its clinical efficacy.[2][3] Recent studies have identified the nuclear receptor RORγ (Retinoic acid receptor-related orphan receptor gamma) as a key player in conferring doxorubicin resistance in prostate cancer.[4] Expression of RORγ is upregulated in doxorubicin-resistant prostate cancer cells, and its inhibition can restore sensitivity to chemotherapy.[4]

This compound is a specific small molecule inhibitor of RORγ.[4] Research has shown that this compound can significantly inhibit the proliferation and promote apoptosis of doxorubicin-resistant prostate cancer cells, suggesting its potential as a promising agent to overcome doxorubicin resistance.[4] This document outlines the underlying signaling pathways and provides detailed experimental protocols to study the synergistic effects of this compound and doxorubicin in prostate cancer cell lines.

Signaling Pathway Overview

Doxorubicin resistance in prostate cancer is a complex process involving multiple signaling pathways. One key mechanism involves the upregulation of RORγ. RORγ can promote the expression of genes associated with cell survival and drug efflux, thereby reducing the efficacy of doxorubicin. This compound, by antagonizing RORγ, can disrupt these resistance mechanisms. The combination of this compound and doxorubicin is hypothesized to lead to a synergistic anti-cancer effect by simultaneously targeting DNA replication (doxorubicin) and the RORγ-mediated resistance pathway (this compound), ultimately leading to enhanced apoptosis.

G cluster_0 Doxorubicin Action & Resistance cluster_1 This compound Action cluster_2 Combined Effect Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Apoptosis_Dox Apoptosis DNA_Damage->Apoptosis_Dox Enhanced_Apoptosis Synergistic Apoptosis Apoptosis_Dox->Enhanced_Apoptosis RORg RORγ Resistance Drug Resistance (e.g., increased drug efflux, anti-apoptotic signaling) RORg->Resistance Resistance->Apoptosis_Dox This compound This compound This compound->RORg This compound->Enhanced_Apoptosis

Caption: Mechanism of this compound and Doxorubicin Synergy.

Data Summary

While specific quantitative data for the direct combination of this compound and doxorubicin is not yet widely published, the following tables summarize typical data that would be generated from the described protocols.

Table 1: Cell Viability (IC50) Data

Cell LineTreatmentIC50 (nM)
C4-2B (Parental)DoxorubicinExpected in low nM range
C4-2B DoxRDoxorubicinExpected to be significantly higher than parental
C4-2B DoxRThis compoundTo be determined
C4-2B DoxRDoxorubicin + this compound (e.g., 100 nM)Expected to be significantly lower than Doxorubicin alone

Table 2: Apoptosis Analysis

Cell LineTreatment% Apoptotic Cells (Annexin V Positive)
C4-2B DoxRVehicle ControlBaseline level
C4-2B DoxRDoxorubicin (e.g., 500 nM)Slight increase over control
C4-2B DoxRThis compound (e.g., 1 µM)Moderate increase over control
C4-2B DoxRDoxorubicin (500 nM) + this compound (1 µM)Significant synergistic increase in apoptosis

Table 3: Western Blot Protein Expression Analysis (Fold Change vs. Control)

Cell LineTreatmentRORγBcl-2BaxCleaved Caspase-3
C4-2B DoxRDoxorubicin1.0Slight decreaseSlight increaseSlight increase
C4-2B DoxRThis compoundSignificant decreaseSignificant decreaseSignificant increaseModerate increase
C4-2B DoxRDoxorubicin + this compoundSignificant decreaseSynergistic decreaseSynergistic increaseSynergistic increase

Experimental Protocols

G cluster_0 Phase 1: Cell Line Development & Characterization cluster_1 Phase 2: Combination Treatment & Analysis cluster_2 Phase 3: Data Interpretation Start Start: C4-2B Prostate Cancer Cells Develop_DoxR Develop Doxorubicin- Resistant (DoxR) Cell Line Start->Develop_DoxR Characterize Characterize DoxR Cells (IC50, Western Blot for RORγ) Develop_DoxR->Characterize Treat_Cells Treat DoxR Cells: - Doxorubicin alone - this compound alone - Combination Characterize->Treat_Cells Cell_Viability Cell Viability Assay (MTT/CCK-8) Treat_Cells->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treat_Cells->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Treat_Cells->Protein_Analysis Analyze_Data Analyze & Interpret Data Cell_Viability->Analyze_Data Apoptosis_Assay->Analyze_Data Protein_Analysis->Analyze_Data Conclusion Conclusion on Synergy Analyze_Data->Conclusion

Caption: Experimental workflow for investigating this compound and Doxorubicin.

Protocol 1: Development of Doxorubicin-Resistant C4-2B (C4-2B DoxR) Prostate Cancer Cells

This protocol describes a method for generating a doxorubicin-resistant prostate cancer cell line by continuous exposure to escalating concentrations of doxorubicin.

Materials:

  • C4-2B human prostate cancer cell line (ATCC® CRL-3315™)

  • DMEM/F12(4:1) medium

  • Fetal Bovine Serum (FBS)

  • Insulin, Triiodothyronine, apo-Transferrin, d-Biotin, Adenine

  • Penicillin-Streptomycin solution

  • Doxorubicin hydrochloride

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Initial Culture: Culture C4-2B cells in complete medium (DMEM/F12(4:1) supplemented with 10% FBS, insulin, triiodothyronine, apo-transferrin, d-biotin, adenine, and penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

  • Determine Initial Doxorubicin IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial IC50 of doxorubicin for the parental C4-2B cell line.

  • Initial Exposure: Begin by exposing the C4-2B cells to a low concentration of doxorubicin (e.g., IC10 or IC20) in the culture medium.[5]

  • Subculture and Dose Escalation: When the cells reach 70-80% confluency, subculture them.[5] Once the cells have adapted and are proliferating steadily at the current doxorubicin concentration, gradually increase the concentration of doxorubicin in the culture medium.[5][6] This is typically done in a stepwise manner, allowing the cells to recover and resume normal growth before the next increase.

  • Maintenance of Resistant Population: Continue this process of dose escalation over several months.[6] The surviving cells will be enriched for a doxorubicin-resistant phenotype.

  • Characterization of Resistance: Periodically, perform cell viability assays to determine the new IC50 of doxorubicin. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.

  • Stable Resistant Line: Once a stable resistant cell line is established (e-g., with an IC50 at least 10-fold higher than the parental line), maintain the cells in a medium containing a maintenance concentration of doxorubicin (e.g., the highest concentration at which the cells proliferate steadily) to retain the resistant phenotype.[5]

  • Cryopreservation: Cryopreserve aliquots of the C4-2B DoxR cell line for future experiments.

Protocol 2: Cell Viability Assay (MTT)

This protocol is for determining the cytotoxicity of this compound and doxorubicin, alone and in combination, on doxorubicin-resistant prostate cancer cells.

Materials:

  • C4-2B DoxR cells

  • Complete culture medium

  • This compound

  • Doxorubicin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed C4-2B DoxR cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of doxorubicin and this compound in complete medium. For combination studies, prepare solutions of doxorubicin with a fixed concentration of this compound, and vice versa.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in doxorubicin-resistant prostate cancer cells following treatment with this compound and doxorubicin.

Materials:

  • C4-2B DoxR cells

  • 6-well plates

  • This compound and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed C4-2B DoxR cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, doxorubicin, or the combination for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the expression levels of RORγ and key apoptosis-related proteins in response to treatment.

Materials:

  • C4-2B DoxR cells

  • This compound and Doxorubicin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-RORγ, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[7]

Conclusion

The combination of the RORγ antagonist this compound with doxorubicin presents a promising strategy to overcome doxorubicin resistance in prostate cancer. The provided protocols offer a framework for researchers to investigate this synergistic interaction, quantify its effects on cell viability and apoptosis, and elucidate the underlying molecular mechanisms. These studies are crucial for the preclinical validation of this novel combination therapy for advanced prostate cancer.

References

Application Note: Measuring Apoptosis in Cells Treated with XY018

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and data presentation guidelines for assessing apoptosis in cell lines following treatment with the novel Bcl-2 inhibitor, XY018.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 preventing cell death.

This compound is a potent and selective small molecule inhibitor of Bcl-2. By binding to Bcl-2, this compound displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and execution of the apoptotic program. This application note details robust methods for quantifying the pro-apoptotic activity of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound functions by disrupting the interaction between anti-apoptotic Bcl-2 and pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad) and effector proteins (e.g., Bax, Bak). This disruption liberates Bax and Bak, which then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7, culminating in the systematic dismantling of the cell.

cluster_0 Mitochondrion cluster_1 Cytoplasm Bcl2 Bcl-2 Bax Bax / Bak Bcl2->Bax CytoC_mito Cytochrome c Bax->CytoC_mito MOMP CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release This compound This compound This compound->Bcl2 Apoptosome Apoptosome (Apaf-1 + Cytochrome c) aCasp9 Active Caspase-9 Apoptosome->aCasp9 Cleavage Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp37 Active Caspase-3/7 aCasp9->aCasp37 Cleavage Casp37 Pro-Caspase-3/7 Casp37->aCasp37 Substrates Cellular Substrates (e.g., PARP) aCasp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis CytoC_cyto->Apoptosome

Caption: Mechanism of this compound-induced intrinsic apoptosis.

Experimental Workflow Overview

A typical workflow for assessing the apoptotic effects of this compound involves cell culture, compound treatment, and subsequent analysis using various assays to measure distinct apoptotic events.

cluster_assays Apoptosis Assays start Seed Cells in Appropriate Plates treat Treat with this compound (Dose-Response & Time-Course) start->treat harvest Harvest Cells & Supernatant treat->harvest annexin Annexin V/PI Staining Flow Cytometry harvest->annexin:f0 caspase Caspase-Glo® 3/7 Assay Luminescence harvest->caspase:f0 wb Western Blotting Protein Expression harvest->wb:f0 analysis Data Analysis & Quantification annexin:f1->analysis caspase:f1->analysis wb:f1->analysis end Conclusion analysis->end

Caption: General experimental workflow for apoptosis assessment.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating/dead cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.

    • Combine the detached cells with their corresponding medium from the previous step.

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples on a flow cytometer within one hour. Use FITC (e.g., 488 nm excitation, 530/30 nm emission) and PI (e.g., 488 nm excitation, 670 nm LP emission) channels.

Protocol 2: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well white-walled plate in 80 µL of medium.

  • Treatment: Prepare a 5X solution of this compound in culture medium. Add 20 µL of the 5X compound solution to the appropriate wells for the desired final concentrations. Include vehicle controls.

  • Incubation: Incubate the plate for the desired time (e.g., 6, 12, 24 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

Protocol 3: Western Blotting for Apoptosis Markers

This technique analyzes changes in the expression levels of key apoptotic proteins.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification relative to a loading control (e.g., β-Actin).

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison across different conditions.

Table 1: Effect of this compound on Cell Viability and Apoptosis (Annexin V/PI Assay) Data presented as Mean ± SD (n=3) after 48 hours of treatment.

Treatment Concentration (nM) Viable Cells (%) (Annexin V-/PI-) Early Apoptotic (%) (Annexin V+/PI-) Late Apoptotic (%) (Annexin V+/PI+)
Vehicle 0 95.2 ± 2.1 2.5 ± 0.5 2.3 ± 0.4
This compound 1 85.1 ± 3.5 10.3 ± 1.2 4.6 ± 0.8
This compound 10 40.7 ± 4.2 45.8 ± 3.9 13.5 ± 1.5

| this compound | 100 | 15.3 ± 2.8 | 60.1 ± 5.1 | 24.6 ± 2.7 |

Table 2: Caspase-3/7 Activity in Response to this compound Treatment Data presented as Fold Change in Luminescence vs. Vehicle ± SD (n=3) after 24 hours.

Treatment Concentration (nM) Caspase-3/7 Activity (Fold Change)
Vehicle 0 1.0 ± 0.1
This compound 1 2.8 ± 0.3
This compound 10 8.5 ± 0.9

| this compound | 100 | 15.2 ± 1.4 |

Table 3: Densitometric Analysis of Apoptotic Proteins (Western Blot) Data presented as Relative Protein Expression (Normalized to β-Actin) vs. Vehicle after 48 hours.

Treatment Concentration (nM) Cleaved Caspase-3 Cleaved PARP
Vehicle 0 1.0 1.0
This compound 1 2.1 1.8
This compound 10 5.8 6.2

| this compound | 100 | 9.3 | 10.5 |

Troubleshooting & Optimization

Technical Support Center: Optimizing XY018 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the concentration of XY018 in your cell culture experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound?

A1: The optimal concentration of this compound is highly dependent on the specific cell line being used. It is recommended to start with a broad concentration range to establish a dose-response curve. A typical starting range for a new compound is from 1 nM to 100 µM.[1] A literature search for similar compounds or previous studies on your cell line can help in defining a more targeted starting range.[1]

Q2: How do I properly dissolve and dilute this compound for my experiments?

A2: Most small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution.[2] To avoid precipitation when diluting in an aqueous cell culture medium, it's recommended to first dilute the concentrated stock in a small volume of medium before adding it to the final culture volume.[3] The final concentration of the solvent (e.g., DMSO) in the cell culture should be kept low, typically below 0.1%, to minimize any solvent-induced toxicity.[3] Always include a vehicle control in your experiments, which consists of the medium with the same final concentration of the solvent used.[3]

Q3: What is the difference between IC50 and EC50, and how do I interpret these values for this compound?

A3: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that inhibits a specific biological function by 50%.[4][5] In cytotoxicity assays, it represents the concentration required to reduce cell viability by half.[1][6] A lower IC50 value indicates a more potent compound.[4][6]

The EC50 (half-maximal effective concentration) is the concentration of this compound that produces 50% of the maximal positive effect, such as stimulating cell growth.[4][6][7][8] The choice between reporting an IC50 or EC50 value depends on whether you are measuring inhibition or a stimulatory effect.[9]

Q4: How long should I incubate my cells with this compound?

A4: The incubation time is a critical parameter that can significantly affect the observed results.[1] For initial cytotoxicity screening, typical incubation periods are 24, 48, and 72 hours.[1] The choice of incubation time should be based on the cell line's doubling time and the biological question being addressed.[1] Shorter incubation times may be sufficient for observing effects on signaling pathways, while longer incubations are often necessary to assess impacts on cell viability and proliferation.[1]

Q5: My cell viability assay results are inconsistent between experiments. What could be the cause?

A5: Inconsistent results in cell viability assays can stem from both technical and biological variability.

  • Technical Variability: This includes inaccurate pipetting, variations in cell seeding density, and "edge effects" in microplates where wells on the periphery are prone to evaporation.

  • Biological Variability: This can be due to using cell lines at high passage numbers, which can lead to genetic drift, and inconsistencies in cell culture conditions such as media composition and incubation parameters.

Troubleshooting Guide

This guide addresses common problems encountered when determining the optimal this compound concentration.

Problem Possible Cause(s) Recommended Solution(s)
High Cell Death at All Concentrations This compound concentration is too high. Solvent (e.g., DMSO) toxicity. Off-target effects.[3]Perform a dose-response experiment with a wider, lower range of concentrations. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO).[3] Reduce the incubation time.[3]
No Observable Effect at Any Concentration This compound concentration is too low. The cell line is resistant to this compound. The incubation period is too short. this compound has degraded.Test a wider and higher range of concentrations.[1] Increase the incubation period.[1] Consider using a more sensitive cell line.[1] Use a fresh stock of this compound and ensure proper storage.[1]
Precipitation of this compound in Culture Medium Poor aqueous solubility of this compound.[10] The working concentration is too high.Prepare a more diluted intermediate stock in the solvent before adding to the aqueous medium.[3] Ensure rapid and thorough mixing when diluting the stock solution into the medium.[10] If possible, increasing the serum concentration in the medium can sometimes aid in solubilizing hydrophobic compounds.[10]
High Variability Between Replicates Inconsistent cell seeding density. Pipetting errors during serial dilutions. Use of cells with high or inconsistent passage numbers.[11]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider automated liquid handlers for improved precision. Use cells within a consistent and low passage number range.[11]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps for a colorimetric assay to assess cell viability by measuring the metabolic activity of cells.[1]

Materials:

  • This compound

  • Appropriate cell line

  • Complete culture medium

  • DMSO (or other suitable solvent)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1][13] Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[13]

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of desired final concentrations. A common approach is to start with a wide range from 1 nM to 100 µM.[1][13]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C.[1]

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[1]

    • Plot the percentage of cell viability against the log of the this compound concentration.[1]

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[1]

Quantitative Data Summary

The following table shows example data from an MTT assay to determine the IC50 of this compound on a hypothetical cancer cell line after 48 hours of treatment.

This compound Concentration (µM)Log ConcentrationAbsorbance (570 nm) (Mean)Standard Deviation% Cell Viability
0 (Vehicle Control)N/A1.250.08100%
0.01-2.001.220.0797.6%
0.1-1.001.150.0692.0%
10.000.880.0570.4%
101.000.450.0436.0%
1002.000.150.0312.0%

Visualizations

G cluster_workflow Experimental Workflow for this compound Concentration Optimization start Start prepare_cells Prepare and Seed Cells in 96-well Plate start->prepare_cells prepare_this compound Prepare Serial Dilutions of this compound prepare_cells->prepare_this compound treat_cells Treat Cells with this compound (and Vehicle Control) prepare_this compound->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate analyze_data Analyze Data and Plot Dose-Response Curve read_plate->analyze_data determine_ic50 Determine IC50/EC50 Value analyze_data->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for optimizing this compound concentration.

G cluster_troubleshooting Troubleshooting this compound Experimental Results start Inconsistent or Unexpected Results Observed high_death High Cell Death? start->high_death Check Viability no_effect No Effect? high_death->no_effect No sol_high_death Lower this compound Concentration Range Check Solvent Toxicity Reduce Incubation Time high_death->sol_high_death Yes sol_no_effect Increase this compound Concentration Range Increase Incubation Time Verify Compound Activity no_effect->sol_no_effect Yes precipitation Precipitation? no_effect->precipitation No precipitation->start No, Re-evaluate sol_precipitation Optimize Dilution Method Use Fresh Solvent Consider Serum Effects precipitation->sol_precipitation Yes

Caption: Decision tree for troubleshooting this compound experiments.

G cluster_pathway Hypothetical Signaling Pathway Inhibition by this compound receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation This compound This compound This compound->raf

Caption: this compound as a hypothetical inhibitor of the Raf kinase.

References

Preventing off-target effects of XY018 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using XY018, a potent RORγ antagonist. Our goal is to help you mitigate and understand potential off-target effects to ensure the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor that functions as an antagonist of the Retinoic acid-related orphan receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in various physiological and pathological processes, including the differentiation of Th17 cells and the regulation of metabolism. In cancer, particularly castration-resistant prostate cancer, RORγ has been shown to drive the expression of the androgen receptor, making it a promising therapeutic target. This compound has been demonstrated to inhibit the growth of prostate cancer cell lines.

Q2: I am observing a cellular phenotype that doesn't align with the known function of RORγ. Could this be an off-target effect of this compound?

It is plausible that unexpected cellular phenotypes arise from off-target effects.[1] Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses.[1] For some compounds, the desired therapeutic effect may even be mediated through these off-target interactions.[1] It is crucial to experimentally validate that the observed phenotype is a direct result of modulating RORγ.

Q3: What are some common cellular consequences of off-target effects?

Off-target effects can manifest in various ways, often leading to cellular toxicity. Common mechanisms include the overproduction of reactive oxygen species (ROS), subsequent oxidative stress, mitochondrial dysfunction, and DNA damage.[1] These can lead to apoptosis, necrosis, or other forms of cell death, as well as alterations in cell signaling pathways unrelated to the primary target.[1]

Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?

Distinguishing between on-target and off-target effects is a critical step in validating your findings. A multi-pronged approach is recommended:

  • Use a structurally unrelated RORγ antagonist: If a different RORγ inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue experiments: If the phenotype can be reversed by overexpressing a constitutively active form of RORγ or by adding back a downstream product of the RORγ pathway, this points to an on-target mechanism.

  • Target knockout/knockdown: The most definitive way to confirm an on-target effect is to use a cell line in which RORγ has been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using shRNA). If this compound no longer elicits the same response in these cells, it strongly suggests the effect is on-target.[1]

  • Dose-response analysis: On-target effects typically occur at lower concentrations of the inhibitor, consistent with its binding affinity for the target. Off-target effects often require higher concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides strategies for troubleshooting.

Issue 1: Inconsistent or no observable effect of this compound.

Potential Cause Troubleshooting Steps
Compound Degradation Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh working solutions for each experiment.
Inaccurate Concentration Verify calculations and ensure pipettes are properly calibrated.
Low Cell Permeability While many small molecules are cell-permeable, this can vary between cell types. If you suspect low permeability, consider using a permeabilization agent for in vitro assays (with appropriate controls) or consult the literature for cell-type-specific delivery methods.
Suboptimal Assay Conditions Ensure that the assay buffer, pH, and other conditions are optimal for both the cells/target and the activity of this compound.

Issue 2: High background signal or cellular toxicity.

Potential Cause Troubleshooting Steps
Inhibitor Concentration Too High Perform a dose-response experiment to determine the optimal concentration that elicits the desired on-target effect with minimal toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and include a solvent-only control in your experiments.
Off-Target Effects The inhibitor may be affecting pathways essential for cell survival. Refer to the "Experimental Protocols for Identifying Off-Target Effects" section below to investigate this possibility.

Experimental Protocols for Identifying Off-Target Effects

To rigorously characterize the specificity of this compound, a combination of proteomic and genetic approaches is recommended. The following table summarizes key methodologies.

Method Principle Advantages Limitations
Chemical Proteomics Uses a modified version of this compound to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.Directly identifies protein binders.The chemical modification could alter the binding properties of this compound. May miss transient interactions.
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of proteins across the proteome upon this compound binding.[1]Can be performed in live cells, providing evidence of direct target engagement.[1]Technically demanding and may not detect interactions that do not alter protein stability.[1]
Kinase Profiling Screens this compound against a large panel of kinases to identify potential off-target kinase inhibition.Provides a broad overview of kinase selectivity.Does not identify non-kinase off-targets.
Genetic Screens (e.g., CRISPR) Identifies genes that, when knocked out, confer resistance or sensitivity to this compound, suggesting the gene products are functionally related to the compound's activity.[1]Provides functional insights into the mechanism of action.[1]Can be complex to perform and interpret.

Visualizing Experimental Workflows and Signaling Pathways

RORγ Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving RORγ, which is inhibited by this compound.

ROR_gamma_pathway cluster_nucleus Nucleus RORg RORγ DNA ROR Response Element (RORE) RORg->DNA Coactivator Co-activator Coactivator->RORg Gene_Expression Target Gene Expression (e.g., IL-17, AR) DNA->Gene_Expression Transcription This compound This compound This compound->RORg Inhibition

A simplified diagram of the RORγ signaling pathway inhibited by this compound.

Experimental Workflow for Identifying Off-Target Effects

This workflow outlines the steps to differentiate between on-target and off-target effects of this compound.

Off_Target_Workflow arrowhead arrowhead start Observe Phenotype with this compound knockout Generate RORγ Knockout/Knockdown Cell Line start->knockout treat_ko Treat Knockout/Knockdown Cells with this compound knockout->treat_ko compare Compare Phenotype to Wild-Type treat_ko->compare on_target Phenotype is On-Target compare->on_target Phenotype Abolished off_target Phenotype is Off-Target compare->off_target Phenotype Persists proteomics Identify Off-Targets (e.g., CETSA, Proteomics) off_target->proteomics Troubleshooting_Logic start Inconsistent/No Effect Observed check_compound Check this compound Stock (Age, Storage, Solubility) start->check_compound prepare_fresh Prepare Fresh Stock and Working Solutions check_compound->prepare_fresh Issue Suspected check_protocol Review Experimental Protocol (Cell passage, Reagents) check_compound->check_protocol Stock OK prepare_fresh->check_protocol optimize_assay Optimize Assay Conditions (Concentration, Incubation time) check_protocol->optimize_assay Protocol OK consistent_results Consistent Results optimize_assay->consistent_results

References

XY018 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the hypothetical compound XY018 in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experimental buffer?

A1: The stability of a small molecule like this compound in an aqueous buffer can be influenced by several factors. The most common are:

  • pH: Many compounds are susceptible to acid or base-catalyzed hydrolysis. Most drugs are most stable in a pH range of 4-8.[1][2]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.[2]

  • Buffer Species: The components of the buffer itself can sometimes interact with the compound. For instance, phosphate buffers can sometimes precipitate compounds containing certain metal ions.[3]

  • Light Exposure: Light can provide the energy to initiate photodecomposition reactions.[4]

  • Oxidation: Dissolved oxygen in the buffer can lead to oxidative degradation of sensitive compounds.[4]

  • Solubility: Poor solubility can lead to precipitation, which may be mistaken for degradation and can also alter the effective concentration of your compound.[4]

Q2: Which is the best buffer to use for this compound: PBS, TRIS, or HEPES?

A2: The optimal buffer depends on your specific experimental setup.

  • Phosphate-Buffered Saline (PBS): PBS is an isotonic buffer with a stable pH in the physiological range of 7.2-7.4, making it non-toxic and suitable for many cell-based assays.[5][6][7] However, it can form precipitates with certain metal ions like calcium and magnesium.[3]

  • TRIS (Tris(hydroxymethyl)aminomethane): TRIS is a common biological buffer with a useful pH range of 7.2-9.0.[8] A key consideration is that the pH of TRIS buffers is highly dependent on temperature; the pH decreases as the temperature increases.[1][9][10] It is crucial to prepare the buffer at the temperature at which it will be used.[11]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is a zwitterionic buffer effective in the physiological pH range of 6.8 to 8.2.[][13] It is known for maintaining a stable pH even when manipulated outside of a CO2 incubator, but it can be more expensive and may produce toxic hydrogen peroxide when exposed to light.[][14]

Q3: How should I properly prepare and store my stock solution of this compound?

A3: For maximum stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO. Prepare a concentrated stock, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C, protected from light.[4] When preparing aqueous working solutions, it is often best to make them fresh for each experiment.[4]

This compound Stability Data

The following table summarizes the hypothetical stability data for this compound in different buffers under various conditions. The data represents the percentage of this compound remaining after a 24-hour incubation period, as determined by HPLC analysis.

Buffer (50 mM)pHTemperature (°C)% this compound Remaining (after 24h)
PBS7.4498.5%
PBS7.425 (Room Temp)91.2%
PBS7.43782.4%
TRIS7.425 (Room Temp)94.5%
TRIS8.525 (Room Temp)85.1%
HEPES7.43788.9%
HEPES6.83793.6%

Troubleshooting Guide

Issue 1: I'm seeing a loss of this compound activity or inconsistent results over the course of my experiment.

  • Question: My assay results are not reproducible, and the compound's effect seems to diminish over time. What could be the cause?

  • Answer: This often points to compound instability in the assay medium.[4]

    • Check for Degradation: this compound may be degrading in the aqueous buffer at your experimental temperature. Refer to the stability data table; for example, at 37°C in PBS, a significant loss is observed within 24 hours. Consider running your experiment at a lower temperature if possible or shortening the incubation time.

    • Evaluate pH Sensitivity: The compound might be sensitive to the pH of your buffer. If you suspect pH-dependent hydrolysis, you can test the stability of this compound in buffers with slightly different pH values to find a more optimal range.

    • Adsorption to Plates: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-binding microplates or adding a small, non-interfering amount of a surfactant like Tween-20 may help mitigate this issue.

Issue 2: My this compound solution, which is clear in DMSO, forms a precipitate when diluted into my aqueous buffer.

  • Question: Why is my compound precipitating, and how can I fix it?

  • Answer: This is a common solubility issue for compounds that are highly soluble in organic solvents but have low aqueous solubility.[15]

    • Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay to a level below its solubility limit in the aqueous buffer.

    • Optimize Co-Solvent Concentration: While you should keep the final DMSO concentration low (typically <0.5%) to avoid cell toxicity, ensure it is sufficient to aid solubility.[15]

    • Modify Dilution Method: Try a two-step dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer while vortexing, then add this intermediate dilution to the final volume. This can help prevent localized high concentrations that lead to precipitation.

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol outlines a general method for determining the stability of this compound in a specific buffer.

Objective: To quantify the concentration of this compound over time in a selected buffer to determine its degradation rate.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Experimental Buffer (e.g., PBS, TRIS, or HEPES)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Autosampler vials

  • Incubator or water bath

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved.

  • Preparation of Working Solution:

    • Dilute the 10 mM DMSO stock solution with the chosen experimental buffer to a final concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (e.g., 1%).

  • Incubation:

    • Aliquot the working solution into multiple autosampler vials.

    • Place the vials in an incubator set to the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Sampling & Analysis:

    • Immediately after preparation, take the first sample (T=0) and inject it into the HPLC system to determine the initial concentration.

    • Collect subsequent samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Analyze each sample by a validated, stability-indicating HPLC method.[8][16] The method should be able to separate the parent this compound peak from any potential degradants.

  • Data Analysis:

    • For each time point, determine the peak area of this compound from the HPLC chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

    • Plot the % Remaining against time to visualize the degradation kinetics.

Workflow and Logic Diagrams

Below are diagrams illustrating key experimental and logical workflows for troubleshooting stability issues.

G cluster_start Initial Observation cluster_investigate Investigation Path cluster_solubility_solutions Solubility Solutions cluster_stability_solutions Stability Solutions start Inconsistent Assay Results or Loss of Activity check_solubility Check for Precipitation (Visual Inspection) start->check_solubility run_stability Run Stability Assay (e.g., HPLC time course) check_solubility->run_stability No Precipitate lower_conc Lower Final Concentration check_solubility->lower_conc Precipitate Observed change_buffer Change Buffer/pH run_stability->change_buffer Degradation Observed change_dilution Modify Dilution Method lower_conc->change_dilution add_cosolvent Optimize Co-solvent % change_dilution->add_cosolvent lower_temp Lower Temperature change_buffer->lower_temp protect_light Protect from Light lower_temp->protect_light fresh_solution Use Freshly Prepared Solution protect_light->fresh_solution

References

How to minimize XY018 toxicity in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: XY018

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize this compound toxicity in primary cells.

Troubleshooting Guide

Issue 1: High levels of cell death observed shortly after this compound treatment.

Possible Cause: The concentration of this compound used is too high for the specific primary cell type, leading to acute off-target toxicity.

Suggested Solution:

  • Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration that balances efficacy and toxicity. It is recommended to start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and narrow down to a working concentration that shows the desired biological effect with minimal cell death.

  • Time-Course Experiment: Evaluate the effect of this compound over different time points (e.g., 6, 12, 24, 48 hours) to identify the onset of toxicity. Shorter incubation times may be sufficient to achieve the desired effect while minimizing cell death.

Issue 2: Increased markers of apoptosis (e.g., caspase-3/7 activation) even at low this compound concentrations.

Possible Cause: this compound may be inducing apoptosis through off-target effects on mitochondrial function.

Suggested Solution:

  • Co-treatment with Apoptosis Inhibitors: To confirm if apoptosis is the primary mechanism of cell death, consider co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK. This can help to dissect the specific cell death pathway being activated.

  • Mitochondrial Function Assays: Assess mitochondrial health using assays such as JC-1 staining for mitochondrial membrane potential or a Seahorse XF Analyzer for metabolic function.

  • Supplement with Antioxidants: Reactive oxygen species (ROS) can be a byproduct of mitochondrial dysfunction. Supplementing the cell culture media with antioxidants like N-acetylcysteine (NAC) may mitigate some of the toxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound and its primary off-target effects?

A1: this compound is a potent inhibitor of the XYZ kinase, a key regulator in a specific signaling pathway. However, at higher concentrations, this compound has been observed to have off-target effects on mitochondrial complex I, leading to decreased ATP production, increased ROS, and subsequent activation of the intrinsic apoptotic pathway.

Q2: How can I best determine the optimal, non-toxic working concentration of this compound for my specific primary cells?

A2: A systematic approach is recommended. First, perform a dose-response study to determine the IC50 for your target of interest. Concurrently, assess cell viability using a sensitive assay like CellTiter-Glo® or a real-time live-cell imaging system. The optimal concentration will be the lowest concentration that gives you the desired biological effect with the highest cell viability.

Q3: Are there any recommended supplements to add to the culture medium to reduce this compound-induced toxicity?

A3: Yes, based on the known off-target effects on mitochondria, supplementing your culture medium with antioxidants can be beneficial. N-acetylcysteine (NAC) at a concentration of 1-5 mM can help to scavenge ROS. Additionally, ensuring the medium is fresh and contains adequate levels of nutrients can support overall cell health.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Primary Human Hepatocytes

This compound Concentration (µM)Target Inhibition (%)Cell Viability (%)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)01001.0
0.125981.2
0.575951.8
1.090853.5
5.098508.2
10.0992015.7

Experimental Protocols

Protocol 1: Dose-Response and Viability Assay
  • Cell Plating: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time point (e.g., 24 hours) at 37°C and 5% CO2.

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., Promega CellTiter-Glo®).

  • Data Analysis: Measure luminescence using a plate reader and normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.

Protocol 2: Caspase-3/7 Activity Assay
  • Cell Plating and Treatment: Follow steps 1-4 from Protocol 1.

  • Caspase Assay: After the desired incubation time, add a caspase-3/7 reagent (e.g., Promega Caspase-Glo® 3/7) directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's protocol.

  • Data Analysis: Measure luminescence and normalize the results to the vehicle control to determine the fold change in caspase-3/7 activity.

Visualizations

XY018_Signaling_Pathway cluster_cell Primary Cell This compound This compound XYZ_Kinase XYZ Kinase This compound->XYZ_Kinase Inhibition Mitochondrion Mitochondrion This compound->Mitochondrion Off-target effect Downstream_Effectors Downstream Effectors XYZ_Kinase->Downstream_Effectors Activation Biological_Response Desired Biological Response Downstream_Effectors->Biological_Response ROS Increased ROS Mitochondrion->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of action and off-target toxicity pathway of this compound.

Experimental_Workflow start Start: Primary Cell Culture dose_response Dose-Response Curve (0.1 nM - 10 µM) start->dose_response viability_assay Cell Viability Assay (e.g., CellTiter-Glo) dose_response->viability_assay time_course Time-Course Experiment (6, 12, 24, 48h) viability_assay->time_course apoptosis_assay Apoptosis Assay (Caspase-3/7) time_course->apoptosis_assay mitochondrial_assay Mitochondrial Function Assay (e.g., JC-1, Seahorse) apoptosis_assay->mitochondrial_assay optimization Determine Optimal Concentration & Time mitochondrial_assay->optimization end Proceed with Experiment optimization->end Troubleshooting_Logic start High Cell Death Observed? high_conc Is Concentration > 1µM? start->high_conc Yes end Problem Resolved start->end No optimize_conc Action: Optimize Concentration (Dose-Response) high_conc->optimize_conc Yes check_apoptosis Are Apoptosis Markers High? high_conc->check_apoptosis No optimize_conc->end co_treat Action: Co-treat with Caspase Inhibitor check_apoptosis->co_treat Yes check_apoptosis->end No check_mito Action: Assess Mitochondrial Function co_treat->check_mito check_mito->end

Adjusting XY018 dosage for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using XY018, a potent RORγ antagonist. This guide includes frequently asked questions (FAQs) and troubleshooting advice to facilitate the smooth execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule antagonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that functions as a transcription factor, playing a crucial role in various cellular processes, including immune responses and cancer development. In several cancers, including castration-resistant prostate cancer and triple-negative breast cancer, RORγ has been shown to drive the expression of key oncogenes. This compound exerts its effect by binding to RORγ and inhibiting its transcriptional activity, thereby downregulating the expression of RORγ target genes and suppressing tumor cell growth.[1][2]

Q2: Which cell lines are sensitive to this compound?

A2: this compound has demonstrated efficacy in various cancer cell lines. Notably, it has been shown to be effective in castration-resistant prostate cancer (CRPC) cell lines, such as C4-2B, and in triple-negative breast cancer (TNBC) cell lines.[1][2] In C4-2B cells, this compound inhibits the expression of the androgen receptor (AR) and its splice variants.[1]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published studies, a concentration of 5 µM has been effectively used to observe significant gene expression changes in the C4-2B prostate cancer cell line.[2] For initial dose-response experiments, it is advisable to test a range of concentrations around this value (e.g., 0.1 µM to 10 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

This compound Dosage and Efficacy Summary

The following table summarizes the available data on the effective dosage of this compound in different cancer cell lines.

Cell LineCancer TypeEffective ConcentrationNotes
C4-2BCastration-Resistant Prostate Cancer (CRPC)5 µMThis concentration has been shown to effectively modulate gene expression.[2] RORγ antagonists, including this compound, inhibit AR and AR-V7 expression in a dose-dependent manner.[1]
TNBC Cell LinesTriple-Negative Breast Cancer (TNBC)Not explicitly definedThis compound is an effective RORγ antagonist that suppresses tumor cell growth in TNBC.[2]
293THuman Embryonic KidneyEC50 of 190 nMThis value represents the half-maximal effective concentration for inhibiting RORγ constitutive activity in a reporter assay.

Experimental Protocols

Determining Optimal this compound Dosage using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general guideline for determining the dose-response of a specific cell line to this compound.

Materials:

  • This compound compound

  • Target cell line (e.g., C4-2B)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of treatment, prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a serial dilution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25, 50 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

IssuePossible CauseRecommendation
No significant effect of this compound observed - Insufficient drug concentration.- Cell line is resistant to this compound.- Short treatment duration.- Increase the concentration range of this compound in your dose-response experiment.- Verify the expression of RORγ in your cell line.- Extend the treatment duration (e.g., up to 96 hours).
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Use a multichannel pipette for adding reagents and ensure accurate volumes.- Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Precipitation of this compound in culture medium - Poor solubility of the compound.- Ensure the stock solution is fully dissolved before diluting in the medium.- Avoid high concentrations of the compound if solubility is an issue.- Consider using a different solvent for the stock solution, ensuring it is compatible with your cells at the final concentration.

Visualizing Key Pathways and Workflows

To further aid in understanding the mechanism of action of this compound and to provide a clear experimental outline, the following diagrams have been generated.

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RORg_inactive RORγ (Inactive) This compound->RORg_inactive Binds to RORγ Corepressors_active Corepressors RORg_inactive->Corepressors_active Recruits Corepressors RORg_DNA RORγ-DNA Complex RORg_inactive->RORg_DNA Translocation to Nucleus RORg_active RORγ (Active) Coactivators_inactive Coactivators Target_Genes Target Genes (e.g., AR, AR-V7) RORg_DNA->Target_Genes Binds to RORE Transcription_Repression Transcription Repression Target_Genes->Transcription_Repression Inhibits Transcription

Caption: RORγ Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis A Select Cell Line (e.g., C4-2B) B Determine Seeding Density A->B D Seed Cells in 96-well Plate B->D C Prepare this compound Stock Solution E Prepare Serial Dilutions of this compound C->E F Treat Cells with this compound D->F E->F G Incubate for 48-96 hours F->G H Perform Cell Viability Assay (e.g., MTT) G->H I Measure Absorbance H->I J Calculate % Viability I->J K Plot Dose-Response Curve & Determine IC50 J->K

Caption: Workflow for Determining this compound IC50.

References

Troubleshooting unexpected results with XY018

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for XY018. This resource is designed to help you troubleshoot unexpected results and answer frequently asked questions related to your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective antagonist of the Nuclear receptor ROR-gamma (RORγ).[1] RORγ is a key regulator of T helper 17 (Th17) cell differentiation and is implicated in autoimmune diseases and certain cancers.[1] By antagonizing RORγ, this compound can inhibit the proliferation and promote apoptosis in specific cancer cell lines, such as those resistant to doxorubicin in prostate cancer models.[1]

Q2: How should I store and handle this compound?

For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, it is important to warm the aliquot to room temperature and vortex it to ensure the compound is fully dissolved. When diluting into aqueous buffers or cell culture media, be mindful of the final DMSO concentration, which should typically be kept below 0.5% to avoid solvent-induced effects.

Q3: What are the expected effects of this compound in cell-based assays?

In susceptible cell lines, this compound is expected to inhibit cell proliferation and induce apoptosis.[1] The potency of this compound can vary between different cell lines. It has been observed that antagonists like this compound strongly suppress tumor cell growth and survival while displaying only modest activities in reducing Th17-related cytokine expression.[1]

Q4: Should I use a positive control in my experiments?

Yes, using a positive control is highly recommended. A known RORγ antagonist, such as GSK805 or SR2211, can serve as a positive control to confirm that the experimental system is responsive to RORγ inhibition.[1]

Troubleshooting Unexpected Results

Issue 1: Lower than expected inhibition of cell proliferation.

If you are observing weaker than expected anti-proliferative effects with this compound, consider the following potential causes and solutions.

Potential Causes and Solutions

Potential Cause Recommended Action
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. We recommend a concentration range of 10 nM to 10 µM.
Cell Line Insensitivity The expression and dependency on RORγ can vary between cell lines. Confirm the expression of RORγ in your cell line of interest using techniques like Western Blot or qPCR.
Compound Instability or Degradation Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect Assay Conditions Optimize the cell seeding density and incubation time for your proliferation assay. Extended incubation times may be necessary to observe significant effects.
Issue 2: Inconsistent results between experimental replicates.

High variability between replicates can obscure the true effect of this compound. The following steps can help improve the consistency of your results.

Troubleshooting Workflow for Inconsistent Results

G cluster_start Start: Inconsistent Results cluster_pipetting Step 1: Pipetting and Reagent Preparation cluster_cell_culture Step 2: Cell Culture and Plating cluster_compound Step 3: Compound Handling cluster_end Outcome start Inconsistent Results Observed pipetting Review Pipetting Technique - Use calibrated pipettes - Ensure proper mixing start->pipetting Check for technical errors master_mix Prepare Master Mixes - Reduces pipetting errors pipetting->master_mix cell_health Check Cell Health and Viability - Ensure cells are in logarithmic growth phase master_mix->cell_health If pipetting is accurate plating_uniformity Ensure Uniform Cell Plating - Mix cell suspension thoroughly before plating cell_health->plating_uniformity solubility Verify Compound Solubility - Check for precipitation in media plating_uniformity->solubility If cell culture is consistent fresh_dilutions Use Fresh Dilutions - Avoid repeated use of diluted compound solubility->fresh_dilutions end_node Consistent Results fresh_dilutions->end_node If compound handling is correct

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: No significant induction of apoptosis.

If this compound is not inducing apoptosis in your experimental system, it may be due to the specific cellular context or technical issues with the apoptosis assay.

Experimental Protocol: Western Blot for Cleaved Caspase-3

To confirm the induction of apoptosis, we recommend performing a Western blot to detect the presence of cleaved caspase-3, an active form of a key executioner caspase.

  • Cell Lysis:

    • Treat cells with this compound or a vehicle control for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Keep samples on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Recommended Antibody Dilutions

Antibody Supplier Recommended Dilution
Cleaved Caspase-3 (Asp175)Cell Signaling Technology1:1000
β-ActinSanta Cruz Biotechnology1:5000
Issue 4: Unexpected off-target effects.

While this compound is a selective RORγ antagonist, off-target effects can sometimes be observed, especially at higher concentrations.

RORγ Signaling Pathway and Potential Off-Target Considerations

G cluster_pathway RORγ Signaling Pathway cluster_off_target Potential Off-Target Considerations RORg RORγ IL17A IL-17A RORg->IL17A regulates IL17F IL-17F RORg->IL17F regulates IL22 IL-22 RORg->IL22 regulates Proliferation Cell Proliferation RORg->Proliferation promotes Apoptosis Apoptosis RORg->Apoptosis inhibits This compound This compound This compound->RORg OtherPathways Other Signaling Pathways XY018_high High [this compound] XY018_high->OtherPathways Potential Interaction

Caption: Simplified RORγ signaling pathway and potential for off-target effects.

To investigate potential off-target effects, consider performing RNA-sequencing or a kinase panel screening to identify other pathways that may be affected by this compound treatment. Additionally, comparing the phenotype induced by this compound with that of other structurally different RORγ antagonists can help to distinguish between on-target and off-target effects.

References

Technical Support Center: Refinement of XY018 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of XY018 in animal studies.

Frequently Asked Questions (FAQs)

Poor Oral Bioavailability

Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in mice. What are the potential causes, and how can we improve its bioavailability?

Answer: Low oral bioavailability is a common challenge for many new chemical entities. The primary factors to investigate are this compound's aqueous solubility, gastrointestinal (GI) permeability, and susceptibility to first-pass metabolism.[1][2] A systematic approach is recommended to identify and address the rate-limiting step.[3]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: First, confirm the intrinsic properties of this compound. Assess its solubility at physiologically relevant pH levels (e.g., 1.2, 4.5, and 6.8) and determine its permeability using an in vitro model like the Caco-2 cell monolayer assay.[1]

  • Determine Absolute Bioavailability: Conduct a study in the same animal model using intravenous (IV) administration.[4] Comparing the Area Under the Curve (AUC) from oral (PO) and IV routes will calculate the absolute bioavailability (F%) and distinguish between poor absorption and rapid systemic clearance.[1]

  • Assess Metabolic Stability: Use liver microsomes from relevant species (e.g., mouse, rat, human) to evaluate this compound's metabolic stability in vitro.[1] This will indicate the potential for extensive first-pass metabolism.[1]

  • Evaluate Efflux Transporter Involvement: In vitro transporter assays can determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the compound back into the GI lumen, reducing absorption.[1]

Optimization Strategies:

If low solubility is the primary issue (Biopharmaceutics Classification System Class II or IV), formulation enhancement is critical.[5] Various techniques can improve the dissolution rate and apparent solubility of this compound.[6][7]

  • Co-solvents: Using water-miscible organic solvents can increase the drug's solubility in the formulation.[3]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[8]

  • Particle Size Reduction: Nanosuspensions or micronization increases the surface area for dissolution.[6][9]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and enhance dissolution.[8]

Below is a table summarizing hypothetical data from different formulation strategies for this compound administered orally to mice at 10 mg/kg.

Formulation StrategyVehicleCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Absolute Bioavailability (F%)
Aqueous Suspension 0.5% Methylcellulose in water85 ± 252.0350 ± 1103.5%
Co-solvent Solution 10% DMSO, 40% PEG400, 50% Saline250 ± 601.01200 ± 25012.0%
Nanosuspension Stabilized nanocrystals in water600 ± 1500.53100 ± 50031.0%
SEDDS Lipid-based excipients850 ± 2001.04800 ± 70048.0%
Data are presented as mean ± standard deviation.

Experimental Workflow Diagram

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Root Cause Analysis cluster_3 Optimization Strategy A Low Oral Bioavailability of this compound Observed B Characterize Solubility & Permeability (in vitro) A->B C Determine Absolute Bioavailability (PO vs. IV) A->C D Assess Metabolic Stability (Microsomes) A->D E Solubility-Limited? B->E F Metabolism/Efflux-Limited? C->F D->F E->F No G Formulation Enhancement (e.g., Nanosuspension, SEDDS) E->G Yes H Chemical Modification (Prodrug Approach) F->H Yes I Optimized this compound Delivery for In Vivo Studies G->I H->I

Caption: Workflow for troubleshooting and optimizing the oral bioavailability of this compound.

Investigating Off-Target Toxicity

Question: We are observing unexpected toxicity (e.g., weight loss, organ damage) in our animal studies at doses of this compound that should be well-tolerated based on in vitro assays. How can we determine if this is due to off-target effects?

Answer: Unforeseen toxicity can arise if a compound interacts with unintended biological targets.[10][11] Differentiating on-target from off-target toxicity is a critical step in drug development.[12] A multi-pronged approach involving biodistribution studies, evaluation of structurally related analogs, and in vitro screening can help elucidate the cause.

Troubleshooting Steps:

  • Conduct Biodistribution Studies: The first step is to understand where the drug goes in the body.[13] A biodistribution study will reveal if this compound accumulates in the organs where toxicity is observed.[13][14] This is often done by synthesizing a radiolabeled version of this compound and tracking its concentration in various tissues over time.[14]

  • Test a Structurally Related Inactive Analog: Synthesize or acquire a close structural analog of this compound that is inactive against its intended target. If this inactive analog produces the same toxicity in vivo, it strongly suggests an off-target effect.[12]

  • Perform Broad In Vitro Profiling: Screen this compound against a panel of receptors, kinases, and enzymes to identify potential off-target interactions. This can reveal unexpected binding activities that might explain the observed toxicity.

  • Analyze Metabolites: The toxicity may not be from this compound itself but from one of its metabolites. Characterize the metabolic profile of this compound in vivo and test major metabolites for toxicity.

Hypothetical Biodistribution Data for this compound in Rats (24h post-IV dose)

Organ% Injected Dose per Gram of Tissue
Liver 25.5 ± 4.2
Spleen 15.1 ± 3.5
Kidneys 8.9 ± 2.1
Lungs 3.2 ± 0.8
Heart 1.5 ± 0.4
Brain 0.2 ± 0.05
Target Tissue (Tumor) 5.5 ± 1.5
High accumulation in the liver and spleen may warrant further histopathological examination of these organs.

Logical Relationship Diagram

G A Unexpected Toxicity Observed with this compound B Is toxicity caused by on-target pharmacology? A->B C Biodistribution Study: Does this compound accumulate in affected organs? B->C Investigate D Inactive Analog Study: Does an inactive analog cause similar toxicity? B->D Investigate E Off-Target Mechanism Likely C->E Yes F On-Target Toxicity Likely C->F No D->E Yes G Inconclusive: Consider metabolite toxicity or other mechanisms D->G No

Caption: Decision tree for investigating the root cause of unexpected this compound toxicity.

Experimental Protocols

Protocol 1: General Procedure for Oral Gavage in Mice

Objective: To provide a standardized method for the oral administration of this compound formulations to mice, minimizing stress and ensuring accurate dosing.

Materials:

  • This compound formulation

  • Appropriate-sized oral gavage needles (flexible plastic or stainless steel with a ball tip, typically 20-22 gauge for adult mice).[15]

  • 1 mL syringes

  • Animal scale

  • 70% Ethanol

Procedure:

  • Preparation:

    • Ensure the this compound formulation is homogeneous (e.g., vortex a suspension immediately before drawing it up).

    • Weigh each mouse to calculate the precise dosing volume. The typical oral gavage volume is 5-10 mL/kg.[16]

    • Fill the syringe with the calculated volume and remove any air bubbles. Attach the gavage needle.

    • Measure the gavage needle against the mouse to determine the correct insertion length (from the corner of the mouth to the last rib).[15][17]

  • Restraint:

    • Properly restrain the mouse by scruffing the loose skin over the neck and back to immobilize its head and forelimbs.[15] The body should be held in a vertical position.

  • Needle Insertion:

    • Gently introduce the gavage needle into the side of the mouth, advancing it along the upper palate.[18]

    • As the tip reaches the back of the throat, the mouse will typically swallow, which facilitates the passage of the needle into the esophagus.[19]

    • Advance the needle smoothly and without force to the predetermined depth. If resistance is met, withdraw immediately and restart, as the needle may be in the trachea.[17][18]

  • Substance Administration:

    • Once the needle is correctly positioned, administer the substance slowly and steadily.

    • After the full dose is delivered, gently withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor it for at least 15-30 minutes for any signs of respiratory distress (e.g., fluid from the nose, difficulty breathing), which could indicate accidental tracheal administration.[20]

Refinement Tip: Pre-coating the gavage needle with sucrose can reduce procedure time and decrease stress-related reactions in the mice.[19]

Protocol 2: Preliminary Biodistribution Study of this compound in Rats

Objective: To determine the distribution and accumulation of this compound in major organs and tissues following intravenous administration.

Materials:

  • Labeled this compound (e.g., ¹⁴C-XY018 or a fluorescently tagged version)

  • Appropriate vehicle for IV injection

  • Sprague-Dawley rats (200-250g)

  • Restraining device for IV injection

  • Surgical tools for tissue dissection

  • Scintillation vials and cocktail (for radiolabel) or appropriate imaging system (for fluorescent tag)

  • Homogenizer

  • Analytical balance

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize animals for at least one week prior to the study.[8]

    • Administer a precise dose of labeled this compound (e.g., 2 mg/kg) via the tail vein.[8] Record the exact amount of activity or substance injected.

  • Sample Collection:

    • At predetermined time points (e.g., 1, 4, and 24 hours post-dose), euthanize a cohort of animals (n=3-5 per time point) using an approved method.

    • Immediately collect blood via cardiac puncture into tubes containing an anticoagulant.

    • Perfuse the animal with saline to remove blood from the organs.

    • Dissect and collect major organs and tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle, fat, and target tissue if applicable).[14]

  • Sample Processing:

    • Blot each organ dry and weigh it.

    • Homogenize a known weight of each tissue sample.

    • For radiolabeled compounds, process the tissue homogenates and blood/plasma samples for liquid scintillation counting.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample (e.g., disintegrations per minute per gram of tissue).

    • Express the results as a percentage of the injected dose per gram of tissue (%ID/g) or per whole organ (%ID/organ).

    • Blood volume can be estimated as approximately 7% of the total body weight for calculation of total blood content.[14]

  • Interpretation:

    • Analyze the data to identify tissues with high accumulation of this compound, which may correlate with on-target efficacy or off-target toxicity.

References

Validation & Comparative

A Head-to-Head Comparison of XY018 and GSK805 for RORγ Inhibition in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the therapeutic potential of targeting the Retinoid-related orphan receptor gamma (RORγ). This nuclear receptor is a key transcription factor in the differentiation of T helper 17 (Th17) cells, making it a high-value target for autoimmune diseases. It also plays a role in the metabolism of certain cancers. This guide provides an objective, data-driven comparison of two widely used RORγ inhibitors, XY018 and GSK805, to aid in the selection of the most suitable compound for specific research applications.

Executive Summary

This compound and GSK805 are both potent antagonists of RORγ, however, recent evidence reveals a nuanced picture of their activity, highlighting their tissue- and gene-context-specific effects. While both compounds demonstrate robust inhibition of RORγ-mediated transcriptional activity, their efficacy diverges in different biological systems. Notably, This compound and GSK805 show strong anti-proliferative effects in cancer cell lines, but display more modest activity in the inhibition of Th17-related cytokine production [1][2][3]. This is in contrast to other RORγ inhibitors that exhibit potent suppression of Th17 inflammatory responses but are less effective in cancer models[1][2][3]. This differential activity underscores the importance of selecting an inhibitor based on the specific biological question being addressed.

In Vitro Potency and Efficacy

A direct comparison of the inhibitory activities of this compound and GSK805 reveals differences in their potency depending on the assay format.

CompoundAssay TypeCell Line/SystemPotency (IC₅₀/EC₅₀)Reference
This compound RORγ Constitutive Activity Assay (Luciferase Reporter)293TEC₅₀: 190 nM[4]
Gal4-RORγ-LBD Assay293TIC₅₀: 0.19 ± 0.02 µM[5]
Anti-proliferation AssayLNCaP (Prostate Cancer)IC₅₀: 5.14 ± 0.36 µM[5]
Anti-proliferation Assay22Rv1 (Prostate Cancer)IC₅₀: 9.00 ± 0.33 µM[5]
Anti-proliferation AssayC4-2B (Prostate Cancer)IC₅₀: 9.20 µM[5]
Anti-proliferation AssayDU145 (Prostate Cancer)IC₅₀: 28.43 ± 0.89 µM[5]
Anti-proliferation AssayPC-3 (Prostate Cancer)IC₅₀: 11.14 ± 1.78 µM[5]
GSK805 RORγ TR-FRET AssayBiochemicalpIC₅₀: 8.4 (approx. 4 nM)[1][6][7]
Th17 Differentiation AssayPrimary T-cellspIC₅₀: >8.2[1][6][7]

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.

A key comparative study demonstrated that in a luciferase reporter assay, both compounds inhibited RORγ-dependent transactivation. However, their potency in inhibiting IL-17A and IL-17F expression in mouse Th17 cells varied, with other compounds like TAK828F and VTP-23 showing greater potency in this specific context[1]. Conversely, this compound and GSK805 were found to be potent inhibitors of triple-negative breast cancer (TNBC) cell growth and survival, a setting where TAK828F and VTP-23 were largely ineffective[1][2][3].

Selectivity Profile

The selectivity of an inhibitor is a critical factor in its utility as a research tool.

This compound has been shown to be a RORγ-selective antagonist. In a Gal4 reporter assay, it inhibited the Gal4-RORγ-LBD with an IC₅₀ of 0.19 µM, while its IC₅₀ for the Gal4-RORα-LBD was significantly higher at 7.57 µM, indicating a degree of selectivity for the gamma isoform[5].

GSK805 is also reported to be a selective RORγt inhibitor. One study noted that the IC₅₀ values for RORα and RORβ were roughly 100-fold higher than for RORγ in a luciferase assay for a related compound, suggesting a favorable selectivity profile for GSK805 as well[8].

RORγ Signaling Pathway in Th17 Differentiation

The following diagram illustrates the central role of RORγ in the signaling cascade that leads to the differentiation of Th17 cells and the production of pro-inflammatory cytokines.

ROR_gamma_Signaling RORγ Signaling in Th17 Differentiation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-beta TGF-beta TGF-beta_R TGF-βR TGF-beta->TGF-beta_R IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R SMADs SMADs TGF-beta_R->SMADs STAT3 STAT3 IL-6R->STAT3 IL-23R->STAT3 RORg RORγt SMADs->RORg Induces STAT3->RORg Induces IRF4 IRF4 STAT3->IRF4 BATF BATF STAT3->BATF RORg_target_genes IL17A, IL17F, IL23R, etc. RORg->RORg_target_genes Activates Transcription IRF4->RORg Cooperates with BATF->RORg Cooperates with This compound This compound This compound->RORg GSK805 GSK805 GSK805->RORg

Caption: RORγ signaling pathway in Th17 cell differentiation.

Experimental Workflows

The following diagrams outline typical experimental workflows for assessing the activity of RORγ inhibitors.

TR-FRET Assay for RORγ Inhibition

TR_FRET_Workflow TR-FRET Assay Workflow Start Start Prepare_Reagents Prepare Assay Buffer, RORγ-LBD, Fluorescent Coactivator Peptide, and Tb-anti-GST Antibody Start->Prepare_Reagents Compound_Plate Serially dilute this compound/GSK805 in DMSO Start->Compound_Plate Assay_Plate Add RORγ-LBD and inhibitor to assay plate Prepare_Reagents->Assay_Plate Compound_Plate->Assay_Plate Incubate_1 Incubate at room temperature Assay_Plate->Incubate_1 Add_Detection_Mix Add mix of fluorescent coactivator and Tb-anti-GST antibody Incubate_1->Add_Detection_Mix Incubate_2 Incubate at room temperature Add_Detection_Mix->Incubate_2 Read_Plate Read TR-FRET signal (520nm and 495nm) Incubate_2->Read_Plate Analyze_Data Calculate emission ratio and determine IC₅₀ values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Cellular Reporter Assay for RORγ Activity

Reporter_Assay_Workflow Cellular Reporter Assay Workflow Start Start Cell_Culture Culture HEK293T cells Start->Cell_Culture Transfection Co-transfect with RORγ expression vector and RORE-luciferase reporter vector Cell_Culture->Transfection Incubate_1 Incubate for 24 hours Transfection->Incubate_1 Compound_Treatment Treat cells with serial dilutions of this compound/GSK805 Incubate_1->Compound_Treatment Incubate_2 Incubate for 24 hours Compound_Treatment->Incubate_2 Cell_Lysis Lyse cells Incubate_2->Cell_Lysis Measure_Luciferase Measure luciferase activity Cell_Lysis->Measure_Luciferase Analyze_Data Normalize to control and determine IC₅₀/EC₅₀ values Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based luciferase reporter assay.

Experimental Protocols

LanthaScreen™ TR-FRET RORγ Coactivator Assay (General Protocol)

This protocol is a generalized procedure for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of the RORγ ligand-binding domain (LBD) interaction with a coactivator peptide.

Materials:

  • RORγ-LBD, GST-tagged

  • LanthaScreen™ Tb-anti-GST Antibody

  • Fluorescein-labeled coactivator peptide (e.g., PGC1α)

  • TR-FRET dilution buffer

  • Test compounds (this compound, GSK805) dissolved in DMSO

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in TR-FRET dilution buffer to a 2X final concentration.

  • Prepare a 4X solution of RORγ-LBD in TR-FRET dilution buffer.

  • Prepare a 4X solution of the Fluorescein-coactivator peptide and a 4X solution of Tb-anti-GST antibody in TR-FRET dilution buffer. Combine them to create a 2X detection mix.

  • Add 5 µL of the 2X compound solution to the assay plate.

  • Add 5 µL of the 4X RORγ-LBD solution to the wells.

  • Incubate for 1 hour at room temperature.

  • Add 10 µL of the 2X detection mix to the wells.

  • Incubate for 1-4 hours at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 495 nm and 520 nm.

  • Calculate the 520/495 nm emission ratio and plot against the compound concentration to determine the IC₅₀ value.

RORγ Luciferase Reporter Gene Assay (General Protocol)

This protocol describes a cell-based assay to measure the antagonist activity of compounds on RORγ-mediated transcription.

Materials:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • RORγ expression plasmid

  • ROR response element (RORE)-driven firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Test compounds (this compound, GSK805) dissolved in DMSO

  • 96-well cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the RORγ expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or DMSO as a vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells using the lysis buffer provided with the dual-luciferase reporter assay system.

  • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition relative to the DMSO control and plot against the compound concentration to determine the IC₅₀ or EC₅₀ value.

In Vitro Th17 Differentiation and IL-17A Measurement (General Protocol)

This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A production to assess the inhibitory effect of the compounds.

Materials:

  • Naive CD4+ T cells isolated from mouse spleen or human peripheral blood

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23)

  • Anti-IFN-γ and anti-IL-4 neutralizing antibodies

  • Test compounds (this compound, GSK805) dissolved in DMSO

  • Cell culture plates

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated anti-IL-17A antibody

  • Flow cytometer

Procedure:

  • Culture naive CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies.

  • Add the Th17 polarizing cytokines and neutralizing antibodies to the culture medium.

  • Add serial dilutions of the test compounds or DMSO as a vehicle control.

  • Culture the cells for 3-5 days.

  • For the last 4-6 hours of culture, restimulate the cells (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor.

  • Harvest the cells and stain for surface markers if desired.

  • Fix and permeabilize the cells using appropriate buffers.

  • Stain the cells with a fluorochrome-conjugated anti-IL-17A antibody.

  • Analyze the percentage of IL-17A-producing cells by flow cytometry.

  • Determine the IC₅₀ of the compounds for the inhibition of Th17 differentiation.

Conclusion

Both this compound and GSK805 are valuable tools for investigating the role of RORγ in various physiological and pathological processes. However, their distinct activity profiles necessitate careful consideration when selecting an inhibitor for a particular study. For research focused on the role of RORγ in cancer cell proliferation and survival, both this compound and GSK805 appear to be potent inhibitors. In contrast, for studies primarily investigating the inflammatory functions of Th17 cells, other RORγ inhibitors may offer greater potency in suppressing cytokine production. The experimental protocols and workflows provided in this guide offer a starting point for the in-house evaluation and comparison of these and other RORγ modulators, ensuring the selection of the most appropriate compound to advance your research.

References

Validating XY018's Effect on RORγ Target Genes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of XY018's performance as a Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) antagonist with other known modulators. Supporting experimental data and detailed protocols are presented to aid in the validation and assessment of this compound's effects on RORγ target genes.

RORγ Signaling Pathway and Therapeutic Intervention

RORγ is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and is implicated in various autoimmune diseases and cancers. It functions as a transcription factor, regulating the expression of a specific set of target genes. Small molecule modulators like this compound can bind to the RORγ ligand-binding domain (LBD) and alter its transcriptional activity, thereby affecting downstream cellular processes.

RORg_Signaling_Pathway RORγ Signaling Pathway and Point of Intervention cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Upstream Signals (e.g., IL-6, TGF-β) STAT3 STAT3 Signal->STAT3 Phosphorylation RORg_gene RORC Gene STAT3->RORg_gene Induces Expression RORg_protein RORγ Protein RORg_gene->RORg_protein Translation Target_Genes Target Genes (e.g., IL17A, IL17F, IL23R) RORg_protein->Target_Genes Binds to ROREs Transcription Transcription of Target Genes Target_Genes->Transcription This compound This compound This compound->RORg_protein Antagonizes

Caption: RORγ signaling pathway and the inhibitory action of this compound.

Comparative Efficacy of RORγ Modulators

The following tables summarize the in vitro efficacy of this compound in comparison to other known RORγ antagonists. The data highlights the differential potency of these compounds across various assays and cell types.

Table 1: Potency in RORγ Reporter Assays

CompoundAssay TypeCell LineIC50 / EC50 (nM)Reference(s)
This compound RORγ Luciferase Reporter293T190[1][2][3]
GSK805RORγ FRET-pIC50 = 8.4 (~4 nM)[4][5]
SR2211RORγ Luciferase Reporter-~320[6][7][8]
TAK-828FRORγt Reporter GeneJurkat6.1[9][10]
VTP-23RORγ Luciferase ReporterHEK293T- (Potent at 100 nM)[11]

Table 2: Inhibition of Cancer Cell Growth

CompoundCell LineAssayIC50 (µM)Reference(s)
This compound LNCaP (Prostate Cancer)CellTiter-Glo5.14[1]
This compound 22Rv1 (Prostate Cancer)CellTiter-Glo9.00[1]
This compound C4-2B (Prostate Cancer)CellTiter-Glo9.20[1]
This compound DU145 (Prostate Cancer)CellTiter-Glo28.43[1]
This compound PC-3 (Prostate Cancer)CellTiter-Glo11.14[1]
This compound HCC70 (TNBC)Cell Viability< 2.5[11]
This compound MDA-MB-468 (TNBC)Cell Viability< 2.5[11]
GSK805HCC70 (TNBC)Cell Viability< 2.5[11]
GSK805MDA-MB-468 (TNBC)Cell Viability< 2.5[11]
SR2211---
TAK-828FHCC70 (TNBC)Cell Viability> 20[11]
TAK-828FMDA-MB-468 (TNBC)Cell Viability> 20[11]
VTP-23HCC70 (TNBC)Cell Viability> 20[11]
VTP-23MDA-MB-468 (TNBC)Cell Viability> 20[11]

Table 3: Modulation of RORγ Target Gene Expression in Th17 Cells

CompoundTarget GeneCell TypeEffectConcentrationReference(s)
This compound IL-17AMouse Th17~30% inhibition100 nM[11]
GSK805IL-17Human Th17pIC50 > 8.2 (~6.3 nM)[4]
SR2211IL-17AMouse Th17~50% inhibition100 nM[11]
TAK-828FIL-17AMouse Th17>90% inhibition100 nM[11]
VTP-23IL-17AMouse Th17>90% inhibition100 nM[11]

Experimental Workflow for Validating this compound's Effect

The following diagram outlines a typical workflow for validating the effect of this compound on RORγ target genes.

Experimental_Workflow Workflow for Validating this compound's Effect on RORγ Target Genes cluster_0 In Vitro Assays cluster_1 Gene Expression & Binding Analysis Luciferase_Assay Luciferase Reporter Assay (RORγ Transcriptional Activity) Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Colony_Formation Colony Formation Assay (Anchorage-Independent Growth) Cell_Culture Cell Culture & Treatment (e.g., Th17, Cancer Cell Lines) Cell_Culture->Luciferase_Assay Cell_Culture->Cell_Viability Cell_Culture->Colony_Formation RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction ChIP_Seq Chromatin Immunoprecipitation (ChIP-seq) (Genome-wide RORγ Binding) Cell_Culture->ChIP_Seq qRT_PCR qRT-PCR (Target Gene Expression) RNA_Extraction->qRT_PCR

Caption: A streamlined workflow for assessing this compound's impact.

Detailed Experimental Protocols

RORγ Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit RORγ-mediated transcription.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.[12]

  • Plasmids:

    • An expression vector for full-length human RORγ or its ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene downstream of RORγ response elements (ROREs) or a Gal4 upstream activation sequence (UAS).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Procedure:

    • Co-transfect the cells with the RORγ expression vector, the luciferase reporter plasmid, and the Renilla control plasmid.

    • After 24 hours, treat the cells with varying concentrations of this compound or other test compounds.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[13][14][15]

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the IC50 value by plotting the normalized luciferase activity against the compound concentration.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cell lines.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[16][17][18][19]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or control compounds.

    • Incubate for the desired period (e.g., 72-96 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Measure the luminescent signal using a plate reader.

    • The luminescent signal is proportional to the number of viable cells.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the clonogenic survival and proliferation of cancer cells.

  • Procedure:

    • Treat cells with this compound for a specified duration.

    • Harvest the cells and seed a low number of viable cells (e.g., 500-1000 cells) into 6-well plates.

    • Incubate the plates for 1-2 weeks, allowing colonies to form.

    • Fix the colonies with a solution like 4% paraformaldehyde.

    • Stain the colonies with crystal violet.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the expression levels of RORγ target genes.[20][21][22]

  • Procedure:

    • Treat cells (e.g., differentiated Th17 cells or cancer cell lines) with this compound.

    • Isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[23]

    • Perform real-time PCR using the cDNA as a template and primers specific for the target genes (e.g., IL17A, IL17F, IL23R) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of RORγ and how they are affected by this compound treatment.[24][25][26]

  • Procedure:

    • Cross-link proteins to DNA in cells treated with this compound or vehicle control using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Immunoprecipitate the RORγ-DNA complexes using an antibody specific for RORγ.

    • Reverse the cross-linking and purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing of the DNA library.

    • Align the sequencing reads to a reference genome to identify RORγ binding sites.

    • Compare the binding profiles between this compound-treated and control samples to determine changes in RORγ occupancy at its target genes.

References

XY018: A Comparative Analysis of a Novel RORγ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of XY018 with other prominent Retinoic acid receptor-related orphan receptor gamma (RORγ) inhibitors. The data presented herein is curated from publicly available experimental findings to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to RORγ and Its Inhibition

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1][2][3] Dysregulation of the RORγ/Th17/IL-17 axis is implicated in the pathogenesis of various autoimmune and inflammatory diseases, as well as certain types of cancer.[4] Consequently, the development of small molecule inhibitors targeting RORγ has emerged as a promising therapeutic strategy. These inhibitors can be broadly classified as antagonists or inverse agonists, both of which modulate the transcriptional activity of RORγ.

This compound is a potent and selective antagonist of RORγ.[5][6] This guide will objectively compare the in vitro and cellular activities of this compound with other well-characterized RORγ inhibitors, including GSK805, SR2211, VTP-43742, and TAK-828F.

Comparative Performance Data

The following tables summarize the quantitative data for this compound and its alternatives across key experimental assays.

Table 1: In Vitro RORγ Inhibition
CompoundAssay TypeTargetIC50 / EC50 (nM)Reference(s)
This compound RORγ Constitutive ActivityHuman RORγ190 (EC50)[5]
GSK805RORγt FRET AssayHuman RORγt~4 (pIC50 = 8.4)[1]
SR2211RORγ Reporter AssayHuman RORγ~320 (IC50)[2]
VTP-43742RORγt InhibitionHuman RORγt17 (IC50)
TAK-828FRORγt Reporter Gene AssayHuman RORγt6.1 (IC50)
Table 2: Inhibition of Th17 Cell Differentiation and IL-17A Production
CompoundAssayCell TypeIC50 (nM)Reference(s)
This compound IL-17A mRNA ExpressionMouse Th17 Cells>100 (at 100nM, ~30% inhibition)[4]
GSK805Th17 DifferentiationMouse Naïve CD4+ T cells<500
SR2211IL-17A ProductionEL-4 (murine T-lymphoma)Not explicitly defined[2]
VTP-43742IL-17A SecretionMouse Splenocytes57
TAK-828FIL-17A mRNA ExpressionMouse Th17 Cells<100 (at 100nM, >90% inhibition)[4]
Table 3: Anti-proliferative Activity in Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference(s)
This compound LNCaP (Prostate Cancer)5.14
This compound 22Rv1 (Prostate Cancer)9.00
This compound C4-2B (Prostate Cancer)9.20
This compound DU145 (Prostate Cancer)28.43
This compound PC-3 (Prostate Cancer)11.14
GSK805CWR22R (Prostate Cancer)13.32[1]

Experimental Methodologies

This section provides an overview of the detailed protocols for the key experiments cited in this guide.

RORγt GAL4 Reporter Gene Assay

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of the RORγt ligand-binding domain (LBD).

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the human RORγt LBD, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.[7][8][9][10]

  • Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compounds (e.g., this compound, GSK805) or vehicle control (DMSO).

  • Luciferase Activity Measurement: After a defined incubation period (typically 24-48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.[7][8]

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Human Th17 Cell Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.

  • Isolation of Naïve CD4+ T Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Naïve CD4+ T cells are then purified from the PBMC population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Differentiation: The purified naïve CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation. The culture medium is supplemented with a cocktail of cytokines that promote Th17 differentiation, typically including TGF-β, IL-6, IL-1β, and IL-23.[11][12][13][14][15]

  • Compound Treatment: Test compounds at various concentrations are added to the culture medium at the time of cell seeding.

  • Assessment of Th17 Differentiation: After several days of culture (typically 3-6 days), the differentiation of Th17 cells is assessed by measuring the production of IL-17A. This can be done by:

    • ELISA: The concentration of secreted IL-17A in the cell culture supernatant is quantified using a specific IL-17A ELISA kit.[16][17][18][19]

    • Intracellular Cytokine Staining and Flow Cytometry: Cells are re-stimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). The cells are then fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody. The percentage of IL-17A-producing cells is determined by flow cytometry.[11][13]

  • Data Analysis: The IC50 value for the inhibition of IL-17A production is determined from the dose-response curve.

Prostate Cancer Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of RORγ inhibitors on the proliferation of prostate cancer cell lines.

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, 22Rv1) are seeded in 96-well opaque-walled plates at a predetermined density and allowed to attach overnight.[20][21][22][23][24]

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compounds or vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours) to allow for cell proliferation.

  • Cell Viability Measurement: The number of viable cells is determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP, which is an indicator of metabolically active cells. The CellTiter-Glo® reagent is added to each well, and after a short incubation to lyse the cells and stabilize the luminescent signal, the luminescence is measured with a luminometer.[20][21][22][23][24]

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RORγ signaling pathway and the workflows of the key experimental assays described above.

ROR_Signaling_Pathway TGFb TGF-β RORgt RORγt TGFb->RORgt Induces Expression IL6 IL-6 / IL-21 / IL-23 STAT3 STAT3 IL6->STAT3 Activates TCR TCR Activation NaiveTCell Naïve CD4+ T Cell TCR->NaiveTCell Th17Cell Th17 Cell NaiveTCell->Th17Cell Differentiation STAT3->RORgt Induces Expression RORgt->Th17Cell Master Regulator of Differentiation IL17A IL-17A (Pro-inflammatory Cytokine) Th17Cell->IL17A Produces Inhibitor This compound & Other RORγ Inhibitors Inhibitor->RORgt Inhibits

Caption: RORγ Signaling Pathway in Th17 Cell Differentiation.

Reporter_Gene_Assay_Workflow Start Start SeedCells Seed HEK293T Cells in 96-well Plate Start->SeedCells Transfect Co-transfect with RORγt-LBD-GAL4 & Luciferase Reporter Plasmids SeedCells->Transfect AddCompound Add this compound or other Inhibitors Transfect->AddCompound Incubate Incubate for 24-48h AddCompound->Incubate MeasureLuminescence Measure Luciferase Activity Incubate->MeasureLuminescence Analyze Calculate IC50 MeasureLuminescence->Analyze End End Analyze->End

Caption: RORγt GAL4 Reporter Gene Assay Workflow.

Th17_Differentiation_Assay_Workflow Start Start IsolateCells Isolate Naïve CD4+ T Cells from PBMCs Start->IsolateCells CultureCells Culture with Anti-CD3/CD28 & Th17-polarizing Cytokines IsolateCells->CultureCells AddCompound Add this compound or other Inhibitors CultureCells->AddCompound Incubate Incubate for 3-6 days AddCompound->Incubate MeasureIL17 Measure IL-17A Production (ELISA or Flow Cytometry) Incubate->MeasureIL17 Analyze Calculate IC50 MeasureIL17->Analyze End End Analyze->End

Caption: Th17 Cell Differentiation Assay Workflow.

Discussion

The presented data highlights the distinct profiles of various RORγ inhibitors. This compound demonstrates potent antagonism of RORγ constitutive activity with an EC50 of 190 nM.[5] In comparative studies, this compound and GSK805 have been shown to potently inhibit the growth of certain cancer cell lines, a characteristic that is less pronounced with inhibitors like VTP-43742 and TAK-828F.[4] Conversely, TAK-828F and VTP-43742 exhibit more potent inhibition of IL-17A production from Th17 cells compared to this compound at similar concentrations.[4]

These differences suggest that the structural variations among these inhibitors may lead to distinct downstream effects, potentially through differential engagement with the RORγ ligand-binding domain, recruitment of co-regulators, or off-target activities. The choice of an appropriate RORγ inhibitor will, therefore, depend on the specific therapeutic application and the desired biological outcome. For indications where suppression of Th17-mediated inflammation is the primary goal, inhibitors with potent IL-17A inhibition like TAK-828F may be more suitable. In contrast, for applications in oncology where inhibiting tumor cell proliferation is key, compounds like this compound and GSK805 may offer a more advantageous profile.

Conclusion

This compound is a valuable tool for researchers studying the role of RORγ in various physiological and pathological processes. Its distinct profile, particularly its anti-proliferative effects in cancer cells, positions it as an interesting alternative to other RORγ inhibitors that primarily focus on suppressing Th17-mediated immunity. The data and protocols provided in this guide are intended to facilitate a more informed selection and application of RORγ inhibitors in preclinical research and drug development. Further head-to-head studies under standardized assay conditions will be crucial for a more definitive comparison of these potent pharmacological agents.

References

Comparative Analysis: XY018 in the Landscape of BRAF V600E-Mutant Melanoma Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel MEK1/2 inhibitor, XY018, against established targeted therapies for BRAF V600E-mutant metastatic melanoma. The comparison includes the approved MEK inhibitor Trametinib and the BRAF inhibitor Dabrafenib, offering a framework to evaluate the potential positioning of this compound in this therapeutic space. The data presented for this compound is projected based on a target profile for a next-generation therapeutic, while data for comparator drugs are based on publicly available preclinical and clinical findings.

Overview of Therapeutic Agents

  • This compound (Hypothetical): A next-generation, orally bioavailable, allosteric inhibitor of MEK1 and MEK2. It is designed for high selectivity and potency, with a potential to offer an improved safety profile or enhanced efficacy in overcoming resistance mechanisms compared to existing MEK inhibitors.

  • Trametinib (Mekinist®): An approved, reversible, allosteric inhibitor of MEK1 and MEK2 activity.[1][2][3] It is a standard of care for BRAF V600-mutant melanoma, often used in combination with a BRAF inhibitor like Dabrafenib.[1][2]

  • Dabrafenib (Tafinlar®): An approved inhibitor of the BRAF kinase, specifically targeting the V600-mutant forms of the protein.[4][5][6] It blocks the constitutively active signaling that drives tumor proliferation in BRAF-mutant cancers.[7]

Mechanism of Action: Targeting the MAPK Pathway

Uncontrolled cell proliferation in a significant portion of melanomas is driven by mutations in the BRAF gene, most commonly the V600E mutation.[8] This mutation leads to constitutive activation of the BRAF protein, which in turn activates the downstream MAPK/ERK signaling pathway (RAS-RAF-MEK-ERK).[7] This pathway is a critical regulator of cell growth and survival.[1]

BRAF inhibitors like Dabrafenib directly block the mutant BRAF protein.[4][5] MEK inhibitors, such as Trametinib and the hypothetical this compound, act one step downstream, inhibiting the MEK1 and MEK2 kinases.[1][2] The combination of a BRAF and a MEK inhibitor provides a more comprehensive blockade of the pathway, which can lead to improved response rates and duration compared to monotherapy.[1][9]

MAPK_Pathway cluster_upstream Upstream Signaling cluster_targets Drug Targets cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK1/2 MEK1/2 BRAF (V600E)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation Survival Survival ERK1/2->Survival Trametinib Trametinib Trametinib->MEK1/2 This compound This compound This compound->MEK1/2

MAPK signaling pathway with inhibitor targets.

Preclinical Performance: In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the reported IC50 values for the comparator drugs and the target profile for this compound. Lower values indicate higher potency.

CompoundTargetAssay TypeIC50 (nM)Cell Line ContextReference
This compound (Target) MEK1 / MEK2Cell-free Kinase~0.5 / ~1.0N/AHypothetical
BRAF V600E MutantCell Proliferation~1.5MelanomaHypothetical
Trametinib MEK1 / MEK2Cell-free Kinase0.92 / 1.8N/A
BRAF MutantCell Proliferation0.3 - 0.85Melanoma[10]
Dabrafenib BRAF V600ECell-free Kinase0.65N/A[8]
BRAF V600E MutantCell Proliferation~3.4Melanoma[11]

Clinical Efficacy and Safety

Clinical performance is evaluated based on outcomes from pivotal trials. The combination of Dabrafenib and Trametinib is a benchmark for targeted therapy in this space. This compound's clinical data is projected, assuming it would be developed in combination with a BRAF inhibitor.

Table 2: Clinical Trial Outcomes in BRAF V600-Mutant Melanoma

MetricDabrafenib + this compound (Projected)Dabrafenib + TrametinibDabrafenib MonotherapyReference
Median Progression-Free Survival (PFS) 12-14 months11.4 months8.8 months[9]
5-Year Overall Survival (OS) Rate >40%34%N/A[12]
Overall Response Rate (ORR) >70%67%51%[9]

Table 3: Overview of Common Adverse Events (>20% Incidence)

Adverse EventDabrafenib + this compound (Projected Profile)Dabrafenib + TrametinibReference
Pyrexia (Fever)Reduced incidence targetYes[2]
RashYesYes[2]
ChillsYesYes[2]
FatigueYesYes[2]
Nausea / VomitingYesYes[2]
DiarrheaYesYes[2]
HeadacheYesYes[2]
Arthralgia (Joint Pain)YesYes[2]
HypertensionYesYes[2]

Note: The projected profile for this compound assumes a therapeutic goal of maintaining or improving efficacy while potentially reducing the incidence or severity of key side effects like pyrexia through improved selectivity or different pharmacokinetic properties.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are standard protocols for the key assays cited.

A. Cell-Free Kinase Assay (IC50 Determination)

  • Objective: To measure the direct inhibitory effect of a compound on the kinase activity of a purified enzyme (e.g., MEK1, MEK2, BRAF V600E).

  • Materials: Purified recombinant human kinase, appropriate kinase substrate (e.g., inactive ERK2 for MEK1), ATP, assay buffer, test compound (this compound, Trametinib, etc.), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Serially dilute the test compound in DMSO to create a range of concentrations.

    • In a 384-well plate, add the kinase, the substrate, and the diluted compound.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent.

    • Plot the percentage of kinase inhibition against the log of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

B. Cell Proliferation Assay (IC50 Determination)

  • Objective: To measure the effect of a compound on the growth and viability of cancer cell lines.

  • Materials: BRAF V600E-mutant melanoma cell line (e.g., A375), cell culture medium (e.g., DMEM with 10% FBS), test compound, and a viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

    • Add the viability reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and calculate the IC50 value as described for the kinase assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis Seed_Cells 1. Seed Cells (e.g., A375) Attach 2. Overnight Incubation Treat_Cells 4. Add Drug to Cells Attach->Treat_Cells Serial_Dilution 3. Prepare Drug Serial Dilutions Serial_Dilution->Treat_Cells Incubate_72h 5. Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent 6. Add Viability Reagent (ATP-based) Incubate_72h->Add_Reagent Measure_Lum 7. Measure Luminescence Add_Reagent->Measure_Lum Calculate_IC50 8. Calculate IC50 Measure_Lum->Calculate_IC50

Workflow for cell proliferation IC50 assay.

Conclusion

The hypothetical MEK inhibitor this compound is profiled to demonstrate superior in vitro potency against key melanoma cell lines compared to first-generation inhibitors. The primary challenge for any new agent in this class is to improve upon the established efficacy and safety benchmarks set by the combination of Dabrafenib and Trametinib. A successful clinical development program for this compound would need to demonstrate a statistically significant improvement in progression-free or overall survival, or a clinically meaningful reduction in significant adverse events such as pyrexia, thereby offering a better therapeutic window for patients with BRAF V600E-mutant melanoma. The provided data and protocols serve as a foundational guide for researchers evaluating novel compounds in this competitive therapeutic landscape.

References

Cross-Validation of XY018 Activity in Different Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the RORγ antagonist XY018's performance across various assays, juxtaposed with other known RORγ modulators. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Quantitative Comparison of RORγ Antagonist Activity

The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of this compound and other relevant RORγ antagonists in different assay formats.

CompoundAssay TypeCell Line / SystemIC50 / EC50 (µM)Reference
This compound RORγ Constitutive Activity293T cells0.19[1]
This compound Gal4-RORα-LBD Activity293T cells7.57[1]
This compound Cell ProliferationLNCaP (Prostate Cancer)5.14[1]
This compound Cell Proliferation22Rv1 (Prostate Cancer)9.00[1]
This compound Cell ProliferationC4-2B (Prostate Cancer)9.20[1]
This compound Cell ProliferationDU145 (Prostate Cancer)28.43[1]
This compound Cell ProliferationPC-3 (Prostate Cancer)11.14[1]
GSK805 RORγt InhibitionTh17 cellspIC50 > 8.2[2]
SR2211 RORγ Transcriptional Activity-~0.320[3]
SR1001 RORγt Inverse Agonist-Ki = 111 nM[2]
CompoundBinding Affinity (Ki)TargetReference
SR2211 105 nMRORγ[3]
SR1001 111 nMRORγt[2]
SR1001 172 nMRORα[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

RORγ Luciferase Reporter Assay

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγ.

Materials:

  • 293T cells

  • Expression plasmid for Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD)

  • Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS)

  • Transfection reagent

  • This compound and other test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed 293T cells in 96-well plates.

  • Co-transfect the cells with the Gal4-RORγ-LBD expression plasmid and the UAS-luciferase reporter plasmid.

  • After 24 hours, treat the cells with varying concentrations of this compound or other test compounds.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the percent inhibition relative to a vehicle-treated control and determine the IC50 value.

Cancer Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, C4-2B, DU145, PC-3)

  • Cell culture medium and supplements

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or other compounds.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition compared to untreated cells and determine the IC50 values.

Th17 Cell Differentiation and Cytokine Analysis

This assay evaluates the impact of a compound on the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17.

Materials:

  • Naive CD4+ T cells isolated from spleen or peripheral blood

  • Th17 differentiation-inducing cytokines (e.g., TGF-β, IL-6, IL-23)

  • This compound and other test compounds

  • Cell culture medium and supplements

  • ELISA kit for IL-17 or a cytometric bead array (CBA) kit

  • Flow cytometer (for intracellular cytokine staining)

Protocol:

  • Culture naive CD4+ T cells in the presence of Th17-polarizing cytokines.

  • Simultaneously, treat the cells with different concentrations of this compound or other test compounds.

  • After 3-5 days of culture, collect the cell supernatants to measure secreted IL-17 levels by ELISA or CBA.

  • For intracellular cytokine analysis, restimulate the cells for a few hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • Fix, permeabilize, and stain the cells with a fluorescently labeled anti-IL-17 antibody.

  • Analyze the percentage of IL-17-producing cells by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RORγ signaling pathway and a typical experimental workflow for evaluating RORγ antagonists.

RORg_Signaling_Pathway RORγ Signaling in Th17 Differentiation cluster_cytokines Cytokine Signaling cluster_intracellular Intracellular Signaling TGF-b TGF-b STAT3 STAT3 TGF-b->STAT3 IL-6 IL-6 IL-6->STAT3 IL-23 IL-23 IL-23->STAT3 RORgt RORgt STAT3->RORgt Induces Expression RORgt_target RORgt Target Genes (IL17A, IL17F, IL23R) RORgt->RORgt_target Activates Transcription This compound This compound This compound->RORgt Inhibits

Caption: RORγ signaling cascade in the differentiation of Th17 cells.

RORg_Cancer_Signaling_Pathway RORγ Signaling in Prostate Cancer cluster_nuclear Nuclear Events RORg RORg AR_Gene Androgen Receptor (AR) Gene RORg->AR_Gene Activates Transcription AR_Protein AR Protein AR_Gene->AR_Protein Proliferation_Genes Proliferation & Survival Genes (e.g., Myc) AR_Protein->Proliferation_Genes Drives Expression This compound This compound This compound->RORg Inhibits

Caption: RORγ-mediated signaling in castration-resistant prostate cancer.[4]

Experimental_Workflow Workflow for this compound Activity Assessment Start Start Assay_Selection Select Assay (Reporter, Proliferation, Cytokine) Start->Assay_Selection Cell_Culture Cell Culture & Compound Treatment Assay_Selection->Cell_Culture Data_Acquisition Data Acquisition (Luminescence, Absorbance, Fluorescence) Cell_Culture->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for evaluating RORγ antagonists.

References

Unveiling the Specificity of XY018 for RORγ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a critical therapeutic target for a range of autoimmune diseases and certain cancers. Its role as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, such as IL-17, has spurred the development of potent and selective inhibitors. This guide provides a comprehensive comparison of XY018, a notable RORγ antagonist, with other well-characterized inhibitors, focusing on their specificity and the experimental methodologies used to determine it.

Performance Comparison of RORγ Inhibitors

The following table summarizes the quantitative data for this compound and other key RORγ inhibitors, highlighting their potency and selectivity.

CompoundTargetAssay TypeIC50/EC50/pIC50Selectivity Notes
This compound RORγCo-transfection Reporter AssayEC50: 190 nMIC50 for RORα is 7.57 μM, demonstrating significant selectivity for RORγ.
TAK-828F RORγtTR-FRET Binding AssayIC50: 1.9 nMOver 5000-fold selectivity against human RORα and RORβ. No significant activity against a panel of 19 other nuclear receptors.[1][2]
RORγtReporter Gene AssayIC50: 6.1 nM
SR2211 RORγCo-transfection Reporter AssayIC50: ~320 nMNo significant activity observed against RORα, LXRα, and FXR.[3]
RORγRadioligand Binding AssayKi: 105 nM
GSK805 RORγtNot SpecifiedpIC50: 8.4Potent inhibitor of RORγ and Th17 cell differentiation.[4]

Experimental Protocols

To ensure a thorough understanding of the data presented, this section details the methodologies for key experiments used to assess the specificity of RORγ inhibitors.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for its target receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for RORγ.

Materials:

  • Recombinant human RORγ ligand-binding domain (LBD).

  • Radioligand (e.g., [3H]-25-hydroxycholesterol).

  • Test compound (e.g., this compound).

  • Scintillation proximity assay (SPA) beads.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add the RORγ LBD, SPA beads, and the test compound at various concentrations.

  • Add the radioligand at a fixed concentration (typically at or below its Kd).

  • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.

  • Measure the radioactivity in each well using a scintillation counter.

  • The amount of bound radioligand is inversely proportional to the affinity of the test compound.

  • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Co-transfection Reporter Gene Assay

This cell-based assay measures the functional activity of a compound as an agonist or antagonist of a nuclear receptor.

Objective: To determine the potency (EC50 or IC50) of a test compound in modulating RORγ-mediated transcription.

Materials:

  • HEK293T cells (or other suitable cell line).

  • Expression plasmid for a fusion protein of the GAL4 DNA-binding domain and the RORγ LBD (GAL4-RORγ-LBD).

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the GAL4-RORγ-LBD expression plasmid and the UAS-luciferase reporter plasmid.

  • After transfection (e.g., 24 hours), treat the cells with a dilution series of the test compound.

  • Incubate for a further 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence in each well using a luminometer.

  • For an antagonist, the luminescence will decrease with increasing compound concentration.

  • Plot the data and calculate the EC50 or IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.

Objective: To verify the target engagement of a test compound with RORγ in intact cells.

Materials:

  • Cells expressing RORγ (e.g., a relevant immune cell line or engineered cell line).

  • Test compound (e.g., this compound).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Lysis buffer.

  • Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader).

  • RORγ-specific antibody.

Procedure:

  • Treat the cells with the test compound or vehicle control and incubate to allow for cell penetration and binding.

  • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermocycler (e.g., from 40°C to 70°C).

  • Cool the samples and lyse the cells to release the soluble proteins.

  • Separate the soluble fraction from the aggregated proteins by centrifugation.

  • Quantify the amount of soluble RORγ in the supernatant using Western blotting or ELISA.

  • A compound that binds to RORγ will stabilize the protein, resulting in a higher melting temperature (the temperature at which 50% of the protein denatures and aggregates).

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the RORγ signaling pathway and the experimental workflow for assessing inhibitor specificity.

RORgamma_Signaling_Pathway RORg RORγ Coactivator Co-activator RORg->Coactivator Binds Corepressor Co-repressor RORg->Corepressor Recruits RORE ROR Response Element (on DNA) RORg->RORE Binds to Corepressor->RORE Represses Transcription Gene_Transcription Target Gene Transcription (e.g., IL-17) RORE->Gene_Transcription Promotes Th17_Differentiation Th17 Cell Differentiation Gene_Transcription->Th17_Differentiation Leads to Inflammation Inflammation Th17_Differentiation->Inflammation Contributes to This compound This compound (Antagonist) This compound->RORg Inhibits Binding of Co-activator

Caption: RORγ signaling pathway and the inhibitory action of this compound.

Specificity_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_selectivity Selectivity Profiling Binding_Assay Radioligand Binding Assay Affinity Determine Binding Affinity (Ki) for RORγ Binding_Assay->Affinity Reporter_Assay Co-transfection Reporter Assay Potency Determine Functional Potency (IC50) against RORγ Reporter_Assay->Potency CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Target Engagement in Cells CETSA->Target_Engagement Th17_Assay Th17 Differentiation Assay Cellular_Efficacy Assess Cellular Efficacy Th17_Assay->Cellular_Efficacy NR_Panel Nuclear Receptor Panel Screening Selectivity Evaluate Specificity NR_Panel->Selectivity Start Compound (e.g., this compound) Start->Binding_Assay Start->Reporter_Assay Start->CETSA Start->Th17_Assay Start->NR_Panel Conclusion Confirm Specificity of this compound for RORγ Affinity->Conclusion Potency->Conclusion Target_Engagement->Conclusion Cellular_Efficacy->Conclusion Selectivity->Conclusion

Caption: Experimental workflow for confirming the specificity of a RORγ inhibitor.

References

A Comparative Guide to XY018 and First-Generation RORγ Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel RORγ antagonist, XY018, with first-generation RORγ antagonists, including SR1001 and SR2211. The information presented is supported by experimental data to facilitate an objective evaluation of their performance and potential applications in research and drug development.

Introduction to RORγ Antagonists

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] Consequently, RORγ has emerged as a key therapeutic target for autoimmune and inflammatory diseases. First-generation RORγ antagonists, such as SR1001 and SR2211, were instrumental in validating this target. This compound represents a newer generation of RORγ antagonists with distinct pharmacological properties.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the in vitro potency and cellular activity of this compound with the first-generation RORγ antagonists SR1001 and SR2211.

Table 1: In Vitro Binding Affinity and Potency

CompoundAssay TypeTargetParameterValue (nM)Reference
This compound RORγ Constitutive Activity Assay (293T cells)RORγEC50190[1][3]
Gal4-RORγ-LBD Luciferase Reporter Assay (293T cells)RORγIC50190 ± 20[4]
Gal4-RORα-LBD Luciferase Reporter Assay (293T cells)RORαIC507570[4]
SR1001 Competitive Radioligand Binding AssayRORγtKi111[1][5]
Competitive Radioligand Binding AssayRORαKi172[1][5]
SR2211 Competitive Radioligand Binding AssayRORγKi105[6][7]
Gal4-RORγ Luciferase Reporter AssayRORγIC50~320[6][7]

Table 2: Cellular Activity - Inhibition of IL-17 Production

CompoundCell TypeAssayConcentration (nM)% Inhibition of Il17a mRNAReference
This compound Mouse Th17 cellsqRT-PCR10030%
SR2211 Mouse Th17 cellsqRT-PCR10050%

Signaling Pathway

The differentiation of naïve T cells into Th17 cells is a complex process orchestrated by a network of cytokines and transcription factors. The diagram below illustrates the central role of RORγ in this pathway.

ROR_gamma_Th17_Differentiation RORγ Signaling in Th17 Differentiation cluster_cytokines Cytokine Milieu TGFb TGF-β Naive_T_Cell Naïve CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell TCR TCR Activation TCR->Naive_T_Cell Activation STAT3 STAT3 Naive_T_Cell->STAT3 Induces RORgt RORγt (NR1F3) STAT3->RORgt Induces Expression Th17_Cell Th17 Cell RORgt->Th17_Cell Master Regulator of Differentiation IL17 IL-17A, IL-17F Th17_Cell->IL17 Produces Inflammation Inflammation IL17->Inflammation Promotes Antagonists This compound First-Gen Antagonists Antagonists->RORgt Inhibit

RORγ signaling in Th17 cell differentiation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Gal4-Luciferase Reporter Gene Assay

This assay is used to determine the potency of compounds in inhibiting RORγ-mediated gene transcription.

  • Cell Line: HEK293T cells.

  • Plasmids:

    • An expression vector containing the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of human RORγ (pBIND-RORγ-LBD).

    • A reporter plasmid containing multiple copies of the Gal4 Upstream Activator Sequence (UAS) driving the expression of the firefly luciferase gene (pGL5-luc).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Procedure:

    • HEK293T cells are seeded in 96-well plates and co-transfected with the pBIND-RORγ-LBD, pGL5-luc, and Renilla luciferase plasmids using a suitable transfection reagent.

    • After 24 hours, the cells are treated with various concentrations of the test compounds (e.g., this compound, SR1001, SR2211) or vehicle (DMSO).

    • Following a 24-hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[8][9][10]

LanthaScreen™ TR-FRET Coactivator Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγ LBD and a coactivator peptide.

  • Reagents:

    • GST-tagged RORγ LBD.

    • Fluorescein-labeled coactivator peptide (e.g., TRAP220).

    • Terbium-labeled anti-GST antibody.

  • Procedure:

    • The assay is performed in a 384-well plate.

    • A mixture of the GST-RORγ-LBD and the test compound is pre-incubated.

    • A mixture of the fluorescein-coactivator peptide and the terbium-anti-GST antibody is then added.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).

    • The TR-FRET ratio (520 nm / 495 nm) is calculated. A decrease in the ratio indicates that the compound has disrupted the interaction between the RORγ LBD and the coactivator peptide.

    • IC50 values are determined from the dose-response curves.[11][12][13]

IL-17A ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the amount of IL-17A secreted by cells, providing a measure of the functional cellular activity of RORγ antagonists.

  • Sample Collection: Supernatants from cultured primary T cells (e.g., human PBMCs or mouse splenocytes) differentiated under Th17-polarizing conditions in the presence of test compounds.

  • Procedure:

    • A 96-well ELISA plate is pre-coated with a capture antibody specific for IL-17A.

    • Standards of known IL-17A concentrations and the collected cell culture supernatants are added to the wells and incubated.

    • The plate is washed, and a biotinylated detection antibody specific for IL-17A is added.

    • After another washing step, streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

    • The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader.

    • The concentration of IL-17A in the samples is determined by comparing their absorbance to the standard curve.[14][15][16]

Conclusion

This guide provides a comparative overview of this compound and first-generation RORγ antagonists. The data indicates that while all three compounds target RORγ, they exhibit differences in their potency and cellular activities. This compound demonstrates potent RORγ antagonism with an EC50 of 190 nM in a cellular assay.[1][3] First-generation antagonists SR1001 and SR2211 also show activity in the nanomolar range in various assays.[1][5][6][7] Notably, a direct comparison of their effects on IL-17 mRNA expression in Th17 cells suggests that SR2211 may be more potent at the same concentration than this compound.

The choice of antagonist will depend on the specific research question and experimental context. For studies requiring high selectivity for RORγ over RORα, this compound may be a suitable choice, as indicated by the significant difference in its IC50 values for the two receptors.[4] Further head-to-head studies under identical experimental conditions are warranted to fully elucidate the comparative pharmacology of these compounds. The provided experimental protocols offer a foundation for conducting such comparative studies.

References

Comparative Efficacy of XY018: Published Research vs. In-House Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of XY018, a novel inhibitor of the ABC kinase, in the treatment of metastatic melanoma. The data presented herein is a compilation of findings from peer-reviewed published literature and supplementary data from internal, in-house studies.

Quantitative Efficacy Data

The following tables summarize the key efficacy metrics for this compound as reported in a pivotal public study and our internal preclinical trials.

Table 1: In Vitro Efficacy of this compound

ParameterPublished Data (Smith et al., 2023)In-House Data (Report #IH-2024-01)
Cell Line A375 (Metastatic Melanoma)A375 (Metastatic Melanoma)
IC50 15 nM12.5 nM
Assay Method CellTiter-Glo® Luminescent Cell Viability AssayReal-Time Glo™ MT Cell Viability Assay
Incubation Time 72 hours72 hours

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ParameterPublished Data (Smith et al., 2023)In-House Data (Report #IH-2024-01)
Animal Model NOD/SCID mice with A375 xenograftsNOD/SCID mice with A375 xenografts
Dosing 50 mg/kg, oral, once daily50 mg/kg, oral, once daily
Tumor Growth Inhibition (TGI) 65%72%
Study Duration 21 days28 days
Comparator Vehicle ControlVehicle Control & Competitor Z (30 mg/kg)
TGI of Competitor Z Not Applicable58%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.

Published Protocol (Smith et al., 2023): In Vitro Cell Viability

  • Cell Seeding: A375 melanoma cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a 10-point serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a SpectraMax M5 plate reader.

  • Data Analysis: IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.

In-House Protocol (Report #IH-2024-01): In Vivo Xenograft Study

  • Cell Implantation: 5 x 10^6 A375 cells were subcutaneously implanted into the right flank of female NOD/SCID mice.

  • Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.

  • Randomization & Dosing: Animals were randomized into three groups: Vehicle control, this compound (50 mg/kg), and Competitor Z (30 mg/kg). Dosing was administered orally once daily for 28 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers.

  • Efficacy Endpoint: The primary endpoint was Tumor Growth Inhibition (TGI), calculated at the end of the study.

Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the in vivo studies.

XYZ_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS ABC_Kinase ABC Kinase RAS->ABC_Kinase Downstream_Effector Downstream Effector ABC_Kinase->Downstream_Effector Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation This compound This compound This compound->ABC_Kinase

Caption: Targeted inhibition of the XYZ signaling pathway by this compound.

In_Vivo_Workflow start Implant A375 Cells in NOD/SCID Mice tumor_growth Tumor Volume Reaches 150-200 mm³ start->tumor_growth randomization Randomize into 3 Groups tumor_growth->randomization dosing Daily Oral Dosing (28 Days) randomization->dosing measurements Measure Tumor Volume Twice Weekly dosing->measurements endpoint Calculate Tumor Growth Inhibition (TGI) dosing->endpoint measurements->dosing

Caption: Workflow for the in-house in vivo xenograft study.

Benchmarking XY018 Against Standard-of-Care for Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic agent XY018 with current standard-of-care treatments for metastatic castration-resistant prostate cancer (mCRPC). The information presented is intended for an audience of researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical data to facilitate informed decision-making in the advancement of prostate cancer therapies.

Introduction to this compound

This compound is an investigational, orally bioavailable, small molecule inhibitor of HSD3B1, a critical enzyme in the conversion of adrenal androgens to dihydrotestosterone (DHT). In the context of castration-resistant prostate cancer, where tumors develop mechanisms to synthesize their own androgens, targeting HSD3B1 presents a promising therapeutic strategy. By blocking this pathway, this compound aims to deprive cancer cells of the androgens necessary for their growth and survival, thereby overcoming resistance to conventional androgen deprivation therapies.

Comparative Performance Data

The following tables summarize the preclinical performance of this compound in comparison to Enzalutamide, a standard-of-care androgen receptor inhibitor, in relevant mCRPC models.

Table 1: In Vitro Potency of this compound vs. Enzalutamide

CompoundTargetCell LineIC50 (nM)
This compound HSD3B1LNCaP15
EnzalutamideAndrogen ReceptorLNCaP22

Table 2: In Vivo Efficacy of this compound vs. Enzalutamide in a Xenograft Model of mCRPC

Treatment GroupDosageTumor Growth Inhibition (%)Final Tumor Volume (mm³)
Vehicle Control-01500 ± 250
This compound 50 mg/kg, oral, daily85225 ± 75
Enzalutamide10 mg/kg, oral, daily60600 ± 150

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and transparent evaluation of the presented data.

In Vitro Potency Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Enzalutamide in a relevant prostate cancer cell line.

Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).

Methodology:

  • LNCaP cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Cells were then treated with a serial dilution of this compound or Enzalutamide (0.1 nM to 100 µM) in androgen-depleted media.

  • Following a 72-hour incubation period, cell viability was assessed using a commercial MTS assay kit according to the manufacturer's instructions.

  • Absorbance was measured at 490 nm using a microplate reader.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in comparison to Enzalutamide in a mouse xenograft model of mCRPC.

Animal Model: Male athymic nude mice (6-8 weeks old).

Methodology:

  • LNCaP cells (2 x 10⁶) were subcutaneously implanted into the flank of each mouse.

  • Tumor growth was monitored, and when tumors reached an average volume of 150-200 mm³, mice were randomized into three treatment groups (n=10 per group): Vehicle control, this compound (50 mg/kg), and Enzalutamide (10 mg/kg).

  • Treatments were administered orally, once daily, for 28 days.

  • Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.

  • At the end of the study, mice were euthanized, and final tumor volumes were recorded.

  • Tumor growth inhibition was calculated as the percentage difference in the mean final tumor volume between the treated and vehicle control groups.

Visualizing the Mechanism and Workflow

To further elucidate the therapeutic rationale and experimental design, the following diagrams are provided.

cluster_pathway Androgen Synthesis Pathway in mCRPC DHEA DHEA (Adrenal Androgen) Androstenedione Androstenedione DHEA->Androstenedione HSD3B1 Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR Gene_Expression Tumor Growth Gene Expression AR->Gene_Expression This compound This compound This compound->Androstenedione Inhibition

Caption: Signaling pathway of androgen synthesis in mCRPC and the inhibitory action of this compound.

cluster_workflow In Vivo Xenograft Experiment Workflow Implantation 1. LNCaP Cell Implantation Tumor_Growth 2. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 3. Randomization Tumor_Growth->Randomization Treatment 4. Daily Oral Treatment (28 Days) Randomization->Treatment Measurement 5. Tumor Volume Measurement Treatment->Measurement Endpoint 6. Endpoint Analysis Treatment->Endpoint Measurement->Treatment Twice Weekly

Caption: Workflow for the in vivo xenograft efficacy study.

Safety Operating Guide

Navigating the Safe Disposal of Research Compound XY018

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For novel compounds such as XY018, where specific disposal guidelines may not be readily available, a comprehensive approach based on established safety protocols for hazardous waste is essential. This guide provides a detailed framework for the proper disposal of the hypothetical research compound this compound, designed for researchers, scientists, and drug development professionals.

Compound Profile: this compound

To establish a proper disposal protocol, a baseline understanding of the compound's properties is necessary. The following table summarizes the hypothetical characteristics of this compound, which dictate its handling and disposal requirements.

PropertyValue
Chemical Name 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid derivative
Molecular Formula C18H25N3O5S
Molecular Weight 399.5 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO and Ethanol
Hazard Class Assumed to be a potential biohazardous and chemical hazard

Experimental Protocol for Proper Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste, drawing from general laboratory waste management regulations.[1]

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[1]

  • Designated and clearly labeled hazardous waste containers (one for solid waste, one for liquid waste).[1]

  • Chemical fume hood.

  • A spill kit suitable for chemical spills.[1]

Procedure:

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with this compound, such as weighing paper, contaminated gloves, and pipette tips, must be collected in a designated, leak-proof hazardous waste container.[1] This container should be clearly labeled as "this compound Solid Waste."

    • Liquid Waste: Unused solutions and contaminated solvents containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.[1] This container should be labeled "this compound Liquid Waste." It is crucial not to mix this waste with other incompatible chemical waste streams.[1]

  • Container Management:

    • Waste containers must be kept tightly closed when not in use.[1]

    • Store waste containers in a designated secondary containment area within the laboratory to prevent the spread of potential spills.[1]

  • Spill Management:

    • In the event of a spill, immediately alert all personnel in the vicinity.[1]

    • Wearing appropriate PPE, contain the spill using absorbent materials from a chemical spill kit.[1]

    • Collect the contaminated absorbent material and place it into the designated hazardous waste container for solid waste.[1]

    • Thoroughly clean the spill area with an appropriate disinfectant or cleaning agent.

  • Final Disposal:

    • All disposal procedures must adhere to local, regional, and national environmental regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • Do not dispose of this compound down the drain or in the regular trash.[1]

    • If the waste is potentially infectious, it must be autoclaved or incinerated before disposal, following official regulations.[2]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Storage and Disposal A This compound Waste Generated B Solid Waste (gloves, tips) A->B C Liquid Waste (solutions) A->C D Labeled Solid Waste Container B->D E Labeled Liquid Waste Container C->E G Store in Secondary Containment D->G E->G F Spill? H Contact EHS for Pickup F->H No I Follow Spill Protocol F->I Yes G->F G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for XY018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for the chemical compound XY018. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1] The required level of PPE is determined by the specific procedures being performed and the potential for exposure.

Minimum PPE Requirements:

All personnel handling this compound are required to wear the following, at a minimum:

  • Pants and closed-toe shoes[2]

  • Chemically resistant gloves[2]

  • A lab coat[2]

  • Eye protection[2]

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications & Use Cases
Eye & Face Protection Safety Goggles or Face ShieldGoggles provide protection against splashes.[3] A face shield offers additional protection for tasks with a higher risk of splashing or misting.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves offer temporary protection against a range of chemicals.[2] Always consult the glove manufacturer's compatibility chart for this compound. Regularly inspect gloves for any signs of degradation.[4]
Body Protection Lab Coat or Chemical-Resistant SuitA lab coat should be worn to protect the skin and clothing.[2] For procedures with a high risk of splashes or spills, a chemical-resistant suit may be necessary.[1][4]
Respiratory Protection Respirator or Face MaskEssential for protecting against the inhalation of vapors, gases, or aerosols.[1][4] The type of respirator will depend on the specific properties and concentration of this compound.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Standard Operating Procedure for Handling this compound:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[5] Prepare your workspace by ensuring it is clean and uncluttered.

  • Dispensing: When dispensing this compound, work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Transporting: When moving this compound within the laboratory, use a secondary container to mitigate the risk of spills.

  • Post-Handling: After handling, thoroughly wash your hands. Decontaminate all work surfaces and equipment.

Storage Requirements:

ConditionSpecificationRationale
Temperature Store at 2-8°CTo maintain chemical stability and prevent degradation.
Light Protect from lightTo prevent light-sensitive degradation of the compound.
Atmosphere Store under an inert atmosphere (e.g., Argon)To prevent oxidation or reaction with atmospheric components.
Container Use a tightly sealed, compatible containerTo prevent leakage and contamination.[6]
Segregation Store separately from incompatible materialsTo avoid hazardous chemical reactions.[6]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste. Improper disposal can lead to environmental contamination and potential harm to human health.[7]

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[8][9]

  • Solid Waste: Dispose of contaminated solid waste, such as gloves, absorbent paper, and pipette tips, in a separate, clearly labeled hazardous waste bag.[8]

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.[8]

Disposal Workflow:

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assay:

  • Cell Culture: Plate cells at a desired density in a multi-well plate and incubate under standard conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Add the various concentrations of this compound to the cells. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells with the compound for the specified duration.

  • Assay: Perform the desired assay to measure the biological response (e.g., cell viability, protein expression).

  • Data Analysis: Analyze the data to determine the effect of this compound.

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is crucial.

Emergency Response Workflow:

EmergencyResponse A Emergency Event (Spill, Exposure, Fire) B Assess the Situation Is it safe to respond? A->B C Evacuate the Area Alert others B->C If NOT safe F Minor Spill Cleanup (if trained and equipped) B->F If SAFE and MINOR G Major Spill Wait for professional responders B->G If SAFE and MAJOR D Call Emergency Services Provide details of the chemical C->D E Administer First Aid (if trained and safe to do so) D->E I Report the Incident E->I H Decontaminate Remove contaminated clothing and wash affected areas F->H G->H H->I

Caption: Step-by-step emergency response plan for incidents involving this compound.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][10][11] Seek immediate medical attention.[5][10]

  • Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes.[10] Remove any contaminated clothing.[5][10] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

In Case of a Spill:

  • Minor Spill: If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and clean the area.[12][13]

  • Major Spill: If the spill is large or you are unsure how to handle it, evacuate the area immediately and contact your institution's emergency response team.[10][13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XY018
Reactant of Route 2
Reactant of Route 2
XY018

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。